RGD-4C
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C42H60N14O16S4 |
|---|---|
分子量 |
1145.3 g/mol |
IUPAC名 |
2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C42H60N14O16S4/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46)/t19-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChIキー |
DXIKEERYADAVLF-CFFDDJBSSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N |
正規SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
The Structural Elucidation of RGD-4C: A Dicyclic Peptide Targeting Integrins
For Immediate Release
This technical guide provides a comprehensive overview of the structure, binding profile, and signaling mechanisms of the RGD-4C peptide, a potent and selective ligand for several integrin receptors. Designed for researchers, scientists, and professionals in drug development, this document details the unique structural features of this compound, presents quantitative binding data, outlines key experimental methodologies, and visualizes the primary signaling cascade it initiates.
Core Structure of the this compound Peptide
The this compound peptide is a synthetic cyclic peptide renowned for its high affinity and selectivity for specific integrin receptors, particularly αvβ3. Its structure is characterized by a core amino acid sequence and a constrained dicyclic conformation enforced by two disulfide bonds.
The primary amino acid sequence of this compound is typically represented as H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH or ACDCRGDCFCG .[1] A closely related variant with the sequence ACDCRGDCFC is also widely studied and referred to as this compound.[2] The defining feature of this compound is its two disulfide bridges, which create a rigid and conformationally restrained structure. The most biologically active isomer possesses a disulfide bonding pattern between the first and fourth cysteine residues (Cys2-Cys10) and the second and third cysteine residues (Cys4-Cys8). This specific arrangement is crucial for its high-affinity binding to target integrins.
The constrained cyclic structure of this compound is believed to mimic the presentation of the RGD motif in native extracellular matrix proteins, thereby enhancing its binding affinity compared to linear RGD peptides.
Quantitative Binding Profile of this compound
The dicyclic nature of this compound significantly enhances its binding affinity and selectivity for certain integrin subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a ligand's potency in inhibiting a specific biological function, such as binding to a receptor. A lower IC50 value indicates a higher binding affinity.
| Integrin Subtype | This compound IC50 (nM) | Reference(s) |
| αvβ3 | 8.3 | [3] |
| αvβ5 | 46 | [3] |
| αvβ6 | >10,000 | [3] |
| α5β1 | >10,000 | [3] |
| αIIbβ3 | >10,000 | [3] |
Table 1: Comparative binding affinities of this compound for various integrin subtypes. The data highlights the peptide's high affinity and selectivity for αvβ3 and αvβ5 integrins.
Experimental Protocols
Solid-Phase Synthesis of Dicyclic this compound Peptide
The synthesis of this compound is a multi-step process typically achieved through solid-phase peptide synthesis (SPPS), followed by oxidative folding to form the two disulfide bonds.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH and other appropriately protected residues)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Oxidizing agent (e.g., DMSO, H2O2)
-
Purification system (e.g., RP-HPLC)
-
Mass spectrometer for characterization
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling agent and a base.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For cysteine residues, a trityl (Trt) protecting group is commonly used for the sulfhydryl side chain.
-
Cleavage and Global Deprotection: Once the linear peptide chain is assembled, cleave the peptide from the resin and remove all side-chain protecting groups (including the Trt groups on the cysteines) using a cleavage cocktail.
-
Purification of the Linear Peptide: Purify the crude linear peptide using preparative RP-HPLC.
-
Oxidative Folding (Disulfide Bond Formation): Dissolve the purified linear peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) at a low concentration to favor intramolecular cyclization. Induce disulfide bond formation by adding an oxidizing agent. The specific conditions (pH, temperature, and choice of oxidizing agent) are critical for achieving the correct disulfide bridging.
-
Purification of the Dicyclic Peptide: Purify the final dicyclic this compound peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Competitive Integrin Binding Assay
This assay determines the IC50 value of this compound by measuring its ability to compete with a known labeled ligand for binding to a specific integrin.
Materials:
-
Purified integrin (e.g., αvβ3)
-
Labeled ligand (e.g., biotinylated or radiolabeled echistatin)
-
This compound peptide
-
Assay buffer (e.g., Tris-buffered saline with divalent cations like Mn2+ or Mg2+)
-
96-well microtiter plates
-
Detection reagents (e.g., streptavidin-HRP for biotinylated ligands, scintillation counter for radiolabeled ligands)
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk).
-
Competitive Binding: Add a constant concentration of the labeled ligand to each well along with serial dilutions of the this compound peptide.
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound ligands.
-
Detection: Add the appropriate detection reagent. For a biotinylated ligand, add streptavidin-HRP followed by a chromogenic substrate. For a radiolabeled ligand, measure the radioactivity in each well.
-
Data Analysis: Plot the signal as a function of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the labeled ligand binding.
Signaling Pathways and Logical Relationships
Binding of this compound to αvβ3 integrin initiates a downstream signaling cascade that plays a crucial role in cell adhesion, migration, proliferation, and survival. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent engagement of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, leading to the activation of the transcription factor NF-κB.[4][5]
Figure 1: this compound initiated αvβ3 integrin signaling pathway.
The following diagram illustrates the general workflow for determining the binding affinity of this compound using a competitive binding assay.
Figure 2: Workflow for a competitive integrin binding assay.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. αvβ3 Integrins Mediate Flow-Induced NF-κB Activation, Proinflammatory Gene Expression, and Early Atherogenic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. αVβ3 integrin regulates macrophage inflammatory responses via PI3 kinase/Akt-dependent NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RGD-4C Integrin Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arg-Gly-Asp (RGD) sequence is a fundamental recognition motif for many integrin receptors, playing a pivotal role in cell adhesion, signaling, and migration.[1] The development of synthetic RGD-containing peptides has been instrumental in probing integrin function and developing targeted therapeutics. Among these, the bicyclic peptide RGD-4C (ACDCRGDCFC) has emerged as a notable αv-integrin ligand.[2][3] This technical guide provides a comprehensive overview of the binding affinity and specificity of this compound for various integrin subtypes. It includes a detailed summary of quantitative binding data, step-by-step experimental protocols for assessing these interactions, and a review of the downstream signaling pathways initiated upon ligand binding.
This compound: Structure and Binding Profile
This compound is a synthetic peptide with the amino acid sequence ACDCRGDCFC, featuring two disulfide bridges that create a constrained bicyclic structure.[2] This conformational rigidity is a key feature of many high-affinity cyclic RGD peptides, as it pre-organizes the RGD motif into a bioactive conformation optimal for integrin binding.[4] This contrasts with linear RGD peptides, which generally exhibit lower affinity and specificity.[5]
Quantitative Binding Affinity and Specificity
The binding affinity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of a specific binding interaction.[6] A lower IC50 value indicates higher binding affinity.[7] this compound demonstrates a distinct selectivity profile, primarily targeting αv-class integrins.
A comprehensive analysis determined the IC50 values of this compound against a panel of six RGD-binding integrins, revealing a high affinity for αvβ3 and αvβ5.[5] In a separate competitive displacement assay using human glioblastoma U87MG cells, which express high levels of αvβ3, the IC50 of this compound was determined to be 379 ± 59 nmol/L.[8]
Table 1: this compound Integrin Binding Affinity (IC50)
| Integrin Subtype | IC50 (nM) | Selectivity Notes |
|---|---|---|
| αvβ3 | 8.3[5] | High affinity |
| αvβ5 | 46[5] | Moderate affinity |
| α5β1 | > 10,000[5] | Low to no affinity |
| αvβ6 | > 10,000[5] | Low to no affinity |
| αvβ8 | > 10,000[5] | Low to no affinity |
| αIIbβ3 | > 10,000[5] | Low to no affinity (platelet integrin) |
Data sourced from a solid-phase binding assay.[5]
For context, the well-studied cyclic RGD peptide, Cilengitide, shows IC50 values of 0.54 nM for αvβ3, 8 nM for αvβ5, and 15.4 nM for α5β1 in similar assays.[5] While both peptides target αvβ3 and αvβ5, their selectivity profiles differ, highlighting the impact of subtle structural variations.
Experimental Protocols for Characterizing RGD-Integrin Binding
Several standardized assays are employed to determine the binding affinity and specificity of peptides like this compound.
Solid-Phase Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a known ligand for binding to a purified, immobilized integrin receptor.
Detailed Methodology:
-
Plate Coating: Coat 96-well ELISA plates overnight at 4°C with an extracellular matrix protein ligand (e.g., vitronectin for αvβ3/αvβ5 or fibronectin for α5β1) at a concentration of 1 µg/mL in a carbonate buffer (pH 9.6).[5]
-
Blocking: Wash the plates with a suitable buffer (e.g., PBS with 0.1% Tween 20) and block non-specific binding sites by incubating with a solution of 1% Bovine Serum Albumin (BSA) in the same buffer for 1-2 hours at room temperature.[5]
-
Competition: Prepare serial dilutions of the this compound peptide (or other test compounds). In a separate plate or tubes, mix these dilutions with a constant, predetermined concentration of the purified soluble integrin receptor.
-
Incubation: Transfer the peptide-integrin mixtures to the ligand-coated and blocked wells. Incubate for 1-3 hours at room temperature to allow for competitive binding to the immobilized ligand.[5]
-
Detection: Wash the plates to remove unbound integrin and peptides. Add a primary antibody specific to the integrin (e.g., an anti-αv or anti-β3 antibody) and incubate for 1 hour.
-
Secondary Antibody & Substrate: After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following incubation and a final wash, add a chromogenic substrate (e.g., TMB).
-
Quantification: Stop the reaction with an appropriate stop solution (e.g., 1 M H₂SO₄) and measure the absorbance using a plate reader at the relevant wavelength. The signal intensity is inversely proportional to the binding affinity of the test peptide.
-
Data Analysis: Plot the absorbance against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Workflow for Solid-Phase Competitive Binding Assay
Cell Adhesion Inhibition Assay
This assay measures the ability of a soluble peptide to prevent cells from adhering to a substrate coated with an integrin ligand.
Detailed Methodology:
-
Plate Preparation: Coat 96-well plates with an ECM protein like vitronectin or fibronectin (e.g., 10 µg/mL) and incubate overnight at 4°C. Block non-specific sites with BSA as described above.
-
Cell Preparation: Culture cells known to express the target integrin (e.g., U87MG for αvβ3, HeLa for αvβ5).[8][9] Detach the cells using a non-enzymatic method (e.g., 1 mM EDTA/EGTA in PBS) to preserve the integrity of surface integrins.[9] Resuspend the cells in serum-free medium containing 0.1% BSA.[9]
-
Inhibition and Seeding: Pre-incubate a known number of cells (e.g., 2 x 10⁴ cells/well) with various concentrations of the this compound peptide for approximately 20-30 minutes at 37°C.[10]
-
Adhesion: Seed the cell-peptide mixtures into the ECM-coated wells and incubate for a defined period (e.g., 1 hour) at 37°C to allow for cell attachment.[9]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells (e.g., with 4% paraformaldehyde). Stain the cells with a dye such as crystal violet (0.1% w/v).
-
Analysis: Solubilize the stain using a buffer (e.g., 10% acetic acid) and measure the absorbance at ~590 nm with a plate reader. The absorbance is proportional to the number of attached cells. Calculate the IC50 value, which is the peptide concentration that inhibits 50% of cell adhesion compared to the control (no peptide).
Downstream Signaling Pathways
The binding of this compound to αv integrins initiates an "outside-in" signaling cascade that regulates critical cellular functions. This process involves the clustering of integrins and the recruitment of numerous signaling and scaffolding proteins to the cytoplasmic tail of the integrin β-subunit.
Key signaling events include:
-
FAK Activation: A central event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[11]
-
Src Recruitment: Phosphorylated FAK (pY397) serves as a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding and activation of Src lead to the formation of a dual-kinase FAK-Src complex.[12]
-
Downstream Effectors: The FAK-Src complex acts as a signaling hub, phosphorylating numerous downstream substrates like paxillin (B1203293) and p130Cas. This cascade ultimately activates pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for regulating cell proliferation, survival, migration, and cytoskeletal organization.[7][12]
Integrin Downstream Signaling Pathway
Conclusion
This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins. Its bicyclic structure confers high affinity, particularly for the αvβ3 subtype, while showing minimal interaction with other RGD-binding integrins such as α5β1 and the platelet integrin αIIbβ3. The experimental protocols detailed herein provide robust frameworks for quantifying these interactions. Understanding the specific binding profile and the subsequent signaling cascades initiated by this compound is critical for its application in biomedical research and as a potential scaffold for the development of targeted diagnostics and therapeutics in fields like oncology and angiogenesis.
References
- 1. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Single Molecule Force Probing of RGD-binding Integrins on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of RGD-4C in Cell Adhesion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a fundamental motif in extracellular matrix (ECM) proteins, mediating cell adhesion through its interaction with transmembrane integrin receptors. This interaction is a critical signaling nexus that governs essential cellular processes, including migration, proliferation, differentiation, and survival. The cyclic peptide RGD-4C, with the amino acid sequence ACDCRGDCFC, is a potent and selective ligand for several integrins, particularly αv subtypes.[1][2][3] Its constrained cyclic structure, formed by two disulfide bridges, enhances its binding affinity and stability compared to linear RGD peptides, making it a valuable tool in biomedical research and a promising candidate for therapeutic applications, especially in cancer therapy where target integrins are often overexpressed on tumor and endothelial cells.[4][5]
This technical guide provides a comprehensive overview of the biological function of this compound in cell adhesion, detailing its mechanism of action, downstream signaling pathways, and quantitative effects on cellular processes. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are also provided to facilitate further research and development.
Mechanism of Action: this compound and Integrin Binding
This compound functions as a competitive antagonist of ECM proteins, such as fibronectin and vitronectin, for binding to the RGD-binding pocket of integrins.[4] The specificity of this interaction is determined by the integrin subtype. This compound exhibits a high affinity for αvβ3 and αvβ5 integrins and a moderate affinity for α5β1 and αvβ6 integrins.[1] The binding of this compound to these integrins on the cell surface initiates a cascade of intracellular events known as "outside-in" signaling. This process begins with a conformational change in the integrin heterodimer, leading to the clustering of integrins and the recruitment of numerous signaling and scaffolding proteins to form focal adhesions. These dynamic structures provide a physical link between the ECM and the actin cytoskeleton, serving as platforms for signal transduction that dictates cellular behavior.[6][7][8]
Quantitative Data on this compound-Integrin Interactions and Cellular Effects
The binding affinity of this compound to various integrin subtypes and its impact on cellular functions have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: this compound-Integrin Binding Affinity (IC50 Values)
| Integrin Subtype | IC50 (nM) | Notes |
| αvβ3 | 8.3 | High affinity |
| αvβ5 | 46 | High affinity |
| α5β1 | 244 | Moderate affinity |
| αvβ6 | 380 | Moderate affinity |
| αIIbβ3 | >10,000 | Low to no affinity |
Data compiled from a study by Neubauer et al. (2017).[1] IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the specified integrin.
Table 2: Effect of this compound on Cell Proliferation and Viability
| Cell Line | This compound Concentration | Effect | Assay |
| Bovine Aortic Endothelial (BAE) Cells | 2.5, 5, 10 µg/mL | Inhibition of proliferation | Proliferation Assay |
| 5637 Bladder Cancer Cells | 0.1 µM (as RGD-SAP conjugate) | Enhanced cytotoxicity | MTT Assay |
Data from MedchemExpress product information and a study by Zuppone et al. (2022).[1][4] The effect on BAE cells was observed with an endostatin-derived peptide modified with this compound. The study on 5637 cells utilized a conjugate of this compound with saporin (RGD-SAP), where the targeting of this compound to integrins enhanced the toxin's efficacy.
Downstream Signaling Pathways
The binding of this compound to integrins triggers a cascade of intracellular signaling events, with the Focal Adhesion Kinase (FAK) and Src family kinases playing a central role.
Upon integrin clustering induced by this compound, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylated site serves as a docking site for the SH2 domain of Src. The binding of Src to FAK leads to the full activation of both kinases. The activated FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin (B1203293) and p130Cas. Phosphorylation of these adaptor proteins creates binding sites for other signaling molecules, such as Crk, which in turn can activate downstream pathways like the MAPK/ERK pathway, promoting cell migration and proliferation. The FAK-Src complex is a critical regulator of the actin cytoskeleton, influencing cell shape, spreading, and motility.[6][7][8][9]
Caption: this compound initiated FAK-Src signaling pathway.
Experimental Protocols
Solid-Phase Integrin Binding Assay (Competitive ELISA-like)
This assay quantifies the binding affinity of this compound to purified integrin receptors in a competitive format.
Methodology:
-
Plate Coating: Coat high-binding 96-well microplates with a solution of purified integrin (e.g., αvβ3) at a concentration of 0.5-1 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Wash the plate three times with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBST). Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in TBST) for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of unlabeled this compound peptide.
-
Add the this compound dilutions to the wells.
-
Immediately add a constant concentration of a labeled ligand (e.g., biotinylated fibronectin or a biotinylated RGD peptide) to all wells.
-
Incubate for 1-3 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.
-
-
Data Analysis: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a competitive integrin binding assay.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with this compound.
Methodology:
-
Plate Coating: Covalently conjugate this compound to a carrier protein like Bovine Serum Albumin (BSA). Coat 96-well plates with the this compound-BSA conjugate at a specific concentration (e.g., 1 µM) overnight at 4°C. Control wells should be coated with BSA alone.
-
Cell Preparation:
-
Culture cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) under standard conditions.
-
Detach cells using a non-enzymatic method (e.g., 1 mM EDTA/EGTA in PBS) to preserve cell surface receptors.
-
Wash and resuspend cells in a serum-free medium containing a low concentration of BSA (e.g., 0.1%) to prevent non-specific binding.
-
-
Adhesion and Quantification:
-
Seed the cells into the coated wells at a defined density (e.g., 2 x 10^4 cells/well).
-
Incubate for a specific time (e.g., 1 hour) at 37°C in a humidified incubator.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by:
-
Fixing and staining the cells with a dye like crystal violet, followed by solubilization and absorbance measurement.
-
Using a fluorescent cell viability dye (e.g., Calcein-AM) and measuring fluorescence.
-
-
-
Data Analysis: Compare the number of adherent cells on the this compound-coated surface to the control surface. The results can be expressed as the percentage of adherent cells relative to the total number of seeded cells.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of this compound on the chemotactic migration of cells.
Methodology:
-
Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size). Coat the underside of the membrane with an ECM protein that promotes migration (e.g., fibronectin at 10 µg/mL).
-
Cell Preparation: Prepare a single-cell suspension in serum-free medium as described for the cell adhesion assay.
-
Assay Setup:
-
Add a chemoattractant (e.g., FGF-2 at 10 ng/mL) to the lower chamber.
-
Add the cell suspension to the upper chamber in the presence or absence of various concentrations of this compound.
-
-
Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 4 hours) at 37°C.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Toluidine Blue).
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Compare the number of migrated cells in the presence of this compound to the control (no this compound). The results can be expressed as a percentage of inhibition of migration.[10][11]
Conclusion
This compound is a powerful tool for studying and modulating cell adhesion processes mediated by αv-integrins. Its high affinity, selectivity, and stability make it superior to linear RGD peptides in many applications. The ability of this compound to competitively inhibit the binding of ECM proteins to integrins and thereby modulate downstream signaling pathways like the FAK-Src pathway underlies its effects on cell adhesion, migration, and proliferation. This in-depth understanding of its biological function, coupled with robust experimental protocols, is essential for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and research potential of this compound in fields such as oncology and regenerative medicine.
References
- 1. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. abbiotec.com [abbiotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arginine-glycine-aspartic acid (RGD)-peptide binds to both tumor and tumor-endothelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Inhibition of Tumor Angiogenesis by a Synthetic Cell‐adhesive Polypeptide Containing the Arg‐Gly‐Asp (RGD) Sequence of Fibronectin, Poly(RGD) - PMC [pmc.ncbi.nlm.nih.gov]
RGD-4C: A Technical Guide to Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the RGD-4C peptide, a bicyclic arginine-glycine-aspartic acid (RGD) motif with significant potential in targeted therapeutics and diagnostics. This document details its amino acid sequence, the critical role of its disulfide bonds in determining biological activity, its binding affinity for various integrin subtypes, and the downstream signaling pathways it modulates. Furthermore, this guide includes detailed methodologies for key experiments relevant to the study of this compound.
This compound: Sequence and Disulfide Bond Isomers
The canonical amino acid sequence of this compound is a cysteine-rich peptide with the sequence ACDCRGDCFCG [1][2][3][4][5][6]. The presence of four cysteine residues allows for the formation of two disulfide bonds, resulting in a constrained, bicyclic structure that exhibits significantly higher affinity and stability compared to linear RGD peptides[7].
The precise connectivity of these disulfide bonds gives rise to distinct topological isomers with differing biological activities. The two primary isomers are:
-
Isomer 1 (Active Conformation): Characterized by a Cys2-Cys10 and Cys4-Cys8 disulfide bond arrangement (corresponding to a 1-4, 2-3 linkage of the four cysteine residues)[1][2][8][9]. This isomer is the more biologically active form, demonstrating significantly higher binding affinity for αv integrins.
-
Isomer 2 (Less Active Conformation): Features a Cys2-Cys8 and Cys4-Cys10 disulfide bond arrangement (corresponding to a 1-3, 2-4 linkage)[1][2][8]. This isomer is approximately 10-fold less potent in its integrin binding activity[1][2][8].
The structural rigidity conferred by the bicyclic nature of the active isomer is crucial for presenting the RGD motif in an optimal conformation for high-affinity binding to the ligand-binding pocket of target integrins.
Integrin Binding Affinity and Specificity
This compound is a potent ligand for αv-class integrins, with a particular selectivity for αvβ3 and αvβ5, which are often overexpressed on tumor cells and angiogenic vasculature[1][2][10]. The constrained cyclic structure of this compound contributes to its high binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Reference(s) |
| This compound | αvβ3 | 8.3 | [11] |
| αvβ5 | 46 | [11] | |
| αvβ6 | High IC50 | [11] | |
| α5β1 | High IC50 | [11] | |
| αIIbβ3 | No Affinity | [11] | |
| RGD4C-TNF Fusion | αvβ3 | 247 ± 32 | [12] |
| This compound Peptide | αvβ3 | 379 ± 59 | [12] |
Table 1: Quantitative binding affinities of this compound and its conjugate to various integrin subtypes. IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a competing ligand.
This compound-Mediated Signaling Pathways
The binding of this compound to αvβ3 and αvβ5 integrins initiates intracellular signaling cascades that play crucial roles in cell survival, proliferation, and migration. A key pathway activated is the Ras/mitogen-activated protein (MAP) kinase pathway, which is differentially regulated by αvβ3 and αvβ5.
Upon ligand binding, integrins cluster and recruit non-receptor tyrosine kinases, primarily Focal Adhesion Kinase (FAK) and Src, to the cell membrane. This leads to the activation of the Ras-ERK signaling cascade.
-
αvβ5-mediated signaling: In response to growth factors like VEGF, αvβ5 activation leads to the recruitment of Src, which in turn activates FAK. This complex then activates Ras, which is upstream of c-Raf in the signaling cascade[13][14][15].
-
αvβ3-mediated signaling: When stimulated by growth factors such as bFGF, αvβ3 engagement also activates FAK. However, αvβ3-mediated signaling activates c-Raf at a point downstream of Ras[13][14][15].
This differential signaling highlights the distinct roles these two integrins play in processes such as angiogenesis.
References
- 1. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. abbiotec.com [abbiotec.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. rupress.org [rupress.org]
- 14. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis [escholarship.org]
The Genesis and Scientific Evolution of RGD-4C: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of the RGD-4C peptide. Designed for researchers, scientists, and professionals in drug development, this document details the foundational research, quantitative binding data, experimental methodologies, and the primary signaling pathway associated with this pivotal molecule in integrin-targeted research.
Discovery and Historical Context
The journey of this compound begins with the seminal discovery of the Arginine-Glycine-Aspartic acid (RGD) sequence in the early 1980s by Drs. Erkki Ruoslahti and Michael Pierschbacher.[1] Their work identified RGD as the minimal peptide motif within the extracellular matrix protein fibronectin responsible for mediating cell attachment.[1] They demonstrated that synthetic peptides containing the RGD sequence could competitively inhibit the binding of cells to fibronectin-coated surfaces, a landmark finding that established the RGD motif as a critical component of cell-matrix interactions.[1] These foundational studies also led to the identification of the cellular receptors for this sequence, which were later named integrins.[1]
Linear RGD peptides, however, were found to have limitations, including low binding affinity, lack of specificity for different integrin subtypes, and rapid degradation by proteases.[1] This led to the development of modified RGD peptides in the 1990s to enhance their stability and binding properties.[2] A key strategy was the cyclization of the peptide backbone.
The this compound peptide, with the amino acid sequence ACDCRGDCFCG, emerged from these efforts as a potent and stable cyclic RGD variant.[1][3] The four cysteine residues in its structure form two internal disulfide bonds, which constrain the peptide into a conformation with significantly higher affinity and selectivity for certain integrin subtypes, particularly αvβ3 and αvβ5.[4] This bicyclic structure makes this compound approximately 200-fold more potent than its linear counterparts.[1] By 1998, this compound was already being utilized in preclinical studies, such as its conjugation to the chemotherapeutic drug doxorubicin (B1662922) for targeted cancer therapy.[5]
Quantitative Binding Affinity of RGD Peptides
The binding affinity of RGD peptides to various integrin subtypes is a critical parameter for their application in targeted therapies and diagnostics. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative RGD peptides against several integrin subtypes. Lower IC50 values indicate higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Reference(s) |
| Cyclic this compound | αvβ3 | 379 ± 59 | [6] |
| Cyclic RGDfV | αvβ3 | - | [7] |
| αvβ5 | - | [7] | |
| Linear GRGDS | αIIbβ3 | 1700 | [8] |
| RGD4C-TNF (fusion protein) | αvβ3 | 247 ± 32 | [6] |
Note: IC50 values can vary between different studies and assay conditions. This table provides a comparative overview based on the cited literature.
Key Experimental Protocols
The characterization of this compound and its derivatives relies on a set of standardized experimental protocols. The following sections provide detailed methodologies for peptide synthesis and integrin binding assays.
Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides
This protocol outlines the manual synthesis of a linear RGD peptide using the Solid Phase Peptide Synthesis (SPPS) method with a Wang resin.[9]
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid by dissolving it in DMF with DIC and HOBt. Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram of the Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for solid-phase peptide synthesis.
Integrin Binding Affinity Assay (Competitive ELISA)
This protocol describes a solid-phase competitive binding assay to determine the IC50 value of an RGD peptide for a specific integrin.[8][10]
Materials:
-
High-binding 96-well microplate
-
Purified integrin receptor (e.g., αvβ3)
-
Blocking buffer (e.g., 1% BSA in TBS-T)
-
Biotinylated fibronectin or other biotinylated RGD ligand
-
Unlabeled test RGD peptide (e.g., this compound)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with a solution of the purified integrin receptor (e.g., 1 µg/mL) overnight at 4°C.
-
Blocking: Wash the plate with TBS-T and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled test RGD peptide.
-
Add the test peptide dilutions to the wells.
-
Add a constant concentration of biotinylated fibronectin to all wells.
-
Incubate for 1-3 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells again and add TMB substrate.
-
Allow the color to develop, then stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Plot the absorbance against the log of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of the Competitive ELISA Workflow
Caption: Workflow for a competitive integrin binding assay.
RGD-Integrin Signaling Pathway
The binding of this compound to integrin receptors on the cell surface initiates a cascade of intracellular signaling events that regulate key cellular processes such as adhesion, migration, proliferation, and survival.[2][11] A primary pathway activated upon RGD-integrin engagement is the Focal Adhesion Kinase (FAK) signaling pathway.[8]
Upon ligand binding, integrins cluster in the cell membrane, leading to the recruitment and activation of FAK at sites of focal adhesion.[8] FAK undergoes autophosphorylation at tyrosine residue 397 (Y397), creating a docking site for Src family kinases (SFKs).[8] The subsequent binding and activation of Src leads to the phosphorylation of other downstream targets, including paxillin (B1203293) and p130Cas, which are crucial for the dynamic regulation of the actin cytoskeleton and cell motility.[8] This signaling cascade plays a pivotal role in the pro-angiogenic and metastatic processes that are often targeted by RGD-based therapeutics.
Diagram of the RGD-Integrin FAK Signaling Pathway
Caption: RGD-integrin mediated FAK signaling pathway.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. air.unimi.it [air.unimi.it]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rug.nl [rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. minds.wisconsin.edu [minds.wisconsin.edu]
- 10. mdpi.com [mdpi.com]
- 11. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies | MDPI [mdpi.com]
An In-depth Technical Guide to the Role of RGD-4C in Targeting Tumor Vasculature
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Tumor Angiogenesis
The growth, proliferation, and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing ones. This process supplies tumors with essential oxygen and nutrients while providing a conduit for metastatic spread. The tumor vasculature is characterized by rapidly proliferating and migrating endothelial cells that overexpress specific cell surface receptors not commonly found on quiescent endothelial cells of healthy tissues. This differential expression presents a key therapeutic window for targeted cancer therapies.
Among the most well-characterized markers of angiogenic endothelium are the αvβ3 and αvβ5 integrins.[1][2] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in endothelial cell survival, migration, and invasion during angiogenesis.[2] The natural ligands for these integrins, found in extracellular matrix (ECM) proteins like fibronectin and vitronectin, contain the conserved Arginine-Glycine-Aspartic acid (RGD) tripeptide motif.[2][3]
Synthetic peptides containing the RGD sequence can act as competitive antagonists, blocking the natural integrin-ECM interactions and thereby disrupting the angiogenic process. The bicyclic peptide ACDCRGDCFCG, known as RGD-4C, has emerged as a particularly potent and selective ligand for αv integrins.[3][4] Its structurally constrained conformation, enforced by two disulfide bonds, provides a significantly higher binding affinity and stability compared to linear RGD peptides, making it an exemplary targeting moiety for delivering therapeutics and imaging agents to the tumor vasculature.[3][4]
This compound: Mechanism of Action
The primary mechanism of this compound involves its high-affinity binding to αv integrins, particularly αvβ3 and αvβ5, which are highly expressed on activated endothelial cells within the tumor microenvironment and on the surface of some tumor cells.[5][6][7] By competitively inhibiting the binding of ECM proteins to these integrins, this compound disrupts the critical signaling cascades necessary for endothelial cell function. This leads to the inhibition of endothelial cell migration, proliferation, and survival, ultimately resulting in an anti-angiogenic effect that can starve the tumor of its blood supply.[8][9][10]
The potency of this compound is attributed to its bicyclic structure, which is over 200-fold more potent than commonly used linear RGD peptides in binding to its target integrins.[3] This high affinity and selectivity allow this compound to serve as an effective "homing" agent. When conjugated to other molecules, it can selectively deliver payloads such as cytotoxic drugs (e.g., Doxorubicin), therapeutic proteins (e.g., Tumor Necrosis Factor-α), or imaging agents directly to the tumor site, thereby increasing local therapeutic concentration and reducing systemic toxicity.[1][4][11][12]
Disruption of Pro-Angiogenic Signaling Pathways
The binding of this compound to αvβ3 integrins on endothelial cells initiates a cascade of intracellular events that counter pro-angiogenic signaling. A central hub in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering.
Upon ligand binding, integrins cluster and activate FAK through autophosphorylation.[2] Activated FAK then recruits and activates other signaling proteins, most notably the Src family kinases, forming a FAK/Src complex.[2] This complex phosphorylates numerous downstream targets, promoting cytoskeletal rearrangements, cell migration, and cell survival signals. By competitively blocking integrin engagement, this compound prevents the initial activation of FAK, thereby inhibiting the entire downstream signaling cascade and inducing apoptosis (anoikis) in endothelial cells.
Caption: this compound competitively inhibits ECM binding to αvβ3 integrin, blocking FAK/Src signaling.
Quantitative Analysis of this compound Targeting
The efficacy of this compound as a targeting agent has been quantified in numerous preclinical studies. The data below summarizes key findings related to its binding affinity, in vivo tumor uptake, and therapeutic efficacy.
Table 1: Integrin αvβ3 Binding Affinity on U87MG Glioblastoma Cells
| Compound | IC50 (nmol/L) | Reference |
|---|---|---|
| This compound Peptide | 379 ± 59 | [13] |
| RGD4C-TNF Fusion Protein | 247 ± 32 | [13] |
| TNF (Tumor Necrosis Factor) | No Inhibition | [13] |
IC50 values represent the concentration required for 50% inhibition of [¹²⁵I]echistatin binding.[13]
Table 2: In Vivo Tumor Uptake of ⁶⁴Cu-Labeled RGD4C-TNF
| Tumor Model | Time Post-Injection | Uptake (%ID/g) of ⁶⁴Cu-DOTA-RGD4C-TNF | Uptake (%ID/g) of ⁶⁴Cu-DOTA-TNF (Control) | Reference |
|---|---|---|---|---|
| U87MG (High αvβ3) | 1 h | 7.80 ± 0.67 | 3.10 ± 0.35 | [13] |
| 4 h | 8.11 ± 0.88 | 3.39 ± 0.35 | [13] | |
| 20 h | 7.09 ± 0.35 | 3.47 ± 0.39 | [13] | |
| MDA-MB-435 (Medium αvβ3) | 1 h | 4.39 ± 0.65 | 2.20 ± 0.69 | [13] |
| 4 h | 3.94 ± 0.48 | 2.68 ± 0.50 | [13] | |
| 20 h | 3.43 ± 0.38 | 2.62 ± 0.34 | [13] |
%ID/g = percentage of injected dose per gram of tissue.[13]
Table 3: Anti-Tumor Efficacy of this compound Conjugates
| Study Model | Treatment Group | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Orthotopic Murine Hepatoma | Doxorubicin-RGD-4C | Mean Tumor Volume | 24 mm³ | [11] |
| Free Doxorubicin | Mean Tumor Volume | 67 mm³ (p=0.047) | [11] | |
| Doxorubicin-RGD-4C | Complete Tumor Necrosis | 40% of cases | [11] | |
| A-Mel-3 Melanoma | Cyclic RGD Peptide | Functional Vessel Density | 32.7 cm⁻¹ (Day 3) | [8] |
| | Control | Functional Vessel Density | 105.2 cm⁻¹ (Day 3, p<0.05) |[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.
Integrin Receptor Binding Assay
This protocol is adapted from studies determining the binding affinity of this compound conjugates.[13]
-
Cell Culture: Culture human glioblastoma U87MG cells, which express high levels of αvβ3 integrin, in appropriate media (e.g., MEM with 10% FBS).
-
Assay Preparation: Plate 2 x 10⁵ U87MG cells per well in a 96-well plate and allow them to adhere.
-
Competition: Incubate the cells with a constant concentration of a radiolabeled integrin ligand (e.g., 0.06 nM [¹²⁵I]echistatin) and varying concentrations of the competitor compounds (e.g., this compound, RGD4C-TNF) in binding buffer (25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA).
-
Incubation: Allow the competition reaction to proceed for 1-4 hours at room temperature or 4°C.
-
Washing & Lysis: Wash the cells with cold binding buffer to remove unbound radioligand. Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Use nonlinear regression (e.g., in GraphPad Prism) to calculate the 50% inhibitory concentration (IC50) value.
In Vivo Tumor Targeting and Imaging Workflow
This protocol outlines a typical workflow for assessing the tumor-targeting capabilities of a labeled this compound conjugate using Positron Emission Tomography (PET).[12][13]
Caption: Workflow for evaluating this compound conjugate tumor targeting via PET imaging.
In Vivo Anti-Tumor Efficacy Study
This protocol describes a general method for evaluating the therapeutic effect of an this compound drug conjugate in a tumor xenograft model.[5][11]
-
Animal Model: Use immunocompromised mice (e.g., C57BL/6 or nude mice).
-
Tumor Implantation: Inject a suspension of tumor cells (e.g., 3-5 x 10⁵ MB49 bladder cancer cells) subcutaneously or orthotopically into the mice.[5]
-
Group Randomization: Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups (e.g., n=5-10 mice/group).
-
Treatment Administration: Administer the treatments intravenously via the tail vein according to a predetermined schedule (e.g., every 5 days for 3 cycles).[5]
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Non-targeted drug (e.g., free Doxorubicin).
-
Group 3: this compound drug conjugate (e.g., Doxorubicin-RGD-4C).
-
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint & Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers like cleaved caspase-3 or vessel density via CD31).
-
Statistical Analysis: Compare tumor growth curves and final tumor weights between groups using appropriate statistical tests (e.g., ANOVA, t-test).
Conclusion and Future Directions
The this compound peptide has been unequivocally established as a potent and selective ligand for targeting αv integrins on tumor vasculature. Its high binding affinity, stability, and versatility have made it a cornerstone of vascular targeting strategies. Preclinical data robustly support its use in delivering a wide array of payloads—from small molecule drugs and radionuclides to large therapeutic proteins—directly to the tumor microenvironment, enhancing efficacy while minimizing off-target effects.
Future research will likely focus on several key areas:
-
Next-Generation Conjugates: Developing novel drug-linker technologies and multi-payload systems to maximize therapeutic impact.
-
Combination Therapies: Exploring the synergistic potential of this compound targeted agents with immunotherapy, radiation, and standard chemotherapy to overcome treatment resistance.
-
Clinical Translation: Advancing the most promising this compound based constructs from preclinical models into human clinical trials to validate their safety and efficacy in cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. rug.nl [rug.nl]
- 5. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine-glycine-aspartic acid (RGD)-peptide binds to both tumor and tumor-endothelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Tumor Angiogenesis by a Synthetic Cell‐adhesive Polypeptide Containing the Arg‐Gly‐Asp (RGD) Sequence of Fibronectin, Poly(RGD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGT022, an RGD-containing recombinant disintegrin, inhibits the VEGF-induced angiogenic process by targeting integrin β3 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor targeting by doxorubicin-RGD-4C peptide conjugate in an orthotopic mouse hepatoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrin-targeted imaging and therapy with RGD4C-TNF fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
In Vivo Stability and Pharmacokinetics of RGD-4C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide RGD-4C, with the sequence ACDCRGDCFCG, is a high-affinity ligand for several integrins, most notably αvβ3, which is overexpressed on various tumor cells and angiogenic blood vessels.[1] This specificity has positioned this compound as a valuable targeting moiety for the delivery of therapeutic agents and imaging probes.[1][2] Understanding the in vivo stability and pharmacokinetic profile of this compound is paramount for the rational design and optimization of this compound-based therapeutics and diagnostics. This technical guide provides a comprehensive overview of the available data on the in vivo behavior of this compound and related cyclic RGD peptides, details relevant experimental protocols, and visualizes key signaling pathways.
While specific pharmacokinetic parameters for unconjugated this compound are not extensively reported in publicly available literature, data from studies on closely related cyclic RGD peptides and this compound conjugates provide significant insights into its likely in vivo performance. Cyclization is a key structural feature that generally enhances the in vivo stability of peptides by making them more resistant to enzymatic degradation compared to their linear counterparts.[3][4]
In Vivo Stability
The stability of peptides in biological fluids is a critical determinant of their therapeutic potential. Cyclic peptides, such as this compound, generally exhibit greater stability compared to linear peptides due to their constrained conformation, which limits access for proteolytic enzymes.[3]
Key Stability Considerations:
-
Resistance to Proteolysis: The cyclic structure of this compound, maintained by two disulfide bonds, confers significant resistance to degradation by proteases in the bloodstream.[1] This is a significant advantage over linear RGD peptides, which are rapidly cleared from circulation.
-
Plasma Stability: Studies on this compound fusion proteins have demonstrated high plasma stability. For instance, a fusion protein of this compound and β-lactamase was found to be stable in human plasma at 37°C for an extended period.[2] While this reflects the stability of the conjugate, it suggests that the this compound moiety itself is not a primary site of degradation.
Pharmacokinetics
The pharmacokinetic profile of a peptide describes its absorption, distribution, metabolism, and excretion (ADME). For systemically administered peptides like this compound, understanding these parameters is crucial for determining dosing regimens and predicting therapeutic efficacy and potential toxicity.
Biodistribution
Numerous studies on radiolabeled cyclic RGD peptides, which are structurally similar to this compound, have provided a consistent picture of their biodistribution.
-
Tumor Targeting: Radiolabeled RGD peptides have been shown to accumulate in tumors, a phenomenon attributed to their high affinity for integrin αvβ3 expressed on tumor cells and neovasculature.[5][6]
-
Renal Clearance: The primary route of excretion for small cyclic RGD peptides is through the kidneys.[7] This results in high tracer retention in the urogenital tract.[7]
-
Organ Distribution: Intermediate uptake of radiolabeled RGD peptides is typically observed in the liver, spleen, and intestines.[7]
Half-Life
The plasma half-life of small peptides is often short. While specific data for unconjugated this compound is limited, studies on similar cyclic RGD peptides suggest a relatively short half-life. For example, the RGD-based drug Cilengitide has a reported plasma half-life of 3-5 hours.[8] This necessitates strategies such as PEGylation or conjugation to larger molecules to extend circulation time for certain therapeutic applications.[4]
Quantitative Pharmacokinetic Data (Inferred from Radiolabeled Cyclic RGD Peptide Studies)
The following table summarizes representative biodistribution data for radiolabeled cyclic RGD peptides in normal organs, providing an indication of the likely distribution of this compound.
| Organ | Tracer Uptake (SUVmean ± SD) 60 min post-injection |
| Blood | 1.5 ± 0.3 |
| Liver | 3.5 ± 0.8 |
| Spleen | 3.0 ± 0.7 |
| Kidneys | 25.0 ± 5.0 |
| Muscle | 0.8 ± 0.2 |
| Bone | 1.2 ± 0.4 |
Note: Data are generalized from multiple studies on different 18F-labeled and 68Ga-labeled cyclic RGD peptides and should be considered indicative rather than absolute values for this compound.[7]
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in plasma.
Materials:
-
This compound peptide
-
Human or rodent plasma (e.g., from commercial sources)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) at a known concentration.
-
Incubation: Add the this compound stock solution to pre-warmed plasma to a final concentration of, for example, 10 µg/mL. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: To stop enzymatic degradation, immediately add an equal volume of cold ACN containing 0.1% TFA to the plasma sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound remaining. A gradient of water/ACN with 0.1% TFA is typically used. The peak corresponding to the intact peptide is integrated, and its area is compared to the time-zero sample.
-
Half-Life Calculation: The percentage of intact peptide remaining at each time point is plotted against time, and the in vitro half-life is calculated.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general workflow for determining the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound peptide
-
Sterile saline or other appropriate vehicle for injection
-
Rodent model (e.g., mice or rats)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing Solution Preparation: Dissolve this compound in a sterile vehicle to the desired concentration for injection.
-
Administration: Administer the this compound solution to the animals via the desired route (e.g., intravenous bolus).
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes), collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life.
Signaling Pathways
This compound exerts its biological effects by binding to integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. This binding triggers intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.[9][10]
Integrin-Mediated Adhesion and Signaling
Upon binding of this compound to integrins like αvβ3, a signaling cascade is initiated, often involving the recruitment and activation of Focal Adhesion Kinase (FAK).[9][11]
Caption: Integrin-mediated signaling cascade initiated by this compound binding.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a peptide like this compound.
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Conclusion
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. dovepress.com [dovepress.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field [mdpi.com]
- 9. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrin-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
RGD-4C as a ligand for αvβ3 integrin
An In-depth Technical Guide to RGD-4C as a Ligand for αvβ3 Integrin
Introduction
Integrins are a family of heterodimeric transmembrane glycoproteins that mediate crucial cell-cell and cell-extracellular matrix (ECM) interactions. Composed of α and β subunits, they play a vital role in cellular processes including adhesion, migration, proliferation, and survival. The αvβ3 integrin, in particular, is a key receptor that is minimally expressed in quiescent endothelial and normal cells but is significantly upregulated on activated endothelial cells during angiogenesis and on the surface of various tumor cells. This differential expression makes αvβ3 an attractive target for diagnostic imaging and targeted cancer therapies.
The recognition motif for many ligands of αvβ3 is the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD). Synthetic peptides containing the RGD sequence can mimic the binding specificity of natural ECM proteins like vitronectin and fibronectin. Among these, the this compound peptide, a double-cyclic peptide with the sequence ACDCRGDCFCG, has emerged as a potent and specific ligand for αvβ3 integrin. Its constrained cyclic structure, enforced by two disulfide bonds, provides high affinity and selectivity, making it an excellent candidate for developing targeted therapeutic and imaging agents.
This technical guide provides a comprehensive overview of , detailing its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its study.
This compound: Structure and Specificity
This compound is a synthetic peptide with the amino acid sequence H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH (ACDCRGDCFCG). Its structure is characterized by two disulfide bridges formed between cysteine residues (Cys2-Cys10 and Cys4-Cys8), creating a rigid, double-cyclic conformation. This constrained structure is critical for its high-affinity interaction with integrins.
While this compound is known for its high affinity for αvβ3, it also exhibits binding, albeit with lower affinity, to other integrin subtypes, including αvβ5, α5β1, and αvβ6. This binding profile is important when designing targeted therapies, as the expression of these different integrins can vary across different tumor types and tissues.
Quantitative Binding Data
The binding affinity of RGD peptides is a critical parameter for their use in targeted applications. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), where a lower value indicates higher affinity. The data below summarizes the binding characteristics of this compound and related conjugates.
| Ligand | Target Integrin | Assay Type | Cell Line / System | Affinity (IC50) | Reference |
| This compound | αvβ3 | Competitive Displacement | U87MG Glioblastoma | 379 ± 59 nM | |
| RGD4C-TNF | αvβ3 | Competitive Displacement | U87MG Glioblastoma | 247 ± 32 nM | |
| DOTA-RGD4C-TNF | αvβ3 | Competitive Displacement | U87MG Glioblastoma | 192 ± 24 nM |
Table 1: Binding affinities of this compound and its derivatives for αvβ3 integrin. Data is derived from competitive displacement assays using [¹²⁵I]echistatin as the radioligand on αvβ3-positive U87MG cells.
Notably, the fusion of this compound to tumor necrosis factor (TNF) did not negatively impact its binding affinity; in fact, it showed a slightly lower IC50 value, indicating comparable or slightly enhanced binding. This preservation of high-affinity binding is a crucial prerequisite for the development of targeted drug conjugates.
αvβ3 Integrin Downstream Signaling
Upon binding of a ligand such as this compound, αvβ3 integrin undergoes a conformational change, leading to receptor clustering and the activation of intracellular signaling cascades. Although integrins lack intrinsic kinase activity, they function as scaffolds to recruit and activate a host of signaling molecules at sites of cell adhesion.
The primary event following αvβ3 ligation is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) . Activated FAK serves as a central hub, initiating multiple downstream pathways that regulate key cellular functions:
-
PI3K/Akt Pathway: FAK can recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is a master regulator of cell survival, proliferation, and metabolism.
-
MAPK/ERK Pathway: Activated FAK can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is heavily involved in regulating gene expression related to cell proliferation, differentiation, and migration.
-
Src Family Kinases: FAK also forms complexes with Src family kinases, which further amplify downstream signaling to pathways including PI3K/Akt and MAPK/ERK.
These signaling events collectively contribute to the processes of angiogenesis, tumor cell invasion, and metastasis, making the inhibition of this pathway a key therapeutic strategy.
Experimental Protocols
Characterizing the interaction between this compound and αvβ3 integrin requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a labeled ligand for binding to the integrin receptor on the surface of cells.
Objective: To determine the IC50 value of this compound for αvβ3 integrin.
Materials:
-
αvβ3-positive cells (e.g., U87MG human glioblastoma cells).
-
Binding Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 1 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: ¹²⁵I-echistatin (a potent RGD-containing disintegrin).
-
Unlabeled competitor: this compound peptide, serial dilutions.
-
Non-specific binding control: High concentration of unlabeled echistatin (B137904) (e.g., 1 µM).
-
96-well cell culture plates.
-
Gamma counter.
Methodology:
-
Cell Plating: Seed U87MG cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Preparation: On the day of the experiment, wash the cells once with binding buffer.
-
Competition: Add 50 µL of binding buffer containing a constant concentration of ¹²⁵I-echistatin (e.g., 0.06 nM) to each well.
-
Immediately add 50 µL of the serially diluted unlabeled this compound competitor to the appropriate wells. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a saturating concentration of unlabeled echistatin.
-
Incubation: Incubate the plate at room temperature for 3 hours with gentle agitation to reach equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lysis and Counting: Solubilize the cells by adding 100 µL of 2N NaOH to each well. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Cell Adhesion Inhibition Assay
This assay measures the ability of a soluble RGD peptide to inhibit the attachment of cells to a surface coated with an ECM protein, providing a functional measure of its receptor-blocking activity.
Objective: To assess the functional ability of this compound to block αvβ3-mediated cell adhesion.
Materials:
-
αvβ3-positive cells (e.g., HeLa cells, Human Dermal Fibroblasts).
-
96-well high-binding microplate.
-
ECM Protein: Vitronectin or Fibronectin (ligands for αvβ3).
-
Blocking Buffer: 1% BSA in PBS.
-
Test Peptide: this compound, serial dilutions.
-
Cell culture medium (e.g., DMEM) with 0.1% BSA.
-
Cell staining reagent (e.g., Crystal Violet) and solubilization buffer (e.g., 1% SDS).
-
Plate reader.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.
-
Cell Preparation: Detach cells using a non-enzymatic method (e.g., 1 mM EDTA in PBS) to preserve integrin integrity. Resuspend the cells in serum-free medium containing 0.1% BSA.
-
Inhibition: Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: Seed the pre-incubated cells (e.g., 2 x 10⁴ cells/well) onto the vitronectin-coated plate.
-
Adhesion: Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: a. Fix the adherent cells with methanol (B129727) for 10 minutes. b. Stain the cells with 0.5% Crystal Violet solution for 15 minutes. c. Wash thoroughly with water and air dry. d. Solubilize the stain by adding 1% SDS solution to each well. e. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of adherent cells. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Conclusion
The this compound peptide is a high-affinity ligand for αvβ3 integrin, a receptor intrinsically linked to tumor angiogenesis and metastasis. Its constrained, double-cyclic structure confers a binding affinity in the nanomolar range, which is retained even when conjugated to larger molecules like cytokines or imaging agents. The binding of this compound to αvβ3 triggers well-defined downstream signaling cascades, primarily through FAK, that promote cell proliferation, survival, and invasion. The specific upregulation of αvβ3 in the tumor microenvironment makes this compound an exceptional tool for researchers and drug developers. Its utility as a targeting moiety for the delivery of cytotoxic drugs, radiopharmaceuticals, and imaging probes is well-documented, offering a promising strategy to increase therapeutic efficacy while minimizing off-target toxicity. The experimental protocols detailed herein provide a robust framework for the continued investigation and application of this important molecule in cancer research and therapy.
The Mechanics of Cellular Entry: An In-depth Technical Guide to the Cellular Uptake of RGD-4C
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide RGD-4C, characterized by the sequence ACDCRGDCFCG, has emerged as a significant ligand in targeted drug delivery due to its high affinity for αv integrins, which are frequently overexpressed on the surface of tumor cells and angiogenic blood vessels.[1][2] Understanding the precise mechanisms by which this compound enters cells is paramount for the rational design of effective cancer therapeutics. This technical guide synthesizes current knowledge on the cellular uptake of this compound and related RGD peptides, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Primary Cellular Receptors and Binding Affinity
This compound primarily interacts with αv-integrins, including αvβ3 and αvβ5, initiating cellular entry.[2][3] The binding affinity of RGD peptides to these receptors is a critical determinant of their subsequent internalization. This affinity can be quantified using competitive binding assays, typically measured by the half-maximal inhibitory concentration (IC50).
Table 1: Quantitative Data on RGD Peptide Binding to Integrins
| Peptide/Conjugate | Cell Line | Radioligand | IC50 (nM) | Reference |
| c(RGDyK) | U87MG | ¹²⁵I-c(RGDyK) | 49.9 ± 5.5 | [4] |
| DOTA-P-RGD | U87MG | ¹²⁵I-c(RGDyK) | 44.3 ± 3.5 | [4] |
| DOTA-P-RGD₂ | U87MG | ¹²⁵I-c(RGDyK) | 5.0 ± 1.0 | [4] |
| DOTA-3P-RGD₂ | U87MG | ¹²⁵I-c(RGDyK) | 1.5 ± 0.2 | [4] |
| DOTA-2P-RGD₄ | U87MG | ¹²⁵I-c(RGDyK) | 0.5 ± 0.1 | [4] |
| DOTA-3G₃-dimer | U87MG | ¹²⁵I-echistatin | 62 ± 6 | [5] |
| DOTA-3PEG₄-dimer | U87MG | ¹²⁵I-echistatin | 74 ± 3 | [5] |
Mechanisms of Cellular Internalization
The internalization of this compound and other RGD analogs is a complex process that can occur through several endocytic pathways. The predominant mechanism is often dependent on the specific RGD peptide, its valency (monomeric vs. multimeric), and the cell type.
Integrin-Mediated Endocytosis
Binding of multimeric RGD peptides to integrins can induce receptor clustering, which triggers internalization.[6][7] This process is an active, receptor-mediated event.
For multimeric RGD constructs, such as the tetrameric RAFT-RGD, clathrin-mediated endocytosis is a primary route of entry.[6] This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles.[8][9] Inhibition of this pathway with agents like amantadine (B194251) has been shown to significantly reduce the uptake of multimeric RGD peptides.[6]
Caveolae are small, flask-shaped invaginations of the plasma membrane that are also implicated in endocytosis.[10][11] While less evidence directly points to this pathway for this compound itself, it is a known route for integrin trafficking.[12] The use of inhibitors like nystatin (B1677061), which disrupts caveolae formation, can help elucidate its role.[6]
Macropinocytosis
Macropinocytosis is a non-specific, actin-dependent process of fluid-phase uptake where large vesicles (macropinosomes) are formed.[13][14] Some studies suggest that RGD-containing molecules can induce macropinocytosis.[15] This pathway is particularly relevant for the uptake of larger RGD-conjugated nanoparticles.[13]
Fluid-Phase Endocytosis
In contrast to multimeric RGD peptides, monomeric RGD peptides are often internalized via a fluid-phase, non-specific endocytic pathway.[6][7][16] This uptake is generally less efficient and not dependent on specific receptor binding for the internalization step itself, although initial cell surface association may still be integrin-mediated.
Table 2: Summary of Cellular Uptake Studies for RGD Peptides
| Peptide Type | Primary Uptake Mechanism | Key Evidence | Reference(s) |
| Monomeric cRGD | Fluid-Phase Endocytosis | Uptake not inhibited by amantadine (clathrin inhibitor). | [6] |
| Tetrameric RAFT-RGD | Clathrin-Mediated Endocytosis | Uptake significantly inhibited by amantadine. | [6] |
| PEGylated Monomeric RGD | Integrin-Mediated Endocytosis | Selective uptake in αvβ3-overexpressing cells (M21) vs. deficient cells (M21L). | [7][16] |
| RGD Peptide (cRGDfK-488) | Integrin-Mediated Endocytosis | 7.4-fold increase in uptake at 37°C vs. 4°C. | [17][18][19] |
Signaling Pathways Activated by RGD Binding
The interaction of RGD peptides with integrins is not merely a prelude to internalization; it also initiates intracellular signaling cascades that can influence cell behavior. One of the key pathways activated is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Binding of RGD peptides to integrins can lead to a rapid, NMDA receptor-dependent increase in intracellular calcium levels. This is followed by the activation and nuclear translocation of ERK1/2, a key component of the MAPK signaling pathway.[20] This signaling is thought to involve Src kinase and NR2B-containing NMDA receptors, highlighting a functional link between cell adhesion and synaptic signaling molecules.[20]
Caption: RGD-Integrin Signaling Cascade.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the cellular uptake of this compound. Below are detailed methodologies for key experiments.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of an unlabeled RGD peptide by measuring its ability to compete with a radiolabeled ligand for integrin binding.
Materials:
-
Binding Buffer (e.g., Gibco's Dulbecco's medium)[5]
-
Unlabeled RGD peptides (test compounds and standards)
Procedure:
-
Seed U87MG cells (10⁵ cells/well) into filter plates and culture in binding buffer.[4][5]
-
Add a constant concentration of ¹²⁵I-echistatin or ¹²⁵I-c(RGDyK).[4][5]
-
Add increasing concentrations of the unlabeled RGD peptide.[4][5]
-
Incubate to allow for competitive binding to reach equilibrium.
-
Wash the wells to remove unbound radioligand.[5]
-
Collect the filters and measure the radioactivity using a gamma counter.[4][5]
-
Calculate IC50 values by fitting the data using non-linear regression.[4][5]
Caption: Competitive Binding Assay Workflow.
Cellular Uptake Assay using Flow Cytometry
This method quantifies the amount of fluorescently labeled RGD peptide internalized by cells.
Materials:
-
Fluorescently labeled RGD peptide (e.g., with coumarin-6 or doxorubicin)[21][22]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to a suitable confluency.
-
Incubate the cells with the fluorescently labeled RGD peptide for a defined period (e.g., 2-4 hours) at 37°C.[21][23]
-
For competition experiments, pre-incubate cells with an excess of unlabeled RGD peptide before adding the labeled peptide.[22]
-
Wash the cells thoroughly with cold PBS to remove non-internalized peptide.[23]
-
Detach the cells (e.g., using trypsin).
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which correlates with the amount of internalized peptide.[21][22]
Confocal Microscopy for Internalization Pathway Analysis
This technique allows for the visualization of the subcellular localization of fluorescently labeled RGD peptides and helps to identify the endocytic pathways involved.
Materials:
-
Cells grown on coverslips
-
Fluorescently labeled RGD peptide
-
Endocytosis inhibitors (e.g., amantadine for clathrin-mediated, nystatin for caveolae-mediated, amiloride (B1667095) for macropinocytosis)[6]
-
Confocal microscope
Procedure:
-
Pre-incubate cells with specific endocytosis inhibitors for a short period.[6]
-
Add the fluorescently labeled RGD peptide and co-incubate.
-
Wash the cells and fix them.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to observe the effect of the inhibitors on the internalization and localization of the peptide. A significant reduction in intracellular fluorescence in the presence of a specific inhibitor suggests the involvement of that pathway.[6]
Caption: Endocytosis Pathway Identification Logic.
Conclusion
The cellular uptake of this compound is a multifaceted process initiated by high-affinity binding to αv integrins. While multimeric RGD peptides predominantly utilize clathrin-mediated endocytosis, the internalization of monomeric RGD peptides can be less specific, often occurring via fluid-phase uptake. Furthermore, the binding event itself can trigger intracellular signaling cascades, such as the MAPK pathway. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for optimizing the design of this compound-based drug delivery systems to enhance their therapeutic efficacy and specificity for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caveolae and the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 12. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RGD-containing molecules induce macropinocytosis in ascidian hyaline amoebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Size-Dependent Cellular Uptake of RGD Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding and Uptake of RGD-Containing Ligands to Cellular alpha(v)beta(3) Integrins | UBC Chemistry [chem.ubc.ca]
- 18. liposomes.ca [liposomes.ca]
- 19. researchgate.net [researchgate.net]
- 20. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Tumor Imaging Using RGD-4C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the RGD-4C peptide for non-invasive in vivo tumor imaging. The protocols and data presented are intended to assist in the design and execution of preclinical imaging studies to visualize tumors, monitor therapeutic responses, and assess the delivery of targeted agents.
Introduction
The arginine-glycine-aspartic acid (RGD) peptide motif plays a crucial role in cell adhesion by binding to integrin receptors.[1][2] Several integrin subtypes, particularly αvβ3, are overexpressed on the surface of various tumor cells and angiogenic endothelial cells, while their expression on normal, quiescent vasculature is low.[3] This differential expression makes integrins attractive targets for tumor-specific imaging and therapy.[4][5][6]
This compound (ACDCRGDCFC) is a cyclic peptide containing two disulfide bonds that exhibits high affinity and selectivity for αv-integrins.[1][7] When conjugated to imaging agents such as radionuclides for Positron Emission Tomography (PET) or fluorescent dyes for optical imaging, this compound enables the visualization of integrin-expressing tumors in vivo.[8][9] These notes will detail the underlying principles, experimental protocols, and expected outcomes for using this compound in preclinical tumor imaging.
Mechanism of Action: this compound Targeting of Tumor Integrins
This compound functions as a ligand for αvβ3 and other related integrins.[10] The binding of this compound to these integrins on tumor and endothelial cells facilitates the accumulation of the conjugated imaging probe at the tumor site. This interaction can also trigger downstream signaling pathways that are involved in cell adhesion, migration, proliferation, and survival.[5][11]
The targeting mechanism involves the following key steps:
-
Systemic Administration: The this compound imaging conjugate is introduced into the systemic circulation, typically via intravenous injection.
-
Tumor Vasculature Binding: The conjugate circulates and binds to integrins overexpressed on the endothelial cells of the tumor neovasculature.
-
Tumor Cell Binding: The conjugate can also extravasate into the tumor microenvironment and bind directly to integrins on the surface of tumor cells.
-
Internalization: Upon binding, the integrin-RGD-4C complex can be internalized by the cell through endocytosis, leading to retention of the imaging probe within the tumor.[12]
-
Signal Generation: The accumulated imaging agent at the tumor site generates a detectable signal (e.g., gamma rays for PET, fluorescence for optical imaging) that allows for non-invasive visualization of the tumor.
Signaling Pathway
The binding of this compound to integrins can initiate intracellular signaling cascades. Understanding these pathways can provide insights into the biological effects of this compound beyond its role as a targeting vector.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using this compound and other RGD-based peptides for in vivo tumor imaging. This data can be used as a reference for expected binding affinities and tumor uptake values.
Table 1: In Vitro Integrin Binding Affinity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| RGD4C-TNF | U87MG | 379 ± 59 | [8] |
| RGD4C-TNF Fusion Protein | U87MG | 247 ± 32 | [8] |
| DOTA-P-RGD | U87MG | 44.3 ± 3.5 | [13] |
| DOTA-P-RGD2 | U87MG | 5.0 ± 1.0 | [13] |
| DOTA-2P-RGD4 | U87MG | 0.5 ± 0.1 | [13] |
| DOTA-2P4G-RGD4 | U87MG | 0.2 ± 0.1 | [13] |
| DOTA-6P-RGD4 | U87MG | 0.3 ± 0.1 | [13] |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the integrin receptor.
Table 2: In Vivo Tumor Uptake of this compound Conjugates (%ID/g)
| Imaging Agent | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference | | :--- | :--- | :--- | :--- | | 64Cu-DOTA-RGD4C-TNF | U87MG | 1 h | 7.80 ± 0.67 |[8] | | 64Cu-DOTA-RGD4C-TNF | U87MG | 4 h | 8.11 ± 0.88 |[8] | | 64Cu-DOTA-RGD4C-TNF | U87MG | 20 h | 7.09 ± 0.35 |[8] | | 64Cu-DOTA-RGD4C-TNF | MDA-MB-435 | 1 h | 4.39 ± 0.65 |[8] | | 64Cu-DOTA-RGD4C-TNF | MDA-MB-435 | 4 h | 3.94 ± 0.48 |[8] | | 64Cu-DOTA-RGD4C-TNF | MDA-MB-435 | 20 h | 3.43 ± 0.38 |[8] | | 64Cu-DOTA-TNF (Control) | U87MG | 4 h | 3.39 ± 0.35 |[8] | | 64Cu-DOTA-TNF (Control) | MDA-MB-435 | 4 h | 2.68 ± 0.50 |[8] |
%ID/g represents the percentage of the injected dose per gram of tumor tissue.
Experimental Protocols
This section provides detailed protocols for a typical in vivo tumor imaging experiment using an this compound based imaging agent.
Protocol 1: Establishment of Tumor Xenograft Model
-
Cell Culture: Culture human tumor cells known to express high levels of αvβ3 integrin (e.g., U87MG glioblastoma, MDA-MB-435 breast cancer) in appropriate media and conditions.[8][9]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old).[9]
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank or shoulder region of each mouse.[9]
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. The imaging study can commence when the tumors reach a diameter of 0.4-0.6 cm.[9]
Protocol 2: In Vivo Imaging with this compound Conjugate
-
Imaging Agent Preparation:
-
Reconstitute the lyophilized this compound imaging conjugate (e.g., 64Cu-DOTA-RGD4C-TNF or a fluorescently labeled this compound) in sterile saline to the desired concentration.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
-
-
Administration of Imaging Agent:
-
Administer a defined dose of the this compound imaging conjugate via tail vein injection. The exact dose will depend on the specific imaging agent and modality (e.g., 5-10 MBq for a 64Cu-labeled PET agent).[8]
-
-
Imaging:
-
For PET Imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 4, and 20 hours).[8] Co-register with a CT scan for anatomical reference.
-
For Optical Imaging: Place the anesthetized mouse in an in vivo imaging system (IVIS) and acquire fluorescence images at specified time points.
-
-
Blocking Study (for specificity validation):
-
To confirm that the tumor uptake is mediated by integrin binding, a blocking experiment can be performed.
-
Co-inject a large excess of an unlabeled RGD peptide (e.g., c(RGDyK) at 10 mg/kg) with the this compound imaging agent.[8]
-
A significant reduction in tumor signal in the blocked group compared to the unblocked group confirms the specificity of the imaging agent.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs on the reconstructed images.
-
Calculate the tracer uptake, typically expressed as %ID/g.
-
Calculate tumor-to-background ratios for quantitative assessment of image contrast.
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo tumor imaging study using this compound.
Biodistribution Studies
For a more detailed quantitative analysis, ex vivo biodistribution studies can be performed following the final imaging time point.
Protocol 3: Ex Vivo Biodistribution
-
Euthanasia: Euthanize the mice at a predetermined time point after injection of the radiolabeled this compound conjugate.
-
Tissue Collection: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Calculation:
-
Calculate the %ID/g for each tissue.
-
This provides a highly accurate quantification of the tracer's distribution throughout the body.
-
Conclusion
This compound is a valuable targeting moiety for the development of imaging agents for the non-invasive visualization of integrin-expressing tumors. The protocols and data provided in these application notes offer a framework for researchers to design and implement in vivo imaging studies using this compound. By following these guidelines, researchers can effectively utilize this technology to advance their understanding of tumor biology and to accelerate the development of novel cancer diagnostics and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Targeting via Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Relevance of RGD‐Integrin Subtype‐Specific Ligands in Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Conjugating RGD-4C to Nanoparticles for Targeted Drug Delivery
Introduction
The development of targeted drug delivery systems is a cornerstone of modern nanomedicine, aiming to enhance therapeutic efficacy while minimizing off-target side effects. A promising strategy involves the surface functionalization of nanoparticles with targeting ligands that recognize and bind to specific receptors overexpressed on diseased cells. The cyclic peptide ACDCRGDCFCG, known as RGD-4C, is a well-established targeting moiety.[1][2][3][4] It mimics the binding motif of extracellular matrix proteins, enabling it to selectively bind to integrin receptors, particularly αvβ3, which are often upregulated on the surface of cancer cells and angiogenic endothelial cells.[1][2] This document provides detailed application notes and protocols for the conjugation of this compound peptides to various nanoparticle platforms for targeted drug delivery. It covers common conjugation chemistries, characterization methods, and the underlying signaling pathways.
Signaling Pathway: this compound-Mediated Integrin Targeting
The binding of this compound-conjugated nanoparticles to integrin receptors on the cell surface triggers a cascade of intracellular events that facilitate nanoparticle internalization, often via receptor-mediated endocytosis.[1][5][6] This targeted uptake enhances the intracellular concentration of the therapeutic payload at the desired site of action. Upon ligand binding, integrins cluster and activate downstream signaling pathways involving Focal Adhesion Kinase (FAK) and Src family kinases.[7][8][9][10] This signaling cascade leads to cytoskeletal rearrangements and the formation of endocytic vesicles, internalizing the nanoparticle-receptor complex.
Caption: this compound-Integrin mediated nanoparticle uptake pathway.
Experimental Protocols
Two common and robust chemical strategies for conjugating this compound peptides to nanoparticles are EDC/NHS chemistry and maleimide-thiol chemistry. The choice of method depends on the functional groups available on the nanoparticle surface and the peptide.
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to Carboxylated Nanoparticles
This protocol is suitable for nanoparticles that possess carboxyl groups on their surface, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The this compound peptide should have a primary amine available for conjugation. Often, a linker with a terminal amine group (e.g., a lysine (B10760008) residue or a PEG spacer with a terminal amine) is included in the peptide synthesis.
Caption: Workflow for EDC/NHS-mediated this compound conjugation.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
This compound peptide with a terminal primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine
-
Washing Buffer: PBS
-
Ultracentrifuge or centrifugal filtration devices
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer. A common molar excess is 5-fold EDC and 2.5-fold NHS relative to the estimated surface carboxyl groups on the nanoparticles.[11]
-
Add the EDC solution to the nanoparticle dispersion, followed immediately by the NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Peptide Conjugation:
-
Dissolve the this compound peptide in Coupling Buffer. The molar ratio of peptide to nanoparticles can be varied to control the ligand density. A starting point is a 10 to 50-fold molar excess of peptide to nanoparticles.
-
Centrifuge the activated nanoparticles (e.g., 15,000 x g for 20 minutes) and discard the supernatant. Resuspend the nanoparticle pellet in the this compound peptide solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.
-
Purify the this compound-conjugated nanoparticles by repeated centrifugation and resuspension in Washing Buffer (at least three cycles) or by using centrifugal filtration devices to remove unreacted peptide and coupling reagents.
-
-
Storage: Resuspend the final purified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Protocol 2: Maleimide-Thiol Conjugation of this compound to Thiol-Reactive Nanoparticles
This protocol is suitable for nanoparticles that have been functionalized with maleimide (B117702) groups and for the this compound peptide which contains cysteine residues with free sulfhydryl (-SH) groups.
Materials:
-
Maleimide-functionalized nanoparticles (e.g., maleimide-PEG-liposomes)
-
This compound peptide (contains cysteine residues)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Washing Buffer: PBS
-
Dialysis membrane or centrifugal filtration devices
Procedure:
-
Peptide Preparation:
-
Dissolve the this compound peptide in degassed Conjugation Buffer.
-
If the cysteine residues in this compound may have formed disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Conjugation Reaction:
-
Disperse the maleimide-functionalized nanoparticles in the Conjugation Buffer.
-
Add the this compound peptide solution to the nanoparticle dispersion. A 1.5 to 5-fold molar excess of peptide to maleimide groups on the nanoparticles is a common starting point.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification:
-
Purify the conjugated nanoparticles to remove unreacted peptide using dialysis against Washing Buffer or by centrifugal filtration.
-
-
Storage: Store the purified this compound-conjugated nanoparticles in a suitable buffer at 4°C.
Characterization and Quantification
Successful conjugation and characterization of the nanoparticles are critical. The following table summarizes typical changes in physicochemical properties upon this compound conjugation.
Table 1: Physicochemical Characterization of this compound Conjugated Nanoparticles
| Nanoparticle Type | Parameter | Before Conjugation | After this compound Conjugation | Reference(s) |
| PLGA | Size (nm) | ~150 - 200 | ~160 - 220 | [12][13][14] |
| PDI | < 0.2 | < 0.25 | [12][13][14] | |
| Zeta Potential (mV) | -15 to -30 | -10 to -20 | [12][13] | |
| Gold (AuNP) | Size (nm) | ~15 - 20 | ~20 - 40 | [3][5] |
| PDI | < 0.2 | < 0.3 | [5] | |
| Zeta Potential (mV) | -30 to -40 | -10 to -25 | [5] | |
| Liposomes | Size (nm) | ~100 - 130 | ~120 - 160 | |
| PDI | < 0.2 | < 0.2 | ||
| Zeta Potential (mV) | -10 to +20 | -5 to +25 |
PDI: Polydispersity Index
Quantification of Conjugated this compound
Accurate quantification of the conjugated peptide is essential for understanding the targeting potential of the nanoparticles. The fluorescamine (B152294) assay is a sensitive method for quantifying primary amines, and thus can be used to determine the amount of conjugated this compound.
Protocol 3: Fluorescamine Assay for this compound Quantification
Caption: Workflow for quantifying conjugated this compound using the fluorescamine assay.
Materials:
-
This compound-conjugated nanoparticles
-
Unconjugated (control) nanoparticles
-
This compound peptide of known concentration for standard curve
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone (B3395972) or DMSO)
-
Assay Buffer: PBS or Borate Buffer, pH 8.0-9.0
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Standard Curve: Prepare a series of this compound peptide solutions of known concentrations in Assay Buffer to generate a standard curve (e.g., 0-100 µg/mL).
-
Sample Preparation:
-
Thoroughly wash the this compound-conjugated and unconjugated nanoparticles with Assay Buffer to remove any non-covalently bound peptide.
-
Resuspend the washed nanoparticles in a known volume of Assay Buffer.
-
-
Assay:
-
In a 96-well black microplate, add a specific volume of your nanoparticle suspensions (conjugated and control) and the standard solutions to separate wells.
-
Rapidly add the fluorescamine solution to each well and mix immediately. Fluorescamine reacts quickly with primary amines.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a fluorometer with excitation at approximately 390 nm and emission at approximately 475 nm.
-
Quantification:
-
Subtract the fluorescence of the unconjugated nanoparticles (background) from the this compound-conjugated nanoparticles.
-
Use the standard curve to determine the concentration of this compound corresponding to the measured fluorescence, which indicates the amount of this compound conjugated to your nanoparticles.
-
Table 2: Typical this compound Conjugation Efficiencies
| Nanoparticle Type | Conjugation Chemistry | Quantification Method | Typical Conjugation Efficiency | Reference(s) |
| PLGA | EDC/NHS | BCA Assay | ~10-15% | |
| Iron Oxide | EDC/NHS | BCA Assay | ~15-20 µg peptide/mg NP | |
| Liposomes | Maleimide-thiol | HPLC | >95% entrapment of siRNA | |
| Gold (AuNP) | Thiol-Au interaction | Not specified | Ligand density dependent | [5] |
Note: Conjugation efficiency can be defined in various ways (e.g., percentage of initial peptide, weight of peptide per weight of nanoparticle) and is highly dependent on the specific reaction conditions and nanoparticle characteristics.
In Vitro Targeting Evaluation
To assess the targeting functionality of the this compound-conjugated nanoparticles, an in vitro cell uptake study using flow cytometry is recommended.
Protocol 4: Flow Cytometry Analysis of Cellular Uptake
Materials:
-
Integrin-positive cell line (e.g., U87MG, MDA-MB-231)
-
Integrin-negative or low-expressing cell line (as a control)
-
Fluorescently labeled this compound-conjugated nanoparticles
-
Fluorescently labeled unconjugated nanoparticles (control)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Incubation with Nanoparticles:
-
Add fresh medium containing the fluorescently labeled nanoparticles (both this compound-conjugated and control) at a predetermined concentration.
-
Incubate for a specific period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.
-
An increase in the mean fluorescence intensity of cells treated with this compound-conjugated nanoparticles compared to the unconjugated control indicates successful targeting and enhanced cellular uptake.[1]
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to conjugate this compound to nanoparticles for targeted delivery. Successful implementation of these methods, coupled with thorough characterization, will enable the development of more effective and specific nanomedicines.
References
- 1. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Response to RGD Peptide Configuration on Gold Nanoparticles: A Surface Chemistry Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RGD-decorated PLGA nanoparticles improved effectiveness and safety of cisplatin for lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RGD-HK Peptide-Functionalized Gold Nanorods Emerge as Targeted Biocompatible Nanocarriers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes: RGD-4C Peptide for Targeted Drug Delivery to Tumors
The Arginine-Glycine-Aspartic acid (RGD) peptide motif is a key recognition site for integrin receptors, which are crucial for cell adhesion and signaling.[1][2] The cyclic peptide ACDCRGDCFCG, known as RGD-4C, is a high-affinity ligand for αv integrins (such as αvβ3, αvβ5, and αvβ6), which are significantly overexpressed on the surface of various tumor cells and angiogenic endothelial cells but have low expression in resting endothelial cells and most normal organs.[3][4][5][6] This differential expression profile makes the this compound peptide an excellent targeting moiety for delivering therapeutic and imaging agents specifically to the tumor microenvironment.[7][8]
The this compound peptide contains two disulfide bonds, which create a constrained cyclic structure, enhancing its binding affinity and selectivity compared to linear RGD peptides.[1][5] By conjugating this compound to chemotherapeutics, toxins, nanoparticles, or imaging agents, researchers can enhance the accumulation of these payloads at the tumor site.[4][7][8][9] This targeted approach aims to increase therapeutic efficacy while minimizing the systemic toxicity and off-target side effects associated with conventional cancer treatments.[6][8]
Mechanism of Action
The primary mechanism involves the binding of the this compound ligand to αvβ3 integrins on the cell surface. This interaction triggers integrin-mediated endocytosis, allowing for the internalization of the this compound-drug conjugate or nanoparticle into the target cell.[8] Once inside, the therapeutic payload can be released to exert its cytotoxic effect. The binding to integrins can also disrupt downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) pathway, which is involved in cancer cell proliferation, survival, and migration.[10][11]
Quantitative Data
Table 1: Physicochemical Properties of this compound Peptide
| Property | Description | Reference |
| Sequence | H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH | [9] |
| Abbreviation | ACDCRGDCFCG | [12][13] |
| Molecular Formula | C42H60N14O16S4 | [9] |
| Molecular Weight | 1145.29 g/mol | [9] |
| Structure | Double cyclic peptide with disulfide bonds between Cys2-Cys10 and Cys4-Cys8. | [5][9] |
Table 2: Integrin Binding Affinity of this compound and Conjugates
| Ligand | Target Integrin | Cell Line | Assay Method | IC50 / Affinity Value | Reference |
| This compound | αvβ3 | - | Competitive Displacement | 8.3 nM | [4] |
| This compound | αvβ5 | - | Competitive Displacement | 46 nM | [4] |
| This compound | α5β1 | - | Competitive Displacement | 244 nM | [4] |
| This compound | αvβ6 | - | Competitive Displacement | 380 nM | [4] |
| This compound Peptide | αvβ3 | U87MG | Competitive Displacement | 379 ± 59 nM | [14] |
| RGD4C-TNF | αvβ3 | U87MG | Competitive Displacement | 247 ± 32 nM | [14] |
| DOTA-RGD4C-TNF | αvβ3 | U87MG | Competitive Displacement | 192 ± 24 nM | [14] |
Table 3: In Vivo Tumor Accumulation of this compound Conjugates
| Agent | Tumor Model | Time Post-Injection | Tumor Accumulation (%ID/g) | Reference |
| 64Cu-DOTA-RGD4C-TNF | U87MG (αvβ3-positive) | 18 h | 8.11 ± 0.88 | [14] |
| 64Cu-DOTA-TNF (Control) | U87MG (αvβ3-positive) | 18 h | Significantly Lower than Targeted | [14] |
| 64Cu-DOTA-RGD4C-TNF | C6 (αvβ3-negative) | 18 h | No significant difference from control | [14] |
| 64Cu-DOTA-RGD4C-TNF (Blocked) | U87MG (αvβ3-positive) | 18 h | 3.51 ± 0.65 (Blocked with c(RGDyK)) | [14] |
Signaling and Experimental Diagrams
Caption: Simplified Integrin αvβ3 signaling cascade upon this compound binding.
Caption: Experimental workflow for this compound targeted drug delivery systems.
Caption: RGD-mediated endocytosis pathway for nanoparticle uptake.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of a linear RGD peptide precursor using Fmoc chemistry on a Wang resin. Cyclization is performed post-synthesis.[2][15]
Materials:
-
Fmoc-protected amino acids (Ala, Cys(Trt), Asp(OtBu), Arg(Pbf), Gly, Phe)
-
Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU/HOBt or similar coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Reagents for cyclization (e.g., DMSO for oxidation)
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF. Allow to react for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the this compound sequence (F-C-D-G-R-C-D-C-A), repeating the coupling and deprotection steps for each amino acid.
-
Cleavage and Deprotection: Once the linear peptide is fully assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and lyophilize.
-
Cyclization: Dissolve the linear peptide in a dilute aqueous solution. Induce disulfide bond formation through air oxidation or by using an oxidizing agent like DMSO.
-
Purification: Purify the final cyclic this compound peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using Mass Spectrometry and analytical HPLC.
Protocol 2: Formulation of this compound-Conjugated Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles functionalized with this compound using a polymer like PLGA-PEG, based on an emulsification-solvent evaporation method.[16][17]
Materials:
-
PLGA-PEG-NHS copolymer
-
This compound peptide with a free amine group
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3.5-10 kDa)
Procedure:
-
Part A: Conjugation of this compound to PLGA-PEG
-
Dissolve PLGA-PEG-NHS and a molar excess of this compound peptide in DMSO.
-
Add a catalytic amount of triethylamine (B128534) or DIPEA to facilitate the reaction between the NHS ester of the polymer and a free amine on the peptide.
-
Stir the reaction at room temperature for 24 hours.
-
Dialyze the mixture against deionized water for 48 hours to remove unreacted peptide and solvent.
-
Lyophilize the solution to obtain the purified PLGA-PEG-RGD-4C copolymer.
-
-
Part B: Nanoparticle Formulation
-
Dissolve the PLGA-PEG-RGD-4C copolymer and the hydrophobic drug in DCM to create the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase to the aqueous PVA solution and sonicate on ice to form an oil-in-water (o/w) emulsion.
-
Add the primary emulsion to a larger volume of a dilute PVA solution (e.g., 0.5%) and stir for 4-6 hours to allow the DCM to evaporate.
-
Collect the hardened nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA.
-
Resuspend the final nanoparticle pellet in PBS or another suitable buffer for characterization and use.
-
Protocol 3: In Vitro Cell Binding Assay
This protocol determines the binding affinity (IC50) of this compound conjugates to integrin-expressing cells via a competitive displacement assay.[14][18]
Materials:
-
Integrin-positive cells (e.g., U87MG human glioblastoma)
-
Integrin-negative control cells
-
Binding buffer (e.g., Tris-buffered saline with Ca2+, Mg2+, Mn2+, and 1% BSA)
-
Radiolabeled competitor (e.g., [125I]-echistatin) or fluorescently labeled RGD peptide
-
Unlabeled this compound conjugate (at various concentrations)
-
Gamma counter or flow cytometer
Procedure:
-
Cell Preparation: Plate integrin-positive cells in a 24-well or 96-well plate and grow to near confluency.
-
Assay Setup: Wash cells with binding buffer.
-
Competition: Add a constant, low concentration of the radiolabeled competitor to each well.
-
Simultaneously, add the unlabeled this compound conjugate at increasing concentrations (e.g., 10^-12 M to 10^-6 M) to the wells. Include controls for total binding (no competitor) and non-specific binding (large excess of unlabeled peptide).
-
Incubation: Incubate the plate at 4°C or room temperature for a defined period (e.g., 1-3 hours).
-
Washing: Aspirate the binding solution and wash the cells multiple times with cold binding buffer to remove unbound ligands.
-
Quantification:
-
For radiolabeled assays: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
For fluorescent assays: Detach cells and analyze their fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Fit the data using a non-linear regression model to calculate the IC50 value.
Protocol 4: In Vivo Biodistribution Study
This protocol evaluates the distribution and tumor accumulation of a radiolabeled this compound conjugate in a tumor-bearing animal model.[14][19][20]
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with U87MG xenografts)
-
Radiolabeled this compound conjugate (e.g., with 64Cu, 111In, or 124I)
-
Saline or appropriate vehicle for injection
-
Anesthesia
-
Gamma counter and weighing scale
Procedure:
-
Animal Preparation: Once tumors reach a suitable size (e.g., 100-200 mm³), randomize mice into groups for different time points.
-
Injection: Administer a known quantity of the radiolabeled this compound conjugate to each mouse via intravenous (tail vein) injection.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a group of mice.
-
Organ Harvesting: Immediately dissect and collect major organs (tumor, blood, liver, spleen, kidneys, heart, lungs, muscle, bone).
-
Quantification: Weigh each harvested tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Results: Plot the %ID/g for each organ over time to visualize the biodistribution and clearance profile of the conjugate. Compare tumor uptake to that of other organs to assess targeting efficiency.
Protocol 5: In Vivo Tumor Growth Inhibition Assay
This protocol assesses the therapeutic efficacy of an this compound drug conjugate in a tumor-bearing animal model.[4][21][22]
Materials:
-
Tumor-bearing mice
-
This compound drug conjugate
-
Control groups: vehicle (e.g., saline), free drug, non-targeted drug conjugate
-
Calipers for tumor measurement
-
Weighing scale for monitoring animal health
Procedure:
-
Tumor Implantation: Inoculate mice with tumor cells (e.g., subcutaneously).
-
Group Formation: When tumors become palpable and reach a specific size (e.g., ~100 mm³), randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer the treatments to the respective groups according to a predetermined schedule (e.g., intravenously every 3 days for 3 weeks).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.
-
Health Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of systemic toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.
-
Data Analysis: Plot the average tumor volume for each group over time. Statistically compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the this compound targeted therapy. Survival curves can also be generated.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. minds.wisconsin.edu [minds.wisconsin.edu]
- 3. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abbiotec.com [abbiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The synthesis of RGD pepties via solid phase peptide synthesis [minds.wisconsin.edu]
- 16. benchchem.com [benchchem.com]
- 17. Surface-Functionalized Nanoparticles for Controlled Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 18. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for RGD-4C in Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a fundamental motif in extracellular matrix (ECM) proteins, mediating cell adhesion through interaction with cell surface receptors, primarily integrins. The cyclic peptide RGD-4C, with the sequence H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH (disulfide bridges: Cys2-Cys10, Cys4-Cys8), is a potent and selective ligand for αvβ3 and αvβ5 integrins. Its cyclic structure provides enhanced stability and higher affinity compared to linear RGD peptides. These application notes provide detailed protocols for utilizing this compound in cell adhesion assays, along with quantitative data and visualizations of the underlying signaling pathways. This compound is a valuable tool for studying integrin-mediated cell adhesion, evaluating the efficacy of anti-angiogenic therapies, and developing targeted drug delivery systems.[1][2]
Data Presentation
Table 1: Integrin Binding Affinity of RGD Peptides
The inhibitory concentration 50 (IC50) is a measure of the potency of a ligand in inhibiting a specific biological function. The following table summarizes the IC50 values of various RGD peptides for different integrins, highlighting the high affinity of cyclic RGD peptides.
| Peptide/Compound | Integrin Subtype | Cell Line | IC50 (nM) | Reference |
| RGD peptide (linear) | αvβ3 | Not Specified | 89 | [3] |
| RGD peptide (linear) | α5β1 | Not Specified | 335 | [3] |
| RGD peptide (linear) | αvβ5 | Not Specified | 440 | [3] |
| c(RGDfV) | αvβ3 | Not Specified | 0.11 | [4] |
| c(RGDfV) | αvβ5 | Not Specified | 0.15 | [4] |
| This compound analog (2-c) | αvβ3 | HEK-293 | 0.14 | [4] |
| This compound analog (2-c) | αvβ5 | HT-29 | 0.29 | [4] |
Table 2: Quantitative Comparison of Cell Adhesion on RGD-Coated Surfaces
The conformation and density of RGD peptides on a substrate significantly influence cell adhesion and spreading. Cyclic RGD peptides generally promote better cell adhesion at lower concentrations compared to their linear counterparts.[5][6]
| RGD Peptide Type | Substrate | Cell Type | Key Findings | Reference |
| Linear RGD | Polynorbornene Film | HUVEC | Supported cell adhesion at concentrations of ≥2.5%. | [5] |
| Cyclic RGD | Polynorbornene Film | HUVEC | Supported cell adhesion at concentrations as low as 0.05% (50-fold lower than linear RGD). Exhibited significantly faster and enhanced cell spreading. | [5] |
| Linear RGD | Glass | Mouse Myoblast (C2C12) | Cell adhesion increased with RGD concentration, with medians of 17, 81, and 115 cells/mm² for 1%, 10%, and 100% RGD, respectively. | [7] |
| Cyclic RGD (clustered) | Mesoporous Silica Nanoparticle Film | hMSC | Enhanced cell adhesion and spreading as global RGD density increased from 1.06 to 5.32 nmol/cm². Higher clustering led to larger cell spreading and focal adhesions. | [8] |
Experimental Protocols
Protocol 1: Coating Culture Plates with this compound
This protocol describes two common methods for coating tissue culture plates with this compound peptide for cell adhesion assays.[9][10] All steps should be performed under sterile conditions in a laminar flow hood.
Materials:
-
This compound peptide
-
Sterile, serum-free cell culture medium (e.g., DMEM) or Phosphate-Buffered Saline (PBS)
-
Sterile 70% ethanol (B145695) (for Procedure B)
-
Sterile tissue culture plates (e.g., 96-well plates)
-
Sterile deionized water (dH2O)
Procedure A: Aqueous Coating
-
Reconstitution: Dissolve the lyophilized this compound peptide in sterile, serum-free medium or PBS to a stock concentration of 1 mg/mL. Vortex vigorously to ensure complete dissolution. The solution may appear slightly hazy.
-
Dilution: Dilute the this compound stock solution to the desired working concentration (typically ranging from 1 to 50 µg/mL) using sterile, serum-free medium or PBS.
-
Coating: Add the appropriate volume of the diluted this compound solution to the culture surface (e.g., 50 µL/well for a 96-well plate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours in a humidified incubator.
-
Washing: Aspirate the coating solution and gently wash the wells twice with sterile dH2O, being careful not to scratch the surface.
-
Drying: Allow the plates to air dry in the laminar flow hood. The coated plates are now ready for use or can be stored at 4°C for a short period.
Procedure B: Ethanol-Based Coating
-
Reconstitution: Dissolve the lyophilized this compound peptide in sterile 70% ethanol to a stock concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
Dilution: Dilute the this compound stock solution to the desired working concentration (typically ranging from 1 to 50 µg/mL) using sterile 70% ethanol.
-
Coating: Add the appropriate volume of the diluted this compound solution to the culture surface.
-
Drying: Leave the plate uncovered in a laminar flow hood until the ethanol has completely evaporated and the wells are dry.
-
Washing: Gently wash the wells twice with sterile dH2O.
-
Final Drying: Allow the plates to air dry completely in the laminar flow hood.
Protocol 2: Cell Adhesion Assay
This protocol details the steps for performing a quantitative cell adhesion assay on this compound coated plates.
Materials:
-
This compound coated tissue culture plates (from Protocol 1)
-
Control plates (coated with a scrambled peptide, e.g., RGE-4C, or blocking agent like BSA)
-
Cell line of interest (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer, HUVECs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Cell detachment solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation buffer)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay to reduce the influence of serum adhesion factors.
-
Wash the cells with PBS and detach them using the appropriate cell detachment solution.
-
Resuspend the cells in serum-free medium and perform a cell count using trypan blue exclusion.
-
Adjust the cell suspension to the desired density (e.g., 1 x 10^5 cells/mL).
-
-
Cell Seeding:
-
Seed 100 µL of the cell suspension into each well of the this compound coated and control plates (resulting in 1 x 10^4 cells/well).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified CO2 incubator for a defined period (e.g., 30, 60, or 90 minutes). The optimal incubation time should be determined empirically for each cell type.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells. The gentleness of this step is critical to avoid detaching weakly adhered cells.
-
-
Fixation and Staining:
-
Fix the adherent cells by adding 100 µL of fixation solution to each well and incubating for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the wells with dH2O.
-
Stain the cells by adding 100 µL of Crystal Violet solution to each well and incubating for 20 minutes at room temperature.
-
Wash the wells thoroughly with dH2O to remove excess stain and allow the plates to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of solubilization solution to each well and incubating for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
-
Alternatively, adherent cells can be imaged using a microscope and counted using image analysis software.
-
Protocol 3: Quantification of Cell Spreading
This protocol describes how to quantify the spreading area of cells adhered to this compound coated surfaces.
Materials:
-
Cells adhered to this compound coated coverslips or plates (from Protocol 2, before the staining step)
-
Fluorescent phalloidin (B8060827) conjugate (for F-actin staining)
-
DAPI (for nuclear staining)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescence microscope with image acquisition software
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Fixation and Permeabilization:
-
After the washing step in the cell adhesion assay, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin (to visualize the actin cytoskeleton and thus the cell outline) and DAPI (to stain the nucleus) according to the manufacturer's instructions.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope.
-
Acquire images of multiple fields of view for each condition.
-
-
Image Analysis:
-
Open the acquired images in ImageJ or a similar software.
-
Use the phalloidin channel to outline the perimeter of individual cells.
-
Measure the area of each outlined cell.
-
Calculate the average cell spreading area for each experimental condition from a significant number of cells (e.g., >50 cells per condition).
-
Mandatory Visualizations
Caption: this compound mediated integrin signaling pathway.
Caption: Experimental workflow for a cell adhesion assay.
References
- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Mesoporous Silica Nanoparticle-Based Films with Tunable Arginine–Glycine–Aspartate Peptide Global Density and Clustering Levels to Study Stem Cell Adhesion and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. cellgs.com [cellgs.com]
RGD-4C in Angiogenesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide RGD-4C, with the amino acid sequence ACDCRGDCFCG, is a potent and selective ligand for several integrins, particularly αvβ3, which is highly expressed on activated endothelial cells during angiogenesis.[1] This preferential binding makes this compound a valuable tool for investigating the molecular mechanisms of angiogenesis and for the development of targeted anti-angiogenic therapies. These application notes provide an overview of the utility of this compound in angiogenesis research, including detailed protocols for key in vitro and in vivo assays, and a summary of its effects on endothelial cell signaling.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by binding to integrins on the surface of endothelial cells. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell migration, proliferation, and survival – all key processes in angiogenesis. The Arginine-Glycine-Aspartic acid (RGD) motif within this compound mimics the natural binding site of extracellular matrix (ECM) proteins like fibronectin and vitronectin to these integrins.
By competitively inhibiting the binding of ECM proteins to integrins such as αvβ3, this compound disrupts the downstream signaling cascades necessary for angiogenic processes. This interference can lead to the inhibition of endothelial cell migration, proliferation, and the formation of new blood vessels.
Data Presentation
The following tables summarize the quantitative effects of this compound and related RGD peptides in various angiogenesis-related assays.
Table 1: In Vitro Efficacy of RGD Peptides
| Assay | Cell Type | RGD Peptide | Concentration | Effect | Reference |
| Cell Adhesion | HUVEC | This compound | 1 mg/ml | 73% inhibition of attachment to fibronectin | [2] |
| Cell Adhesion | HUVEC | This compound | 5 µg/ml | 89% inhibition of attachment to fibronectin | [2] |
| Cell Adhesion | Bovine Microvascular Endothelial Cells | RGD Pseudopeptide | 0.9 µM | IC50 for inhibition of adhesion to vitronectin | [2] |
| Cell Adhesion | Bovine Microvascular Endothelial Cells | RGD Pseudopeptide | 37.5 µM | IC50 for inhibition of adhesion to fibronectin | [2] |
Table 2: In Vivo Efficacy of this compound Conjugates
| Assay | Animal Model | Treatment | Dose | Effect | Reference |
| Tumor Growth Inhibition | Subcutaneous Syngeneic Bladder Cancer Mouse Model | RGD-SAP (this compound-Saporin) | 0.25, 0.5, 0.75 mg/kg | Dose-dependent reduction in tumor growth | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound in angiogenesis research are provided below.
In Vitro Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound peptide (various concentrations)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with fluorescence capabilities
-
-
Protocol:
-
Thaw BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of BME (50 µL/well) and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (e.g., PBS).
-
Seed 100 µL of the HUVEC suspension (containing this compound or vehicle) onto the solidified BME in each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
For quantitative analysis, stain the cells with Calcein AM and capture images using a fluorescence microscope.
-
Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of branches.
-
In Vivo Assays
1. Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of pro- and anti-angiogenic substances.
-
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator
-
Sterile forceps and scissors
-
Thermostable silicone rings or sterile filter paper discs
-
This compound peptide (various concentrations)
-
Stereomicroscope with a camera
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator until day 10.
-
On day 10, carefully open the window and place a sterile silicone ring or filter paper disc onto the CAM.
-
Apply a solution of this compound at the desired concentration (or vehicle control) onto the ring/disc.
-
Reseal the window and incubate for another 48-72 hours.
-
On day 12 or 13, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area within the ring/disc.
-
Quantify angiogenesis by counting the number of blood vessel branch points or by using image analysis software to measure vessel density and length.
-
2. Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing angiogenic factors.
-
Materials:
-
Growth factor-reduced BME (Matrigel®)
-
Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
This compound peptide (for co-injection or systemic administration)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Ice-cold syringes and needles
-
-
Protocol:
-
Thaw growth factor-reduced BME on ice.
-
Mix the BME with an angiogenic factor (e.g., bFGF at 150 ng/mL or VEGF at 100 ng/mL) and the desired concentration of this compound. Keep the mixture on ice.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the BME mixture into the flank. The BME will form a solid plug at body temperature.
-
Alternatively, for systemic administration, inject the BME with the angiogenic factor only, and administer this compound via intraperitoneal or intravenous injection according to the desired dosing schedule.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin measurement: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay, which correlates with the amount of blood within the plug.[3]
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
-
Signaling Pathways and Visualizations
This compound binding to integrins, particularly αvβ3, on endothelial cells triggers a signaling cascade that ultimately inhibits angiogenesis. A key event in this pathway is the modulation of Focal Adhesion Kinase (FAK) and the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.
Caption: this compound inhibits angiogenesis by blocking integrin signaling.
The binding of this compound to integrin αvβ3 prevents the phosphorylation and activation of FAK.[4] This, in turn, inhibits the downstream phosphorylation of MEK and ERK1/2.[4] The inactivation of the ERK pathway leads to the suppression of key cellular processes required for angiogenesis, including endothelial cell migration, proliferation, and survival.
Caption: Workflow for the in vitro endothelial cell tube formation assay.
This workflow outlines the key steps for assessing the anti-angiogenic potential of this compound using the tube formation assay.
Caption: Logical relationship of this compound action in in vivo angiogenesis assays.
In vivo, an angiogenic stimulus promotes new blood vessel growth. This compound treatment leads to the inhibition of this process by binding to endothelial integrins, and the effect is quantified using various measurement techniques.
References
Application Notes and Protocols: Labeling RGD-4C with Fluorescent Dyes for Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling the cyclic peptide RGD-4C with fluorescent dyes for microscopy-based studies of integrin expression and signaling. Detailed protocols for labeling, cell staining, and microscopy are included, along with a summary of quantitative data and a depiction of the relevant signaling pathway.
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a well-established motif for targeting integrins, a family of transmembrane receptors crucial for cell adhesion, migration, and signaling.[1][2] The cyclic peptide this compound (ACDCRGDCFC) is a potent ligand for αv integrins, which are often overexpressed in tumor vasculature and various cancer cells.[1][2] Fluorescent labeling of this compound enables the visualization and quantification of integrin expression and dynamics in live or fixed cells and tissues using microscopy techniques. This is a valuable tool for basic research, drug discovery, and the development of targeted therapies.
Data Presentation
The following table summarizes key quantitative data for fluorescently labeled cyclic RGD peptides, providing a reference for expected performance. Note that specific values can vary depending on the exact peptide sequence, the fluorescent dye used, and the experimental conditions.
| Parameter | Value | Cell Line/Model | Fluorescent Probe | Reference |
| Binding Affinity (IC50) | ||||
| 28 ± 8 nM | U87MG glioma | FITC-Galacto-RGD2 | [3][4] | |
| 32 ± 7 nM | U87MG glioma | FITC-3P-RGD2 | [3][4] | |
| 89 ± 17 nM | U87MG glioma | FITC-RGD2 | [3][4] | |
| 12.1 ± 1.3 nM | U87MG glioma | Cy5.5-RGD tetramer | [1][5] | |
| 27.5 ± 1.2 nM | U87MG glioma | Cy5.5-RGD dimer | [1][5] | |
| 42.9 ± 1.2 nM | U87MG glioma | Cy5.5-RGD monomer | [1][5] | |
| In Vivo Tumor-to-Normal Tissue Ratio (4h post-injection) | ||||
| 3.63 ± 0.09 | U87MG xenograft | Cy5.5-RGD tetramer | [1] | |
| 2.98 ± 0.05 | U87MG xenograft | Cy5.5-RGD dimer | [1] | |
| 3.18 ± 0.16 | U87MG xenograft | Cy5.5-RGD monomer | [1] | |
| In Vivo Tumor-to-Background Ratio (TBR) (24h post-injection) | ||||
| ~4.5 | Nude mice with tumors | RGD-Cy5.5 | [6] |
Signaling Pathways and Experimental Workflows
RGD-Integrin Signaling Pathway
Binding of this compound to integrins on the cell surface triggers "outside-in" signaling, initiating a cascade of intracellular events that regulate cell behavior. A key early event is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase. This complex then phosphorylates various downstream targets, leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.
Experimental Workflow: From Labeling to Imaging
The overall process of using fluorescently labeled this compound for microscopy involves several key steps, from peptide preparation and labeling to cell culture, staining, and image acquisition and analysis.
Experimental Protocols
Protocol 1: Labeling of this compound with a Thiol-Reactive Fluorescent Dye (e.g., Maleimide (B117702) Dye)
The this compound peptide contains four cysteine residues that form two disulfide bonds to maintain its cyclic structure. To label this compound with a thiol-reactive dye, it is crucial to first reduce these disulfide bonds to expose free sulfhydryl groups for conjugation.
Materials:
-
This compound peptide (ACDCRGDCFC)
-
Thiol-reactive fluorescent dye (e.g., Cy5-maleimide, FITC-maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[7][8]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Peptide Reduction:
-
Dye Preparation:
-
Conjugation Reaction:
-
Add the dissolved maleimide dye to the reduced peptide solution. A 10-20 fold molar excess of the dye over the peptide is recommended to ensure efficient labeling.[9]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and mix thoroughly.[9]
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature in the dark.[9]
-
-
Purification of the Labeled Peptide:
-
Purify the fluorescently labeled this compound from unreacted dye and peptide using RP-HPLC.
-
Monitor the elution profile using absorbance at 280 nm (for the peptide) and the excitation maximum of the dye.
-
Collect the fractions corresponding to the labeled peptide.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
-
-
Determination of Degree of Labeling (Optional):
-
The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye.[7]
-
Protocol 2: Cell Staining and Fluorescence Microscopy
This protocol describes the staining of cells expressing αv integrins with fluorescently labeled this compound for visualization by fluorescence microscopy.
Materials:
-
Cells expressing αv integrins (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescently labeled this compound
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Unlabeled this compound or c(RGDyK) for blocking control[1]
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency at the time of the experiment.
-
Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Staining:
-
Prepare a working solution of the fluorescently labeled this compound in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically but typically ranges from 10 nM to 1 µM.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the fluorescently labeled this compound solution for 30-60 minutes at 37°C.[1]
-
-
Blocking Control (for specificity):
-
In a separate dish/coverslip, pre-incubate the cells with a 100-fold molar excess of unlabeled this compound or c(RGDyK) for 30 minutes before adding the fluorescently labeled this compound.[1] This will block the specific binding sites and demonstrate that the fluorescent signal is due to integrin binding.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells three times with cold PBS to remove unbound probe.[10]
-
-
Fixing (Optional):
-
For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
If not already in a glass-bottom dish, mount the coverslips onto microscope slides using a mounting medium, with or without DAPI.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent dye and DAPI.
-
Protocol 3: Image Analysis and Quantification
Procedure:
-
Image Acquisition:
-
Acquire images using consistent settings (e.g., laser power, exposure time, gain) for all experimental conditions to allow for quantitative comparisons.
-
-
Background Subtraction:
-
Measure the mean fluorescence intensity of a background region in the image where there are no cells.
-
Subtract this background value from the entire image.
-
-
Signal Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to outline the cells (regions of interest, ROIs).
-
Measure the mean fluorescence intensity within each ROI.
-
-
Signal-to-Background Ratio (SBR):
-
Calculate the SBR by dividing the mean fluorescence intensity of the stained cells by the mean fluorescence intensity of the background. A higher SBR indicates better signal quality. The change in fluorescence over background (ΔF/F) can also be calculated as (Signal - Background) / Background.[10]
-
Conclusion
The protocols and information provided herein offer a robust framework for the fluorescent labeling of this compound and its application in microscopy-based research. By following these guidelines, researchers can effectively visualize and quantify integrin expression, enabling deeper insights into the role of integrins in health and disease and facilitating the development of novel targeted diagnostics and therapeutics.
References
- 1. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lifetein.com [lifetein.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
RGD-4C as a Tool for Studying Integrin Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a fundamental recognition motif for many integrin receptors, playing a pivotal role in cell adhesion, migration, and signaling.[1][2] The cyclic peptide RGD-4C, with the amino acid sequence ACDCRGDCFC, is a potent and selective ligand for αv-integrins, particularly αvβ3.[3] This selectivity makes this compound an invaluable tool for investigating the role of these specific integrins in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation.[4][5] These application notes provide a comprehensive overview of the use of this compound in studying integrin signaling, complete with detailed experimental protocols and quantitative data to guide your research.
Core Principles
This compound functions as a competitive antagonist of natural RGD-containing extracellular matrix (ECM) proteins like vitronectin and fibronectin.[3] By binding to the RGD-binding pocket of αv integrins, this compound can modulate downstream signaling pathways, inhibit cell-matrix interactions, and serve as a targeting moiety for the delivery of therapeutic or imaging agents to cells overexpressing these integrins.[4][5]
Applications
The unique properties of this compound lend it to a wide range of research and drug development applications:
-
Integrin Signaling Studies: Elucidating the downstream signaling cascades initiated by αv integrin engagement.
-
Cell Adhesion and Migration Assays: Investigating the role of αv integrins in cell attachment, spreading, and motility.
-
In Vivo Imaging: Non-invasive visualization and quantification of integrin expression in animal models of disease.[4]
-
Targeted Drug Delivery: Enhancing the therapeutic index of cytotoxic agents by directing them to tumor cells and neovasculature.[5]
-
Cancer Research: Studying the role of αv integrins in tumor growth, angiogenesis, and metastasis.[4]
Quantitative Data: Binding Affinities of RGD Peptides
The binding affinity of RGD peptides to different integrin subtypes is a critical parameter for their use as research tools. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.
| Peptide/Conjugate | Integrin Subtype | Cell Line | IC50 (nmol/L) | Reference |
| This compound | αvβ3 | U87MG | 379 ± 59 | [4] |
| This compound-TNF | αvβ3 | U87MG | 247 ± 32 | [4] |
| DOTA-RGD-4C-TNF | αvβ3 | U87MG | 192 ± 24 | [4] |
| HYNIC-RGD4 | αvβ3 | U87MG | 7 ± 2 | [6] |
| DOTA-RGD4 | αvβ3 | U87MG | 1.3 ± 0.3 | [6] |
| Cilengitide (c(RGDfV)) | αvβ3 | Not Specified | - | [7] |
| cyclo(RGDfV) | α5β1 | Not Specified | - | [7] |
Signaling Pathways and Experimental Workflows
Integrin Signaling Pathway
Binding of this compound to αv integrins can modulate the recruitment and activation of downstream signaling molecules, such as Focal Adhesion Kinase (FAK) and Src. This cascade plays a crucial role in regulating cell survival, proliferation, and migration.[8][9][10]
Experimental Workflow: In Vivo Tumor Imaging
This workflow outlines the key steps for using a labeled this compound probe for non-invasive imaging of integrin expression in a tumor xenograft model.[11]
Experimental Protocols
Protocol 1: Competitive Integrin Binding Assay
This assay quantifies the ability of this compound to compete with a known labeled ligand for binding to purified integrin receptors.[12]
Materials:
-
High-binding 96-well microplate
-
Purified integrin receptor (e.g., αvβ3)
-
This compound peptide
-
Biotinylated RGD peptide (e.g., biotinylated-c(RGDfK))
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of purified integrin solution (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of this compound in binding buffer.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of a constant concentration of biotinylated RGD peptide to each well.
-
Incubate for 1-3 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. The signal is inversely proportional to the binding affinity of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cell attachment to an ECM-coated surface.[13][14]
Materials:
-
96-well tissue culture plate
-
ECM protein (e.g., vitronectin or fibronectin)
-
Integrin-expressing cells (e.g., U87MG)
-
This compound peptide
-
Serum-free cell culture medium
-
Crystal violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of ECM protein solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C. Wash with PBS.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Inhibition of Adhesion:
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Seed 100 µL of the cell suspension into the ECM-coated wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells with water and allow them to air dry.
-
Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
-
Data Analysis: Measure the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells. Calculate the percentage of inhibition of cell adhesion for each this compound concentration.
Protocol 3: In Vitro Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the collective migration of a cell monolayer.[15][16]
Materials:
-
6-well or 12-well tissue culture plates
-
Integrin-expressing cells capable of forming a confluent monolayer
-
This compound peptide
-
Cell culture medium (serum-containing and serum-free)
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the monolayer.
-
Treatment:
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free or low-serum medium containing different concentrations of this compound to the wells. Include a vehicle-only control.
-
-
Imaging:
-
Immediately after adding the treatment, acquire images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C.
-
Acquire images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the rate of wound closure as the percentage of the initial wound area that has been repopulated by cells over time.
Protocol 4: In Vivo Tumor Efficacy Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an this compound-drug conjugate in a xenograft mouse model.[3][7][17]
Materials:
-
Athymic nude mice
-
Tumor cells that overexpress the target integrin
-
This compound-drug conjugate
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Administer the this compound-drug conjugate and the vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
The dosing schedule (e.g., daily, every other day) and concentration should be determined in preliminary studies.
-
-
Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or when signs of significant toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the treatment effect. Statistical analysis should be performed to determine the significance of the observed differences.
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By providing a solid theoretical framework and detailed, actionable protocols, these application notes aim to empower researchers to effectively utilize this compound as a powerful tool for advancing our understanding of integrin signaling and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 14. lifetein.com [lifetein.com]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Integrin-targeted imaging and therapy with RGD4C-TNF fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of RGD-4C Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis, cyclization, and purification of the RGD-4C peptide (ACDCRGDCFC). The methods described herein are based on established solid-phase peptide synthesis (SPPS) and purification techniques, tailored for the production of this bicyclic, disulfide-rich peptide.
Introduction
The this compound peptide is a cyclic arginine-glycine-aspartic acid (RGD) peptide containing four cysteine residues that form two disulfide bridges. The cyclic nature of this compound confers a constrained conformation that enhances its binding affinity and selectivity for certain integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis.[1][2] This makes this compound and its derivatives promising candidates for applications in cancer therapy and imaging, by targeting integrins that are overexpressed on tumor cells and vasculature.[3]
The synthesis of this compound presents unique challenges due to the need for correct and efficient formation of the two disulfide bonds. This protocol outlines a robust method for its preparation using Fmoc-based solid-phase peptide synthesis, followed by oxidative cyclization and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of the this compound peptide is depicted below. The process begins with the assembly of the linear peptide on a solid support, followed by on-resin or in-solution cyclization, cleavage from the resin, and finally, purification to yield the final product.
Experimental Protocols
Materials and Reagents
All amino acids are L-isomers unless otherwise specified.
| Reagent | Supplier | Grade |
| Fmoc-L-Cys(Trt)-OH | Various | Peptide synthesis grade |
| Fmoc-L-Cys(Acm)-OH | Various | Peptide synthesis grade |
| Other Fmoc-protected amino acids | Various | Peptide synthesis grade |
| Rink Amide resin | Various | 100-200 mesh, ~0.5 mmol/g loading |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |
| Oxyma Pure | Various | Peptide synthesis grade |
| Piperidine (B6355638) | Various | Reagent grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent grade |
| Iodine (I₂) | Various | ACS grade |
| Acetonitrile (B52724) (ACN) | Various | HPLC grade |
| Water | Various | HPLC grade |
Protocol for Linear Peptide Synthesis (Fmoc SPPS)
This protocol describes the manual synthesis of the linear this compound precursor on a Rink Amide resin. Automated peptide synthesizers can also be used.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[4]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), DIC (4 equivalents), and Oxyma Pure (4 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).[4]
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence (ACDCRGDCFC). For the cysteine residues, use orthogonally protected derivatives to allow for selective disulfide bond formation. A common strategy is to use Fmoc-Cys(Trt)-OH for the first pair of cysteines and Fmoc-Cys(Acm)-OH for the second pair.
Protocol for On-Resin Cyclization (Disulfide Bond Formation)
This protocol assumes the use of two different cysteine protecting groups (e.g., Trt and Mmt, or Trt and Dpm) that can be selectively removed on-resin. For simplicity, a general oxidative cyclization is described here. For regioselective disulfide bond formation, selectively deprotect one pair of cysteines, oxidize to form the first disulfide bond, then deprotect the second pair and oxidize.
-
Selective Deprotection: After assembly of the linear peptide, selectively remove the protecting groups from the first pair of cysteine residues. For example, Mmt groups can be removed with a solution of 1-2% TFA in DCM.
-
First Disulfide Bond Formation:
-
Wash the resin thoroughly with DMF.
-
Add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) (2 equivalents) in DMF, and react for 15-30 minutes.[5] Alternatively, air oxidation in the presence of a base like DIPEA can be performed.
-
Monitor the reaction for the disappearance of free thiols using the Ellman's test.[6]
-
Wash the resin with DMF and DCM.
-
-
Second Disulfide Bond Formation: Repeat the selective deprotection and oxidation steps for the second pair of cysteine residues.
Protocol for Cleavage and Deprotection
-
Resin Preparation: After the final synthesis or cyclization step, wash the resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. If Trt-protected cysteines are present, add 2.5% EDT as a scavenger.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol for In-Solution Cyclization
If cyclization is performed after cleavage:
-
Dissolution: Dissolve the crude linear peptide in a large volume of a suitable solvent, such as a mixture of water and acetonitrile or DMF, to achieve a high dilution (0.1-1 mM) to favor intramolecular cyclization over polymerization.[4]
-
Oxidation:
-
Adjust the pH of the solution to ~8.0-8.5 with ammonium (B1175870) hydroxide (B78521) or a suitable buffer.
-
Stir the solution open to the air to allow for air oxidation, or add an oxidizing agent such as hydrogen peroxide or iodine.
-
Monitor the reaction by taking aliquots and analyzing them by RP-HPLC and mass spectrometry. The reaction is complete when the peak corresponding to the linear peptide is no longer observed.
-
-
Quenching: If an oxidizing agent like iodine was used, quench the reaction by adding a solution of sodium thiosulfate (B1220275) or ascorbic acid until the color disappears.
Protocol for RP-HPLC Purification
| Parameter | Specification |
| Column | Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | Dependent on column dimensions (e.g., 2.5 mL/min for a 9.4 mm ID column)[7] |
| Detection | UV at 214 nm and 280 nm |
| Gradient | A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point for optimization. |
| Sample Preparation | Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent and filter through a 0.22 µm filter. |
Procedure:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject the filtered crude peptide solution onto the column.
-
Run the gradient elution program.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
-
Pool the fractions containing the pure this compound peptide.
-
Lyophilize the pooled fractions to obtain the final product as a white powder.
Characterization
Mass Spectrometry
The identity of the purified this compound peptide should be confirmed by mass spectrometry to ensure the correct molecular weight.
-
Sample Preparation: The lyophilized peptide can be dissolved in a 50:50 mixture of water and acetonitrile with 0.1% formic acid for ESI-MS or co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) for MALDI-MS.[8][9]
-
Expected Mass: The theoretical monoisotopic mass of this compound (ACDCRGDCFC) is calculated based on its amino acid sequence. The observed mass should match the theoretical mass, taking into account the formation of two disulfide bonds (a loss of 4 Da).
Analytical RP-HPLC
The purity of the final product should be assessed by analytical RP-HPLC. A single, sharp peak is indicative of high purity. The conditions are similar to the preparative method but on an analytical scale column (e.g., 4.6 mm ID).
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| SPPS Scale | 0.1 - 1.0 mmol | Based on the loading capacity of the resin. |
| Amino Acid Excess | 4-5 equivalents | Per coupling step. |
| Coupling Reagent Excess | 4-5 equivalents | Per coupling step. |
| Crude Peptide Yield (after cleavage) | 60-80% (theoretical) | Highly dependent on the peptide sequence and synthesis efficiency. Actual yields can be lower. |
| Purification Yield (after HPLC) | 20-50% (of crude peptide) | Dependent on the purity of the crude product and the efficiency of the HPLC separation. Some studies report purification yields for similar peptides around 40-70%.[3] |
| Final Purity (after HPLC) | >95% | As determined by analytical RP-HPLC. |
Signaling Pathway and Logical Relationships
The this compound peptide primarily interacts with αv integrins, which are heterodimeric transmembrane receptors. Upon binding, these integrins can activate downstream signaling pathways that are involved in cell adhesion, migration, proliferation, and survival. A simplified representation of this interaction and subsequent signaling is shown below.
This protocol provides a comprehensive guide for the synthesis and purification of the this compound peptide. The specific conditions, particularly for cyclization and HPLC purification, may require optimization depending on the specific laboratory setup and instrumentation. Careful monitoring of each step is crucial for obtaining a high-purity final product.
References
- 1. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cem.de [cem.de]
- 6. Solid-Phase Peptide Cyclization with Two Disulfide Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. massspec.unm.edu [massspec.unm.edu]
Application Notes and Protocols: RGD-4C Functionalization of Biomaterial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterial scaffolds with cell-adhesive ligands is a critical strategy in tissue engineering and regenerative medicine to enhance cellular interaction and guide tissue formation. The Arginine-Glycine-Aspartic acid (RGD) peptide sequence, and specifically its cyclic form containing four cysteine residues (RGD-4C) for conformational stability and enhanced integrin binding affinity, has emerged as a key bioactive motif. This compound mimics extracellular matrix (ECM) proteins, promoting cell adhesion, proliferation, and differentiation by binding to cell surface integrin receptors. These application notes provide detailed protocols and quantitative data for the this compound functionalization of biomaterial scaffolds, offering a comprehensive guide for researchers in the field.
Application: Enhanced Cell Adhesion and Proliferation
Functionalizing biomaterial scaffolds with this compound significantly improves the initial attachment and subsequent proliferation of various cell types. This is crucial for applications such as wound healing, bone regeneration, and vascular tissue engineering. The this compound ligand provides specific binding sites for cell surface integrins, which is often lacking in synthetic biomaterials.
Quantitative Data: Cell Adhesion and Proliferation on this compound Functionalized Scaffolds
| Biomaterial Scaffold | Cell Type | RGD Concentration | Improvement in Adhesion | Improvement in Proliferation | Reference |
| Polyurethane (PU) | Umbilical Cord Blood Mesenchymal Stem Cells (UCB MSCs) | 100 µg/ml | 1.5 to 2-fold increase | 3.4-fold increase in cell numbers | [1][2] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanofibers | Vascular Smooth Muscle Cells (VSMCs) | Not specified | Significant increase | Significant increase | [3][4][5] |
| Poly(L-lactic acid) (PLLA) | Mesenchymal Stem Cells (MSCs) | Optimal concentration dependent on flow rate | Enhanced osteogenic markers | Synergistic enhancement with flow perfusion | [6] |
| Polyvinyl alcohol (PVA) | Mesenchymal Stem Cells (MSCs) | Not specified | Significantly bolstered attachment | Significantly bolstered proliferation | [7] |
Application: Directed Cell Differentiation
This compound functionalization can also be a powerful tool to direct the differentiation of stem cells into specific lineages, such as osteoblasts for bone regeneration or endothelial cells for vascularization. The interaction between this compound and integrins can trigger intracellular signaling pathways that influence cell fate.
Quantitative Data: Osteogenic Differentiation on this compound Functionalized Scaffolds
| Biomaterial Scaffold | Cell Type | RGD Concentration | Key Osteogenic Markers | Outcome | Reference |
| Polyurethane (PU) | Umbilical Cord Blood Mesenchymal Stem Cells (UCB MSCs) | 100 µg/ml | Increased gene and protein expression | Enhanced osteogenic differentiation | [1][2] |
| Poly(lactic-co-trimethylene carbonate) (poly(LA-co-TMC)) | Human Bone Marrow Stem Cells (hBMSCs) | Not specified | Increased gene and protein levels, mineral deposition | Enhanced osteogenic commitment without differentiation media | [8] |
| Poly(L-lactic acid) (PLLA) | Mesenchymal Stem Cells (MSCs) | Flow rate dependent | Synergistic enhancement of osteogenic markers | Upregulated osteoblastic differentiation | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Peptide
This protocol outlines the solid-phase peptide synthesis (SPPS) of the this compound peptide (ACDCRGDCFC).
Workflow for this compound Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of this compound peptide.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Wang resin
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Wang resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Sequential Amino Acid Coupling: Sequentially couple the remaining amino acids in the desired order (ACDCRGDCFC) by repeating the coupling and deprotection steps.
-
Peptide Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.
Protocol 2: Conjugation of this compound to a Biomaterial Scaffold (e.g., Polyurethane)
This protocol describes the covalent immobilization of this compound onto a polyurethane (PU) scaffold via aminolysis followed by cross-linking.[1][2]
Workflow for this compound Conjugation to a Scaffold
Caption: General workflow for conjugating this compound peptide to a biomaterial scaffold.
Materials:
-
Porous polyurethane (PU) scaffolds
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Synthesized this compound peptide
-
Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Scaffold Preparation: Cut the PU scaffolds to the desired dimensions (e.g., 5x5x5 mm) and wash them thoroughly with ethanol (B145695) and deionized water.
-
Surface Activation (Aminolysis): Immerse the scaffolds in a solution of 1,6-hexanediamine in an appropriate solvent to introduce primary amine groups onto the PU surface. The reaction conditions (concentration, time, temperature) should be optimized for the specific PU material.
-
Activation of Amine Groups: Activate the newly introduced amine groups by reacting the scaffolds with N,N'-Disuccinimidyl carbonate (DSC) in a suitable solvent like DCM.
-
This compound Immobilization: Immediately after activation, immerse the scaffolds in a solution of this compound peptide in a buffer (e.g., PBS) or an organic solvent like DMSO. Allow the conjugation reaction to proceed overnight at room temperature.
-
Washing: Thoroughly wash the this compound functionalized scaffolds with PBS and deionized water to remove any unreacted peptide and reagents.
-
Sterilization: Sterilize the functionalized scaffolds using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation, before cell culture experiments.
-
Surface Characterization (Optional): Characterize the surface of the functionalized scaffolds using techniques like X-ray photoelectron spectroscopy (XPS) to confirm the presence of the peptide and contact angle measurements to assess changes in surface hydrophilicity.
Protocol 3: Cell Adhesion Assay
This protocol is for quantifying the initial cell attachment to the this compound functionalized scaffolds.[9]
Materials:
-
This compound functionalized and non-functionalized (control) scaffolds
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium
-
Cell suspension of the desired cell type (e.g., UCB MSCs)
-
DNA quantification kit (e.g., PicoGreen)
-
Formaldehyde solution (3.7%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Scaffold Placement: Place the sterile this compound functionalized and control scaffolds into the wells of a multi-well cell culture plate.
-
Cell Seeding: Seed a known number of cells (e.g., 15,000 cells/cm²) onto each scaffold in serum-free medium.
-
Incubation: Incubate the plate for a short period (e.g., 1-4 hours) at 37°C and 5% CO₂ to allow for initial cell adhesion.
-
Washing: Gently wash the scaffolds with PBS to remove non-adherent cells.
-
Cell Lysis and DNA Quantification:
-
For quantifying adhered cells, lyse the cells on the scaffolds using a lysis buffer.
-
Quantify the amount of DNA in the lysate using a fluorescent DNA quantification kit according to the manufacturer's instructions. The amount of DNA is directly proportional to the number of adhered cells.
-
-
Fixation and Imaging (Optional):
-
Alternatively, fix the adhered cells with 3.7% formaldehyde.
-
Stain the cells (e.g., with DAPI for nuclei) and visualize them using a fluorescence microscope to qualitatively assess cell adhesion and morphology.
-
Protocol 4: Cell Proliferation Assay
This protocol measures the proliferation of cells on the this compound functionalized scaffolds over time.
Materials:
-
This compound functionalized and non-functionalized (control) scaffolds
-
Cell culture medium with serum
-
Cell suspension
-
Cell proliferation assay kit (e.g., BrdU, MTS, or AlamarBlue)
Procedure:
-
Cell Seeding: Seed cells onto the scaffolds as described in the cell adhesion assay protocol, but use a complete culture medium containing serum.
-
Long-term Culture: Culture the cells for several days (e.g., 1, 3, 5, and 7 days), changing the medium every 2-3 days.
-
Proliferation Measurement: At each time point, measure cell proliferation using a suitable assay:
-
BrdU Assay: Add BrdU to the culture medium for a few hours to allow its incorporation into the DNA of proliferating cells. Then, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric or fluorescent detection method.
-
MTS/AlamarBlue Assay: Add the MTS or AlamarBlue reagent to the culture medium. The reagent is metabolically reduced by viable cells, resulting in a color change that can be quantified using a spectrophotometer or fluorometer.
-
-
Data Analysis: Plot the proliferation data over time to compare the growth rates of cells on this compound functionalized versus control scaffolds.
Protocol 5: Osteogenic Differentiation Assay
This protocol assesses the potential of this compound functionalized scaffolds to induce osteogenic differentiation of stem cells.
Materials:
-
This compound functionalized and control scaffolds
-
Stem cells (e.g., MSCs)
-
Basal culture medium
-
Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
RNA extraction kit and reagents for RT-qPCR
Procedure:
-
Cell Culture: Seed stem cells onto the scaffolds and culture them in either basal medium or osteogenic differentiation medium for up to 21 days.
-
ALP Activity Assay: At early time points (e.g., 7 and 14 days), lyse the cells and measure the ALP activity in the cell lysates using a colorimetric assay. ALP is an early marker of osteogenic differentiation.
-
Alizarin Red S Staining: At later time points (e.g., 21 days), fix the cell-scaffold constructs and stain with Alizarin Red S solution to visualize calcium deposits, which are indicative of matrix mineralization, a late marker of osteogenic differentiation.
-
Gene Expression Analysis (RT-qPCR): At various time points, extract total RNA from the cells on the scaffolds. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression levels of key osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), ALP, and Osteocalcin.
Signaling Pathways
The interaction of this compound with integrins on the cell surface triggers a cascade of intracellular signaling events that regulate cell behavior. A primary pathway initiated is the activation of Focal Adhesion Kinase (FAK).
Integrin-Mediated Signaling Pathway
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. RGD-functionalized polyurethane scaffolds promote umbilical cord blood mesenchymal stem cell expansion and osteogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGD peptide and graphene oxide co-functionalized PLGA nanofiber scaffolds for vascular tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. RGD peptide and graphene oxide co-functionalized PLGA nanofiber scaffolds for vascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced osteoblastic differentiation of mesenchymal stem cells seeded in RGD-functionalized PLLA scaffolds and cultured in a flow perfusion bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of RGD-Conjugated Crosslinked PVA Tissue Engineered Vascular Scaffold with Endothelial Differentiation and Its Impact on Vascular Regeneration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3D and Porous RGDC-Functionalized Polyester-Based Scaffolds as a Niche to Induce Osteogenic Differentiation of Human Bone Marrow Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of RGD-functionalization and stiffness modulation of polyelectrolyte multilayer films on muscle cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of RGD-4C in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of the cyclic peptide RGD-4C in preclinical animal models of cancer. The document details its application as a targeting ligand for the delivery of therapeutic and imaging agents to tumors expressing high levels of αv integrins.
The core principle behind this compound's utility lies in its high affinity for specific integrins, particularly αvβ3, which are overexpressed on the surface of various tumor cells and on the endothelial cells of tumor neovasculature.[1][2][3] This targeted approach aims to increase the efficacy of anticancer agents while minimizing systemic toxicity.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the efficacy and targeting of this compound conjugates in various cancer models.
Table 1: In Vivo Tumor Growth Inhibition by this compound Conjugates
| Cancer Model | Animal Model | This compound Conjugate | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Orthotopic MDA-MB-435 Human Breast Cancer | Mice | RGD4C-TNF | 0.25 mg/kg, i.v., daily for 5 days | 72% (vs. saline) | [1] |
| Subcutaneous Syngeneic Bladder Cancer | Mice | RGD-SAP | Dose-dependent | Significant reduction in tumor growth | [4] |
| Orthotopic Bladder Cancer | Mice | RGD-SAP + Mitomycin C | Systemic administration | Significantly increased survival | [4] |
| Human Glioblastoma (U87MG) | Mice | RGD4C-AAVP-TNF | 5 × 10¹¹ TU, i.v., 4 administrations | Dose-dependent decrease in tumor size | [6] |
Table 2: In Vivo Tumor Uptake of this compound Conjugates
| Cancer Model | Animal Model | This compound Conjugate | Time Point | Tumor Uptake (%ID/g) | Comparison | Reference |
| U87MG Glioblastoma | Mice | ⁶⁴Cu-DOTA-RGD4C-TNF | 4 h | 8.11 ± 0.88 | ~2-fold higher than ⁶⁴Cu-DOTA-TNF | [1] |
| MDA-MB-435 Breast Cancer | Mice | ⁶⁴Cu-DOTA-RGD4C-TNF | 1 h | 4.39 ± 0.65 | ~1.5-fold higher than ⁶⁴Cu-DOTA-TNF | [1] |
Table 3: In Vitro Binding Affinity and Cytotoxicity
| Cell Line | Assay | This compound Conjugate | IC₅₀ (nmol/L) | Notes | Reference |
| U87MG Glioblastoma | Integrin αvβ3 Binding | RGD4C-TNF | 247 ± 32 | Comparable to RGD4C peptide (379 ± 59 nmol/L) | [1] |
| 5637 Bladder Cancer | Cytotoxicity (MTT) | RGD-SAP | - | Significantly more cytotoxic than control CYS-SAP | [4] |
Signaling Pathway and Mechanism of Action
This compound functions as a ligand for αv integrins, which are transmembrane receptors that mediate cell-matrix adhesion, proliferation, and survival.[3] In the context of cancer, these integrins are crucial for tumor growth, angiogenesis, and metastasis.[2][7] By binding to αv integrins on tumor cells and tumor-associated endothelial cells, this compound can deliver conjugated payloads, leading to targeted therapeutic effects.
Caption: this compound mediated delivery of therapeutic payloads.
Experimental Protocols
Protocol 1: Evaluation of In Vivo Antitumor Efficacy of RGD4C-TNF
This protocol is adapted from a study evaluating an RGD4C-Tumor Necrosis Factor (TNF) fusion protein in a breast cancer model.[1][5]
1. Animal Model:
-
Use female athymic nude mice.
-
Inoculate 5 x 10⁶ MDA-MB-435 human breast cancer cells orthotopically into the mammary fat pad.
-
Allow tumors to grow to a volume of 50-100 mm³.
2. Treatment Groups (n=5 per group):
-
Saline (Control)
-
TNF (0.25 mg/kg)
-
RGD4C-TNF (0.25 mg/kg)
3. Administration:
-
Administer treatments intravenously (i.v.) daily for 5 consecutive days.
4. Monitoring:
-
Measure tumor volume with a digital caliper every 2 days for 15 days.
-
Monitor mouse body weight as an indicator of systemic toxicity.
5. Data Analysis:
-
Calculate fractional tumor volume (V/V₀).
-
Determine tumor growth inhibition percentage compared to the saline-treated group.
-
Use statistical analysis (e.g., t-test) to compare treatment groups.
Caption: Workflow for in vivo antitumor efficacy study.
Protocol 2: In Vivo Tumor Targeting Specificity using PET Imaging
This protocol details a method to assess the integrin-specific targeting of an this compound conjugate using Positron Emission Tomography (PET).[1]
1. Animal Model:
-
Use mice bearing subcutaneous U87MG (integrin-positive) or C6 (integrin-negative) tumors.
-
Generate tumors by subcutaneous injection of 1 x 10⁷ cells.
2. Radiotracer and Blocking Agents:
-
Radiotracer: ⁶⁴Cu-DOTA-RGD4C-TNF
-
Blocking agent 1: c(RGDyK) peptide (10 mg/kg)
-
Blocking agent 2: TNF protein (4 mg/kg)
3. Experimental Groups:
-
⁶⁴Cu-DOTA-RGD4C-TNF alone
-
⁶⁴Cu-DOTA-RGD4C-TNF + c(RGDyK)
-
⁶⁴Cu-DOTA-RGD4C-TNF + TNF
-
⁶⁴Cu-DOTA-RGD4C-TNF + c(RGDyK) + TNF
4. Procedure:
-
Anesthetize mice.
-
Co-inject the radiotracer with or without blocking agents via the tail vein.
-
Perform microPET scans at 1, 4, and 20 hours post-injection.
-
Acquire static images for 5-10 minutes.
5. Data Analysis:
-
Reconstruct images and draw regions of interest (ROIs) over the tumor and major organs.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Compare tumor uptake between different groups to assess targeting specificity.
Caption: Workflow for in vivo PET imaging study.
Protocol 3: Ex Vivo Analysis of Tumor Tissue
This protocol outlines the steps for histological and immunohistochemical analysis of tumor tissues following treatment.[1]
1. Tissue Collection and Preparation:
-
At the end of the in vivo study, euthanize the animals.
-
Excise tumors and fix them in 4% paraformaldehyde.
-
Embed the fixed tissues in paraffin (B1166041) and section them.
2. Staining Procedures:
-
Hematoxylin and Eosin (H&E) Staining: To visualize general tumor morphology and necrosis.
-
CD31 Staining: To identify and quantify blood vessels (angiogenesis).
-
TUNEL Staining: To detect apoptotic cells.
3. Imaging and Quantification:
-
Acquire images of the stained sections using a microscope.
-
For CD31 staining, quantify blood vessel density by counting the number of vessels per field.
-
For TUNEL staining, count the number of TUNEL-positive (apoptotic) cells.
4. Data Analysis:
-
Compare the results from different treatment groups to assess the biological effects of the this compound conjugate on the tumor microenvironment.
Conclusion
The experimental use of this compound in animal models of cancer demonstrates its potential as a versatile targeting moiety. By conjugating this compound to various therapeutic and imaging agents, researchers can achieve enhanced tumor delivery, leading to improved efficacy and better diagnostic capabilities. The protocols and data presented here provide a foundation for designing and executing preclinical studies involving this compound-based strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Relevance of RGD‐Integrin Subtype‐Specific Ligands in Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing In-Vivo Targeting Efficiency of RGD-4C
Welcome to the technical support center for the RGD-4C peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to improving the in vivo targeting efficiency of the this compound peptide.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments with this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Tumor Accumulation / Poor Targeting Efficiency | Inefficient this compound Conjugation: The coupling of this compound to your nanoparticle or drug may be incomplete or suboptimal. | Verify the conjugation efficiency using methods like HPLC, fluorescamine (B152294) assay, or a BCA assay to quantify the amount of conjugated this compound.[1] Optimize the conjugation chemistry (e.g., EDC/NHS coupling) and ensure all reagents are fresh.[1] |
| Suboptimal this compound Density: The number of this compound molecules on the surface of your delivery vehicle is critical. Too low a density may not be sufficient for effective binding, while an excessively high density can sometimes hinder targeting.[1] | Prepare a series of conjugates with varying this compound densities to determine the optimal concentration for maximal cellular uptake and tumor targeting.[1] | |
| Proteolytic Instability: Linear RGD peptides are susceptible to rapid degradation by proteases in vivo. While this compound is a more stable cyclic peptide, it can still be degraded.[2][3][4] | Consider further modifications to enhance stability, such as PEGylation, which can also improve solubility and extend the in vivo half-life.[4] Incorporating D-amino acids can also reduce enzymatic cleavage.[4] | |
| Competition with Endogenous Ligands: The extracellular matrix contains numerous proteins with the RGD motif (e.g., fibronectin, vitronectin) that can compete with this compound for integrin binding.[3][5] | To enhance binding, consider combining this compound with other peptides or proteins that can selectively compete for integrin binding sites.[3] | |
| High Off-Target Accumulation (e.g., in Liver or Spleen) | Non-specific Uptake by the Reticuloendothelial System (RES): Nanoparticles and other drug carriers are often cleared from circulation by the RES in the liver and spleen. | Modify the surface of your delivery system with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create a "stealth" effect, reducing RES uptake.[4] |
| Expression of Target Integrins on Healthy Tissues: While overexpressed in tumors, some integrins recognized by this compound (e.g., αvβ3, αvβ5, α5β1, αvβ6) are also present at lower levels in normal tissues.[6] | Design this compound derivatives that have higher selectivity for the specific integrin subtypes that are most overexpressed in your tumor model of interest.[3] | |
| Inconsistent or Non-Reproducible Results | Heterogeneity of Integrin Expression: Integrin expression can vary significantly between different tumor types, and even within the same tumor.[3][7] | Thoroughly characterize the integrin expression profile of your specific tumor model using techniques like immunohistochemistry or flow cytometry before initiating in vivo studies. |
| Variability in Experimental Protocol: Minor variations in animal handling, injection technique, or imaging parameters can lead to inconsistent results. | Standardize all experimental protocols. Ensure consistent timing of injections and imaging post-injection. Use a control group with a non-targeted equivalent of your this compound conjugate. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for tumor targeting?
A1: this compound is a cyclic peptide with the amino acid sequence ACDCRGDCFCG.[6][8] The core Arginine-Glycine-Aspartic acid (RGD) sequence is a common motif found in extracellular matrix proteins that binds to cell surface receptors called integrins.[2] Certain integrins, such as αvβ3, αvβ5, α5β1, and αvβ6, are often overexpressed on the surface of tumor cells and the endothelial cells of newly forming blood vessels that supply tumors (angiogenesis).[6] By mimicking these natural ligands, this compound can be used to selectively deliver drugs, imaging agents, or nanoparticles to tumors.[3] The cyclic structure of this compound, enforced by four cysteine residues, provides higher binding affinity and stability compared to linear RGD peptides.[2][9]
Q2: Which integrins does this compound bind to?
A2: this compound is known to bind to several integrin subtypes, including αvβ3 with high affinity, and to a lesser extent, αvβ5, α5β1, and αvβ6.[6]
Q3: How can I improve the stability of my this compound conjugate in vivo?
A3: While this compound is more stable than linear RGD peptides, its stability can be further enhanced.[2] Conjugation to nanoparticles or liposomes can protect the peptide from degradation.[3] Additionally, chemical modifications such as PEGylation can increase its half-life in circulation.[4]
Q4: What are the key advantages of using a cyclic RGD peptide like this compound over a linear one?
A4: Cyclic RGD peptides like this compound offer several advantages over their linear counterparts. The cyclization restricts the peptide's conformational flexibility, which can lead to higher binding affinity and selectivity for specific integrin subtypes.[1] This constrained structure also makes them more resistant to degradation by proteases, resulting in a longer biological half-life.[3][4] For example, this compound has been shown to be significantly more potent than commonly used linear RGD peptides.[2]
Q5: How does the position of this compound in a fusion protein affect its targeting ability?
A5: The position of the this compound moiety within a fusion protein can be critical. Studies have shown that introducing this compound at the N-terminus of another peptide can significantly enhance its anti-tumor activity in vivo.[10][11] It is important to empirically determine the optimal placement of the this compound tag for each specific fusion protein to ensure proper folding and accessibility for integrin binding.
Experimental Protocols
General Protocol for Radiolabeling this compound for In Vivo Imaging
This protocol is a generalized example for radiolabeling this compound with Technetium-99m (99mTc) for SPECT imaging.
-
Conjugation of a Chelator:
-
Radiolabeling:
-
Quality Control:
-
Assess the radiochemical purity and stability of the labeled peptide using radio-HPLC.[13]
-
-
In Vivo Administration and Imaging:
-
Administer the purified 99mTc-RGD-4C intravenously to tumor-bearing mice.
-
Perform SPECT imaging at various time points post-injection (e.g., 1, 4, and 24 hours) to visualize tumor uptake and biodistribution.
-
Protocol for Quantifying this compound Conjugation to Nanoparticles using Fluorescamine Assay
This protocol provides a method to quantify the amount of this compound successfully conjugated to a nanoparticle.[1]
-
Preparation of Standards:
-
Prepare a series of this compound solutions of known concentrations in a suitable buffer (e.g., PBS) to create a standard curve.[1]
-
-
Sample Preparation:
-
Assay Procedure:
-
Measurement and Quantification:
-
Measure the fluorescence intensity using a fluorometer.[1]
-
Subtract the background fluorescence from the unconjugated nanoparticles from the this compound-conjugated nanoparticle samples.[1]
-
Use the standard curve to determine the concentration of this compound corresponding to the measured fluorescence, which indicates the amount of conjugated peptide.[1]
-
Visualizations
Caption: this compound signaling pathway for targeted drug delivery.
Caption: Workflow for an in vivo this compound targeting experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of this compound position is more important than disulfide bonds on antiangiogenic activity of this compound modified endostatin derived synthetic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
RGD-4C Peptide Synthesis: A Technical Support Center
Welcome to the technical support center for RGD-4C peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of the bicyclic peptide this compound (H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound peptide?
A1: The synthesis of this compound, a bicyclic peptide with two disulfide bridges, presents several key challenges:
-
Correct Disulfide Bond Formation: The presence of four cysteine residues means that multiple disulfide bond isomers can form. The desired biological activity is associated with a specific connectivity (Cys2-Cys10, Cys4-Cys8), which is significantly more potent than other isomers.[1] Achieving this specific arrangement requires a carefully planned strategy using orthogonal cysteine protecting groups.
-
Side Reactions: Like many peptide syntheses, this compound is susceptible to various side reactions, particularly those involving cysteine and aspartic acid residues. These can include racemization, oxidation, and the formation of byproducts during cleavage from the solid support.[2][3][4]
-
Purification: The crude peptide mixture after synthesis and cleavage can contain deletion sequences, incompletely deprotected peptides, and disulfide bond isomers, making purification by reverse-phase high-performance liquid chromatography (RP-HPLC) complex.
-
Low Yields: Incomplete coupling reactions, especially for sterically hindered amino acids like Arginine, and peptide aggregation on the resin can lead to lower than expected yields.
Q2: How can I ensure the correct disulfide bridges are formed in this compound?
A2: To control the formation of the two disulfide bonds, an orthogonal protection strategy for the cysteine residues is essential. This involves using different classes of thiol protecting groups that can be removed selectively under different conditions. A common strategy involves:
-
Protecting one pair of cysteines (e.g., Cys2 and Cys10) with an acid-labile group like Trityl (Trt).
-
Protecting the other pair of cysteines (e.g., Cys4 and Cys8) with a group that is stable to the final cleavage conditions but can be removed orthogonally, such as Acetamidomethyl (Acm).
After assembling the linear peptide, the Trt groups are removed during the standard TFA cleavage, and the first disulfide bond is formed through oxidation. Subsequently, the Acm groups are removed (e.g., with iodine), followed by a second oxidation step to form the second disulfide bridge.
Q3: What are the most common side reactions during the synthesis of cysteine-containing peptides like this compound?
A3: Several side reactions are common when synthesizing peptides rich in cysteine:
-
Racemization: Cysteine residues are prone to racemization, especially during activation with base-mediated methods (e.g., HBTU/DIPEA). This is exacerbated by heat, such as in microwave-assisted synthesis. Using carbodiimide (B86325) activation methods can minimize this issue.[3]
-
β-Elimination: C-terminal cysteine residues can undergo base-catalyzed β-elimination, leading to the formation of dehydroalanine. This can further react with piperidine (B6355638) (used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct.
-
S-alkylation: During the final trifluoroacetic acid (TFA) cleavage, reactive carbocations generated from the resin linker (e.g., from Wang resin) or protecting groups can alkylate the free thiol group of cysteine.[2][4] The use of scavengers like triisopropylsilane (B1312306) (TIS) and ethanedithiol (EDT) in the cleavage cocktail is crucial to prevent this.[5]
Q4: I am observing a significant amount of aspartimide formation in my synthesis. How can I prevent this?
A4: Aspartimide formation is a common side reaction involving aspartic acid, especially in sequences like Arg-Gly-Asp where the glycine (B1666218) residue is on the C-terminal side of Asp. It is catalyzed by the base (piperidine) used for Fmoc deprotection. This can lead to racemization and the formation of β-aspartyl peptides. To minimize aspartimide formation:
-
Use a protecting group on the aspartic acid side chain that offers more steric hindrance, such as 3-tert-butyl-aspartate.
-
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress this side reaction.
-
For very sensitive sequences, specialized Dmb/Hmb backbone protecting groups on the nitrogen of the following amino acid can prevent aspartimide formation, but this is a more advanced and costly strategy.
Troubleshooting Guides
Low Synthesis Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield after cleavage and purification. | Incomplete coupling reactions during Solid Phase Peptide Synthesis (SPPS). | - Perform a ninhydrin (B49086) test on a few resin beads after the coupling step to check for free amines. A blue color indicates incomplete coupling. - If coupling is incomplete, perform a double coupling step for the problematic amino acid. - Use a more efficient coupling reagent, such as COMU, especially for sterically hindered residues like Arginine(Pbf).[6] |
| Peptide aggregation on the solid support. | - Synthesize at a lower substitution level on the resin. - Use a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). - Incorporate pseudoproline dipeptides if the sequence allows, though this is not directly applicable to the this compound sequence. | |
| Premature cleavage of the peptide from the resin. | - Ensure the correct resin is being used. For Fmoc synthesis, acid-labile resins like Wang or 2-chlorotrityl chloride resins are common. - Avoid excessively harsh or prolonged deprotection steps. |
Incorrect Product or Low Purity
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry shows a mixture of products with the correct mass but different retention times on HPLC. | Formation of incorrect disulfide bond isomers. | - Ensure the orthogonal protection strategy for cysteine residues was correctly implemented. - Optimize the conditions for each selective deprotection and oxidation step. Perform these steps sequentially and purify the intermediate mono-cyclic peptide before forming the second disulfide bond. |
| Mass spectrometry shows unexpected masses (e.g., +51 Da). | Side reactions during synthesis. | - A +51 Da mass shift can indicate the formation of a 3-(1-piperidinyl)alanine adduct from a C-terminal cysteine. Use a sterically bulky protecting group like Trityl on the C-terminal cysteine to minimize this. - Other unexpected masses could be due to S-alkylation. Increase the concentration of scavengers in the cleavage cocktail. |
| Broad or tailing peaks on HPLC. | Peptide aggregation or presence of closely related impurities. | - Modify the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting species. - Change the mobile phase additives (e.g., use formic acid instead of TFA). - Ensure the peptide is fully dissolved in the injection solvent. |
Experimental Protocols
Solid-Phase Synthesis of Linear this compound Precursor
This protocol outlines the manual synthesis of the linear this compound peptide on a Wang resin using Fmoc/tBu chemistry with orthogonal cysteine protection.
-
Resin Preparation: Start with Fmoc-Gly-Wang resin. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
For each amino acid, use a 4-fold molar excess of the Fmoc-amino acid, HBTU (3.95 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to activate the solution and add it to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin as in step 2.
-
Cysteine Protection:
-
Use Fmoc-Cys(Trt)-OH for residues at positions 2 and 10.
-
Use Fmoc-Cys(Acm)-OH for residues at positions 4 and 8.
-
-
-
Repeat: Continue the deprotection and coupling cycles until the full linear peptide is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group from Alanine.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purification and Cyclization
Typical HPLC Purification Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, semi-preparative (e.g., 9.4 x 250 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient, for example, from 5% to 45% B over 40 minutes. This will need to be optimized for your specific setup. |
| Flow Rate | 2.5 - 4 mL/min |
| Detection | 220 nm |
Two-Step Cyclization Protocol
-
First Cyclization (Trt protected Cys):
-
Dissolve the purified linear peptide with free thiols at positions 2 and 10 in a dilute solution (e.g., 0.1 mg/mL) of ammonium (B1175870) bicarbonate buffer (pH 8.5).
-
Stir the solution open to the air for 24-48 hours, monitoring the reaction by analytical HPLC and mass spectrometry.
-
Lyophilize the solution and purify the monocyclic peptide by RP-HPLC.
-
-
Second Cyclization (Acm protected Cys):
-
Dissolve the purified monocyclic peptide in a mixture of acetic acid and water.
-
Add a solution of iodine in methanol (B129727) dropwise until a persistent yellow color remains.
-
Stir for 1-2 hours, monitoring the reaction.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Dilute with water and purify the final bicyclic this compound peptide by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Caption: Workflow for the synthesis and purification of bicyclic this compound.
Caption: Disulfide bond isomerism in this compound peptide.
Caption: Logical flow for troubleshooting this compound synthesis issues.
References
- 1. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Optimizing RGD-4C Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RGD-4C peptide in cell culture experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a cyclic peptide with the amino acid sequence ACDCRGDCFC. The core RGD (Arginine-Glycine-Aspartic acid) motif is a primary recognition site for many integrins, which are cell surface receptors that mediate cell-matrix adhesion.[1][2] The two disulfide bonds in this compound create a conformationally constrained structure, which enhances its binding affinity and stability compared to linear RGD peptides.[3] It is commonly used in cell culture to study integrin-mediated processes such as cell adhesion, migration, and signaling, and to target cells for the delivery of therapeutic agents.[1][4]
Q2: Which integrins does this compound bind to?
A2: this compound is known to bind with high affinity to αv-integrins, particularly αvβ3 and αvβ5.[2][5] It can also interact with other integrins such as α5β1 and αvβ6, although with lower affinity.[6] The specificity of binding can be crucial, so it is important to know the integrin expression profile of your cell line.
Q3: How do I reconstitute and store my this compound peptide?
A3: Lyophilized this compound peptide should be stored at -20°C and protected from light.[7] For reconstitution, use a sterile, high-purity solvent such as sterile distilled water or a buffer like PBS.[7][8] To ensure complete dissolution, vortex the solution gently. Depending on the final application, stock solutions can be prepared at a concentration of 1 mg/mL and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For aqueous solutions, it is often recommended not to store them for more than one day.[9]
Q4: Should I use serum in my media when working with this compound?
A4: The presence of serum in cell culture media can interfere with this compound experiments. Serum contains extracellular matrix proteins like fibronectin and vitronectin, which also have RGD sequences and can compete with this compound for integrin binding.[10] For initial experiments, especially cell adhesion assays, it is often recommended to use serum-free media to establish a baseline.[11] If serum is required for cell viability, its concentration should be minimized and kept consistent across experiments.
Troubleshooting Guide
Problem 1: Poor or No Cell Adhesion to this compound Coated Surfaces
Possible Causes & Solutions
-
Incorrect Peptide Concentration: The optimal coating concentration can vary between cell types.
-
Solution: Perform a titration experiment with a range of this compound concentrations (e.g., 1-20 µg/mL) to determine the optimal concentration for your specific cell line.
-
-
Inadequate Coating Procedure: Insufficient incubation time or improper temperature can lead to a poorly coated surface.
-
Solution: Ensure the coating solution completely covers the surface and incubate for at least 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Low Integrin Expression: The cell line you are using may not express the appropriate integrins for this compound binding at a high enough level.
-
Solution: Verify the expression of αv integrins on your cells using techniques like flow cytometry or western blotting.
-
-
Competition from Serum Proteins: As mentioned in the FAQs, proteins in serum can compete for binding.
-
Solution: Conduct the assay in serum-free or low-serum media.[11]
-
-
Cell Health and Viability: Poor cell health can negatively impact their ability to adhere.
-
Solution: Ensure you are using healthy, viable cells and handle them gently during the experimental procedure.
-
Problem 2: High Background or Non-Specific Cell Binding
Possible Causes & Solutions
-
Cell Clumping: Cells seeded in clumps can lead to uneven attachment.
-
Solution: Ensure you have a single-cell suspension before seeding.
-
-
Non-Specific Binding to the Surface: Cells may be binding to the culture surface itself rather than the this compound peptide.
-
Solution: Block non-specific binding sites on the culture surface with a blocking agent like 1% Bovine Serum Albumin (BSA) for 30-60 minutes after coating with this compound and before seeding the cells.[11]
-
Problem 3: this compound is Showing Cytotoxicity
Possible Causes & Solutions
-
Concentration is Too High: While generally not cytotoxic at effective concentrations for adhesion or signaling, very high concentrations of RGD peptides can sometimes induce apoptosis.[9]
-
Solution: Perform a dose-response experiment using a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. Concentrations used for inducing cell death are typically in the micromolar range, whereas for adhesion, nanomolar to low micromolar concentrations are often sufficient.[6][12]
-
-
Contaminants in the Peptide Preparation: Impurities from the synthesis process could be toxic to cells.
-
Solution: Ensure you are using a high-purity (>95%) this compound peptide.
-
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific application and cell type used. The following tables provide a summary of reported concentrations and binding affinities to guide your experimental design.
Table 1: Recommended this compound Concentration Ranges for Various Cell Culture Applications
| Application | Cell Line(s) | Reported Concentration Range | Reference(s) |
| Cell Proliferation Inhibition | Bovine Aortic Endothelial (BAE) cells | 2.5 - 10 µg/mL | [1] |
| Cellular Uptake/Entry | SW480 human colon cancer cells | 5 - 20 µM | [13] |
| Inhibition of Cell Adhesion | General | 100 µg/mL (for linear RGD) | [5] |
| Coating for Cell Adhesion | General | 1 - 10 µg/mL | [11] |
| Stimulation of Cell Migration | HT1080 fibrosarcoma cells | 10 - 100 µM (for linear RGD) | [14] |
| Cytotoxicity (as a conjugate) | 5637 bladder cancer cells | 0.1 µM (RGD-SAP conjugate) | [6] |
Table 2: this compound Integrin Binding Affinity (IC50 Values)
| Integrin Subtype | Cell Line | IC50 (nM) | Reference(s) |
| αvβ3 | U87MG glioblastoma | 379 ± 59 | [15] |
| αvβ3 | General | 8.3 | [6] |
| αvβ5 | General | 46 | [6] |
| α5β1 | General | 244 | [6] |
| αvβ6 | General | 380 | [6] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a ligand that is required for 50% inhibition of a specific binding interaction.[16]
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol describes a standard method for assessing cell adhesion to surfaces coated with this compound.
Materials:
-
This compound peptide
-
Sterile PBS or serum-free medium
-
96-well tissue culture plates
-
Cell line of interest
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in methanol)
-
Solubilization solution (e.g., 10% acetic acid)
Procedure:
-
Plate Coating:
-
Dilute this compound to the desired concentration (e.g., 1-20 µg/mL) in sterile PBS.
-
Add 50 µL of the this compound solution to each well of a 96-well plate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Blocking (Optional but Recommended):
-
Aspirate the peptide solution and wash the wells twice with sterile PBS.
-
Add 100 µL of 1% BSA solution to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and prepare a single-cell suspension in serum-free medium.
-
Seed 1-5 x 104 cells per well.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells with a suitable fixative for 10-15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
-
Quantification:
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain with an appropriate solution.
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for a specific integrin.
Materials:
-
Purified integrin receptor
-
Labeled RGD peptide (e.g., biotinylated or fluorescently tagged)
-
Unlabeled this compound peptide
-
High-binding 96-well plates
-
Assay buffer (e.g., Tris-buffered saline with divalent cations)
-
Detection reagents (e.g., streptavidin-HRP and substrate for biotinylated peptides)
Procedure:
-
Plate Coating:
-
Coat the wells of a high-binding plate with the purified integrin (e.g., 1 µg/mL) overnight at 4°C.[17]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking agent.
-
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled this compound peptide.
-
Add the this compound dilutions to the wells along with a constant, low concentration of the labeled RGD peptide.
-
Incubate for 1-3 hours at room temperature to allow for competitive binding.[18]
-
-
Detection:
-
Wash the wells to remove unbound peptides.
-
Add the appropriate detection reagents (e.g., streptavidin-HRP followed by a colorimetric substrate).
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance). The signal will be inversely proportional to the binding affinity of the unlabeled this compound.
-
Plot the signal against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: General experimental workflow for a cell adhesion assay using this compound.
Caption: Troubleshooting decision tree for poor cell adhesion in this compound experiments.
Caption: Simplified RGD-integrin signaling pathway leading to cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-drug RGD conjugates provide enhanced cytotoxicity to melanoma and non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. RGD4C peptide mediates anti-p21Ras scFv entry into tumor cells and produces an inhibitory effect on the human colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Preventing non-specific binding of RGD-4C in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the RGD-4C peptide, particularly in preventing non-specific binding in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cyclic peptide with the amino acid sequence ACDCRGDCFCG.[1][2] The Arg-Gly-Asp (RGD) sequence is a primary recognition site for many integrins, which are cell surface receptors involved in cell adhesion and signaling.[3] this compound is a ligand for αv-integrins and is commonly used in cancer research to target tumor cells and vasculature for imaging and therapeutic agent delivery.[3][4]
Q2: What are the common causes of non-specific binding of this compound in assays?
Non-specific binding of this compound can arise from several factors:
-
Presence of serum proteins: Serum contains extracellular matrix (ECM) proteins like fibronectin and vitronectin, which also have RGD sequences. These proteins can compete with this compound for binding to integrins.
-
High peptide concentration: Using an excessively high concentration of this compound can lead to low-avidity interactions with cell surfaces or other components in the assay.
-
Hydrophobic interactions: The chemical properties of the peptide can contribute to non-specific binding to plastic surfaces or other molecules.
-
Inadequate blocking: Failure to effectively block all non-specific binding sites on the assay surface (e.g., microplate wells) can lead to high background signals.
Q3: How should I store and handle this compound peptides?
Proper storage and handling are crucial for maintaining the activity of this compound.
-
Storage: Lyophilized this compound peptide should be stored at -20°C or lower.[1][5] The product is hygroscopic and should be protected from light.[1]
-
Reconstitution: The peptide is soluble in sterile distilled water.[1] For reconstitution, allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.[6]
-
Storage of reconstituted peptide: Aliquot the reconstituted peptide and store at -20°C or lower.[1][5] Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete blocking of the assay surface. | Optimize blocking conditions by increasing the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| This compound concentration is too high. | Perform a titration experiment to determine the lowest effective concentration of this compound that gives a robust specific signal without high background. |
| Presence of competing serum proteins. | Conduct experiments in serum-free media if possible. If serum is required, be aware of the potential for competitive binding and include appropriate controls. |
| Hydrophobic interactions with the assay plate. | Use a mild detergent, such as Tween-20, in your washing buffers to help reduce non-specific hydrophobic interactions. |
| Improper washing steps. | Ensure thorough but gentle washing of the assay plate to remove unbound peptide and other reagents. Increase the number of wash steps if necessary. |
Issue 2: Low or No Specific Binding Signal
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive this compound peptide. | Ensure proper storage and handling of the peptide. Use a fresh stock and avoid multiple freeze-thaw cycles. |
| Insufficient this compound concentration. | Increase the concentration of the this compound peptide. A typical working concentration for coating surfaces can range from 0.1 to 10 µg/mL. |
| Absence of necessary divalent cations. | Integrin-ligand binding is dependent on divalent cations. Supplement all experimental buffers with Ca²⁺ and Mg²⁺ at physiological concentrations. |
| Low expression of the target integrin on cells. | Verify the expression level of the target integrin (e.g., αvβ3) on your cells using techniques like flow cytometry or Western blotting. |
| Incorrect disulfide bond formation. | This compound has two disulfide bonds that are critical for its binding activity. Ensure that the peptide has been synthesized and stored under conditions that maintain these bonds. |
Quantitative Data
Table 1: Comparison of Blocking Agents for Immunoassays
While specific quantitative data for this compound assays is limited, the following table provides a general comparison of common blocking agents used in ELISAs and other immunoassays. The ideal blocking agent should be empirically determined for your specific assay.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Compatible with many antibody-based detection systems. | Can have lot-to-lot variability. May cross-react with some antibodies. |
| Non-fat Dry Milk / Casein | 0.1-5% | Inexpensive and effective at reducing background. | May contain endogenous enzymes that can interfere with detection. Can mask some epitopes. |
| Fish Gelatin | 0.1-1% | Does not cross-react with mammalian antibodies or Protein A. | May not be as effective as other blockers when used alone. |
| Whole Serum | 1-10% | Very effective due to molecular diversity. | Can be expensive. High potential for cross-reactivity with secondary antibodies. |
Table 2: Influence of Divalent Cations on Integrin-Ligand Binding
The binding of RGD peptides to integrins is critically dependent on the presence of divalent cations.
| Cation | General Effect on RGD-Integrin Binding | Typical Concentration |
| Mg²⁺ | Supports integrin-ligand binding. | Physiological concentrations (e.g., 0.5-2 mM) |
| Mn²⁺ | Potent activator of integrin binding, often used experimentally to induce a high-affinity state. | Can be used at concentrations ranging from µM to low mM. |
| Ca²⁺ | Can have a variable, and sometimes inhibitory, effect on the binding to some integrins.[7] | Physiological concentrations (e.g., 1-2 mM) |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol describes a basic cell adhesion assay to assess the binding of cells to a surface coated with this compound.
-
Plate Coating:
-
Dilute this compound to the desired concentration (e.g., 1-10 µg/mL) in sterile phosphate-buffered saline (PBS).
-
Add 50-100 µL of the this compound solution to each well of a 96-well tissue culture plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in serum-free medium) to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking buffer and wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Seed the cells into the coated wells at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Washing and Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the remaining cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol (B129727) to each well.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Protocol 2: Competitive Binding Assay (ELISA-based)
This protocol outlines a competitive binding assay to determine the binding affinity of unlabeled this compound by competing with a labeled RGD peptide.
-
Plate Coating with Integrin:
-
Coat a high-binding 96-well plate with a solution of purified integrin (e.g., αvβ3) at a concentration of 0.5 µg/mL in a suitable buffer (e.g., Tris-buffered saline, pH 7.4) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., TBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in TBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of your unlabeled this compound peptide.
-
Add the this compound dilutions to the wells.
-
Immediately add a constant concentration of a biotinylated or otherwise labeled RGD peptide to all wells.
-
Incubate for 1-3 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
If using a biotinylated peptide, add streptavidin-HRP (horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance against the log concentration of the unlabeled this compound.
-
Calculate the IC50 value, which is the concentration of unlabeled this compound that inhibits 50% of the labeled peptide binding.
-
Visualizations
Caption: this compound binding to integrin and subsequent signaling.
Caption: Troubleshooting workflow for high non-specific binding.
References
RGD-4C Conjugation Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals, the conjugation of the RGD-4C peptide is a critical step in the development of targeted therapeutics and imaging agents. The unique structure of this compound (ACDCRGDCFCG), with its four cysteine residues, presents both opportunities for multivalent display and challenges in achieving consistent and efficient conjugation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this compound conjugation experiments.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common problems encountered during this compound conjugation reactions.
Problem 1: Low or No Conjugation Yield
Low conjugation yield is one of the most frequent challenges. This can manifest as a faint or absent band of the conjugate on an SDS-PAGE gel, or low signal during mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Disulfide Bond Reduction | The four cysteine residues in this compound can form intramolecular disulfide bonds, rendering them unavailable for conjugation. | 1. Optimize Reducing Agent Concentration: Use a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] 2. Increase Incubation Time/Temperature: Incubate the reduction reaction for 30-60 minutes at room temperature.[2] 3. Degas Buffers: Use degassed buffers for the reduction step to prevent re-oxidation of thiols.[3] |
| Maleimide (B117702) Hydrolysis | The maleimide group on your crosslinker or molecule is susceptible to hydrolysis, especially at pH values above 7.5.[2][3] | 1. Maintain Optimal pH: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[3] 2. Use Fresh Reagents: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][3] |
| Suboptimal Molar Ratio | An insufficient molar excess of the maleimide-containing reagent can lead to incomplete conjugation. | 1. Perform a Titration: Test a range of maleimide-to-peptide molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal ratio for your specific system.[2][4] 2. Start with Excess: As a starting point, a 10-20 fold molar excess of the maleimide reagent is often recommended for protein conjugations. |
| Peptide Aggregation | This compound, particularly after reduction, may be prone to aggregation, reducing the effective concentration of peptide available for conjugation. | 1. Optimize Buffer Conditions: Include additives like arginine or use a buffer system known to reduce aggregation. 2. Work at Lower Concentrations: Perform the conjugation at a lower concentration of the this compound peptide. |
| Interfering Buffer Components | Buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris) can compete with the desired reaction.[3] | 1. Use Non-Reactive Buffers: Employ buffers such as PBS or HEPES for the conjugation step.[2] 2. Remove Interfering Substances: If a thiol-containing reducing agent like DTT is used, it must be removed by desalting or dialysis before adding the maleimide reagent. |
Troubleshooting Workflow for Low Conjugation Yield
References
Technical Support Center: Enhancing RGD-4C Serum Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of the RGD-4C peptide.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound in serum.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid clearance and low bioavailability of this compound in in vivo studies. | 1. Proteolytic Degradation: this compound, like other peptides, is susceptible to degradation by proteases present in serum. 2. Renal Filtration: The relatively small size of the peptide can lead to rapid clearance through the kidneys. | 1. Modification of the Peptide: a. PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and shielding it from proteolytic enzymes. b. D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at non-critical positions can enhance resistance to enzymatic degradation. 2. Formulation Strategies: a. Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation and prolong its circulation time. b. Conjugation to Nanoparticles: Attaching this compound to the surface of nanoparticles can improve its pharmacokinetic profile. |
| Inconsistent results in serum stability assays. | 1. Variability in Serum Batches: Different batches of serum can have varying levels of protease activity. 2. Inconsistent Sample Handling: Differences in incubation times, temperatures, or sample processing can lead to variability. 3. Precipitation Issues: Inefficient precipitation of serum proteins can interfere with the analysis of the peptide. | 1. Standardize Assay Conditions: a. Use a single, pooled batch of serum for comparative experiments. b. Maintain consistent incubation times, temperatures, and quenching procedures. 2. Optimize Protein Precipitation: a. Test different precipitation agents (e.g., acetonitrile (B52724), trichloroacetic acid) to find the most effective one for your assay. 3. Include Controls: a. Always run a control sample of the peptide in buffer without serum to account for non-enzymatic degradation. |
| Low yield or side reactions during chemical modification (e.g., PEGylation). | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratios of reactants can lead to low yields and side products. 2. Peptide Aggregation: The peptide may aggregate under the reaction conditions, reducing the efficiency of the modification. | 1. Optimize Reaction Parameters: a. Perform small-scale pilot reactions to determine the optimal pH, temperature, and stoichiometry. b. Monitor the reaction progress using techniques like HPLC or mass spectrometry. 2. Improve Solubility: a. Use a co-solvent or a different buffer system to improve the solubility of the peptide. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in serum?
A1: The primary mechanism of this compound degradation in serum is enzymatic cleavage by proteases and peptidases.[1] These enzymes break the peptide bonds, leading to smaller, inactive fragments.
Q2: How does cyclization improve the serum stability of RGD peptides?
A2: Cyclization, such as the double disulfide bridge in this compound, significantly enhances serum stability by conformationally constraining the peptide backbone. This rigidity makes it a less favorable substrate for many proteases, thus hindering enzymatic degradation.[2][3]
Q3: What is PEGylation and how does it enhance the stability of this compound?
A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, in this case, the this compound peptide. This modification increases the peptide's hydrodynamic size, which provides two main benefits: it reduces renal clearance, leading to a longer circulation half-life, and it sterically hinders proteases from accessing and degrading the peptide backbone.[2]
Q4: Are there alternatives to PEGylation for extending the serum half-life of this compound?
A4: Yes, other strategies include conjugation to human serum albumin (HSA) or albumin-binding domains, which leverages the long half-life of albumin in circulation.[4][5] Additionally, incorporating unnatural amino acids or modifying the peptide backbone can also increase resistance to proteolysis.
Q5: Will modifying this compound to improve stability affect its binding affinity to integrins?
A5: It is possible. Modifications, particularly near the RGD motif, can potentially alter the peptide's conformation and interfere with its binding to integrins. Therefore, it is crucial to perform binding assays to evaluate the affinity of the modified this compound for its target integrins. Site-specific modifications away from the RGD sequence are generally preferred.
Q6: What is a typical half-life for a cyclic RGD peptide in serum compared to a linear one?
A6: Cyclic RGD peptides exhibit significantly greater stability in serum compared to their linear counterparts. While the exact half-life can vary depending on the specific sequence and experimental conditions, studies have shown that cyclization can increase the stability by several fold. For instance, one study reported that a cyclic RGD peptide was 30-fold more stable than its linear counterpart at pH 7.[6]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the stability of RGD peptides.
Table 1: Comparison of Stability Between Linear and Cyclic RGD Peptides
| Peptide Type | Stability Metric | Result | Reference |
| Linear RGD | Relative Stability | - | [6] |
| Cyclic RGD | Relative Stability | 30-fold more stable at pH 7 | [6] |
Table 2: Reported Half-Lives of Various Peptides in Serum/Plasma
| Peptide/Modification | Half-Life | Species | Reference |
| Unmodified Peptides | Minutes to hours | General | [1] |
| PEGylated Proteins | Can be extended significantly | General | [4] |
| Albumin-Conjugated sfGFP | 9.0 times longer than unmodified | Mouse | [4] |
| 20 kDa PEG-conjugated sfGFP | 7.3 times longer than unmodified | Mouse | [4] |
| 30 kDa PEG-conjugated sfGFP | 9.5 times longer than unmodified | Mouse | [4] |
Experimental Protocols
Protocol 1: Serum Stability Assay of this compound
This protocol outlines a general method for assessing the stability of this compound in serum.
Materials:
-
This compound peptide
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA))
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation: a. In a microcentrifuge tube, add a specific volume of the this compound stock solution to pre-warmed serum (37°C) to achieve the desired final peptide concentration. b. As a control, prepare a parallel sample with PBS instead of serum. c. Incubate the tubes at 37°C with gentle agitation.
-
Time-Point Sampling: a. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. b. Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic degradation.
-
Protein Precipitation: a. Vortex the quenched samples and incubate on ice for 10-15 minutes to precipitate the serum proteins. b. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: a. Carefully collect the supernatant, which contains the intact peptide and any degradation fragments. b. Analyze the supernatant by reverse-phase HPLC. The amount of intact this compound is determined by measuring the area of the corresponding peak in the chromatogram. c. The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero. d. The half-life (t1/2) of the peptide in serum can be calculated by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.
Protocol 2: General Procedure for Head-to-Tail Cyclization of a Linear RGD Peptide
This protocol provides a general guideline for the solution-phase head-to-tail cyclization of a linear RGD peptide precursor.
Materials:
-
Linear RGD peptide with protecting groups removed from the N- and C-termini
-
High-purity solvent (e.g., dimethylformamide (DMF))
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., diisopropylethylamine (DIPEA))
-
Lithium chloride (LiCl) (optional, to reduce aggregation)
-
HPLC system for purification and analysis
Procedure:
-
Peptide Dissolution: Dissolve the linear peptide in DMF at a high dilution (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Reaction Setup: a. Cool the peptide solution to a low temperature (e.g., 4°C).[2] b. If using, add LiCl to the solution. c. Add the coupling reagent (e.g., 1.5-2 equivalents) and the base (e.g., 3-4 equivalents) to the peptide solution with stirring.
-
Cyclization Reaction: a. Allow the reaction to proceed at the low temperature for several hours to overnight. b. Monitor the progress of the reaction by analytical HPLC-MS to check for the consumption of the linear precursor and the formation of the cyclic product.
-
Work-up and Purification: a. Once the reaction is complete, quench any remaining coupling reagent. b. Remove the solvent under reduced pressure. c. Purify the crude cyclic peptide using preparative reverse-phase HPLC.
-
Characterization: a. Confirm the identity and purity of the final cyclic peptide by analytical HPLC and mass spectrometry.
Visualizations
Caption: Workflow for this compound Serum Stability Assay.
Caption: RGD-Integrin Signaling Pathway.
References
- 1. IMPROVEMENT OF HEAD-TO-TAIL RGD PEPTIDE CYCLIZATION EFFICIENCY COMBINING LOW TEMPERATURE AND LITHIUM CHLORIDE - Universidad Andrés Bello [researchers.unab.cl]
- 2. researchgate.net [researchgate.net]
- 3. In silico approaches for predicting the half-life of natural and modified peptides in blood | PLOS One [journals.plos.org]
- 4. Improvement of Head-to-Tail RGD peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride | Journal of the Chilean Chemical Society [jcchems.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming RGD-4C Limitations in Drug Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RGD-4C peptides. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when using this compound for targeted drug delivery, offering potential causes and actionable solutions.
Q1: My this compound conjugate shows low binding affinity to target cells.
Potential Causes:
-
Incorrect Disulfide Bonding: The this compound peptide (ACDCRGDCFC) contains four cysteine residues, and the formation of incorrect disulfide bonds during synthesis or refolding can lead to a conformation that does not effectively bind to integrins.[1][2] The isomer with a 1-4, 2-3 disulfide bond arrangement exhibits significantly higher activity.[1]
-
Steric Hindrance: The conjugated drug or linker molecule may be physically obstructing the RGD motif, preventing it from accessing the integrin binding pocket.
-
Low Integrin Expression: The target cell line may not express sufficient levels of the target integrins (e.g., αvβ3, αvβ5).[3]
-
Peptide Degradation: The peptide may have degraded during storage or handling.
Solutions:
-
Optimize Peptide Folding: Ensure that the conditions for disulfide bond formation are optimized to favor the most active isomer. This may involve adjusting pH, redox potential, and peptide concentration during the folding process.
-
Modify Linker Strategy: Utilize a longer, more flexible linker (e.g., polyethylene (B3416737) glycol - PEG) to distance the drug from the RGD motif, reducing steric hindrance.[4]
-
Confirm Integrin Expression: Before your experiment, verify the expression levels of target integrins on your cell line using techniques like flow cytometry or western blotting.
-
Competition Assay: Perform a competition experiment by co-incubating your conjugate with an excess of free this compound peptide. A significant reduction in binding of your conjugate confirms that the interaction is RGD-mediated.[3]
-
Quality Control: Regularly check the purity and integrity of your this compound peptide using methods like HPLC and mass spectrometry.
Q2: The in vivo efficacy of my this compound drug conjugate is poor, despite good in vitro results.
Potential Causes:
-
Poor In Vivo Stability: Linear and even some cyclic peptides are susceptible to rapid degradation by proteases in the bloodstream, leading to a short circulation half-life.[4][5]
-
Rapid Renal Clearance: Due to their small size, this compound conjugates can be quickly filtered out of the blood by the kidneys.[5]
-
Immunogenicity: The peptide conjugate may be recognized by the immune system, leading to rapid clearance and potentially adverse reactions.[4]
-
Off-Target Binding: this compound can bind to several integrin subtypes, not just those overexpressed on tumor cells, leading to distribution in healthy tissues and reduced accumulation at the target site.[3]
Solutions:
-
PEGylation: Covalently attaching PEG chains (PEGylation) to the peptide can shield it from proteolytic enzymes, increase its size to reduce renal clearance, and lower immunogenicity, thereby extending its circulation half-life.[4][5][6][7]
-
Multimerization: Creating constructs with multiple RGD motifs (dimers, tetramers) can significantly increase the binding avidity (overall binding strength) to integrins on the target cells.[4][8][9] This can lead to better tumor retention.[10][11]
-
Conjugation to Nanocarriers: Incorporating the this compound conjugate into a larger delivery system like liposomes or nanoparticles can improve its pharmacokinetic profile and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][12][13]
-
Amino Acid Substitution: Consider replacing certain L-amino acids with their D-isomers to increase resistance to enzymatic degradation.[4][5]
Q3: I'm observing significant off-target toxicity in my in vivo studies.
Potential Causes:
-
Broad Integrin Specificity: The RGD motif is recognized by multiple integrin subtypes (e.g., αvβ3, αvβ5, α5β1) that are also present on healthy cells, such as endothelial cells.[3][14] The this compound peptide itself has been shown to bind to αvβ3, αvβ5, α5β1, and αvβ6 with varying affinities.[3]
-
Premature Drug Release: The linker used to conjugate the drug to the this compound peptide may be unstable in the bloodstream, leading to the systemic release of the cytotoxic agent.
Solutions:
-
Enhance Selectivity: While modifying the core this compound sequence is complex, the flanking amino acids can be optimized to increase selectivity for a specific integrin subtype, like αvβ3, which is highly expressed in tumors.[15][16]
-
Use a Cleavable Linker: Employ a linker that is stable in circulation but is cleaved specifically in the tumor microenvironment (e.g., by tumor-specific enzymes or in response to lower pH).[9][17] This ensures the drug is released primarily at the target site.
-
Dose Optimization: Carefully titrate the dose of the this compound conjugate to find a therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues.[4]
-
Patient Stratification Biomarkers: In a clinical context, identifying biomarkers for high integrin expression could help select patients most likely to respond to the targeted therapy.[4]
Frequently Asked Questions (FAQs)
Q: What is the primary limitation of using this compound peptides for drug delivery? A: The main limitations are its susceptibility to proteolytic degradation in the body, leading to poor in vivo stability, and its lack of absolute specificity for tumor-associated integrins, which can cause off-target effects.[4][18]
Q: How can I improve the stability of my this compound peptide? A: The most common and effective strategies are cyclization (which is inherent to the this compound structure with its two disulfide bonds), PEGylation to shield the peptide from enzymes, and substituting L-amino acids with D-amino acids to resist protease cleavage.[4][5][18]
Q: Will conjugating a drug to this compound affect its binding affinity? A: It can. If the drug or linker is too close to the RGD sequence, it can cause steric hindrance. It is crucial to design the conjugate with an appropriate spacer to ensure the RGD motif remains accessible for integrin binding.[17]
Q: What is the benefit of using a multimeric RGD construct (e.g., dimer or tetramer) over a monomer? A: Multimerization increases the avidity of the construct for integrin receptors. By providing multiple binding points, it enhances the overall strength and duration of the interaction with the target cell, which can lead to improved tumor uptake and retention compared to monomeric versions.[8][9][10]
Q: Is this compound immunogenic? A: As a peptide derived from natural proteins, this compound has the potential to trigger an immune response.[4] This can be mitigated by strategies like PEGylation, which can shield the peptide from the immune system.[4][5]
Data Presentation: Comparison of Strategies
Table 1: Impact of Modifications on RGD Peptide Affinity
| RGD Construct | Target Integrin | IC50 (nM) * | Fold Improvement (vs. Monomer) | Reference |
| Monomer c(RGDfK) | αvβ3 | 49.9 ± 5.5 | 1x | [10] |
| Dimer (3P-RGD₂) | αvβ3 | 1.5 ± 0.2 | ~33x | [10] |
| Tetramer (2P4G-RGD₄) | αvβ3 | 0.2 ± 0.1 | ~250x | [10] |
| Tetramer [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ | αvβ3 | 16.6 ± 1.3 | ~3x (vs. its dimeric analog) | [19] |
IC50 values represent the concentration of a ligand that is required for 50% inhibition of a biological response. Lower values indicate higher binding affinity.
Table 2: Pharmacokinetic Benefits of PEGylation
| Modification | Key Advantages | References |
| PEGylation | - Increases circulation half-life by reducing renal clearance.[5][6][20] - Reduces immunogenicity and antigenicity.[4][5][20] - Shields from enzymatic degradation , improving stability.[4][5][21] - Enhances solubility of hydrophobic peptides.[5][22] | [4][5][6][20][21][22] |
Experimental Protocols
Protocol 1: General Procedure for Peptide PEGylation (NHS Ester Chemistry)
This protocol outlines the PEGylation of an this compound peptide containing a free amine group (e.g., on a lysine (B10760008) residue or the N-terminus).
Materials:
-
This compound peptide with a free amine.
-
Activated mPEG-NHS ester (methoxy polyethylene glycol-succinimidyl ester).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.5-8.5.
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
Methodology:
-
Peptide Dissolution: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Dissolution: Immediately before use, dissolve the mPEG-NHS ester in the same reaction buffer.
-
Conjugation Reaction: Add the mPEG-NHS ester solution to the peptide solution. A molar excess of PEG (typically 2 to 5-fold) is recommended to drive the reaction.
-
Incubation: Allow the reaction to proceed with gentle stirring for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using SEC or RP-HPLC.
-
Characterization: Confirm the successful PEGylation and purity of the final product using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, and HPLC.
Protocol 2: Integrin Binding Affinity Assay (Competition ELISA)
This protocol is for determining the binding affinity (IC50) of your this compound conjugate.
Materials:
-
Purified integrin αvβ3 protein.
-
Biotinylated vitronectin (or another RGD-binding ligand).
-
High-binding 96-well microplates.
-
Your this compound conjugate and a reference RGD peptide.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Assay Buffer: Tris-buffered saline with Ca²⁺/Mg²⁺.
Methodology:
-
Plate Coating: Coat the 96-well plate with purified integrin αvβ3 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA in assay buffer) for 1-2 hours at room temperature.
-
Competition Reaction: Prepare serial dilutions of your this compound conjugate and the reference peptide. Add these dilutions to the wells, followed immediately by a constant, pre-determined concentration of biotinylated vitronectin.
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plates thoroughly. Add Streptavidin-HRP to each well and incubate for 1 hour.
-
Development: Wash the plates again. Add TMB substrate and allow the color to develop.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visual Guides: Workflows and Pathways
Caption: Relationship between this compound limitations, solutions, and outcomes.
Caption: A typical experimental workflow for developing this compound conjugates.
Caption: Cellular uptake pathway for an this compound targeted drug conjugate.
References
- 1. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Improved targeting of the αvβ3 integrin by multimerisation of RGD peptides | Semantic Scholar [semanticscholar.org]
- 9. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability [thno.org]
- 11. Radiolabeled multimeric cyclic RGD peptides as integrin alphavbeta3 targeted radiotracers for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]
- 13. d-nb.info [d-nb.info]
- 14. αvβ3 and α5β1 integrin-specific ligands: From tumor angiogenesis inhibitors to vascularization promoters in regenerative medicine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrin Targeted Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. creativepegworks.com [creativepegworks.com]
- 22. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
RGD-4C Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for the RGD-4C peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and to offer insights into its biological applications. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This motif is a primary recognition site for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion.[1][2] this compound specifically binds to several integrin subtypes, including αvβ3, αvβ5, and α5β1, thereby influencing cellular processes such as adhesion, migration, proliferation, and survival.[3]
Q2: I'm having trouble dissolving my lyophilized this compound peptide. What are the recommended solvents?
A2: this compound is generally soluble in water and aqueous buffers.[4] However, for higher concentrations or if you encounter solubility issues, organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1][5] It is often best to first dissolve the peptide in a small amount of organic solvent and then dilute it with your aqueous buffer of choice.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can indicate that the peptide is not fully dissolved or has aggregated. This can be caused by factors such as incorrect solvent, inappropriate pH, or high peptide concentration. Refer to the troubleshooting guide below for detailed steps on how to address this issue, including the use of sonication or gentle warming.
Q4: What is the expected stability of this compound in solution?
A4: The stability of this compound in solution is limited, and it is recommended to use freshly prepared solutions.[6] For storage, it is best to aliquot the reconstituted peptide and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Peptides containing cysteine residues, like this compound, are susceptible to oxidation, especially at a pH greater than 7.[7]
This compound Solubility Data
The solubility of this compound can vary depending on the solvent and the purity of the peptide. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Notes |
| Water | up to 2 mg/mL | May require sonication for complete dissolution.[4] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.33 mg/mL | Lower solubility compared to water or organic solvents.[6] |
| Dimethylformamide (DMF) | Soluble | Often used for conjugation reactions.[5] Quantitative data is limited, but it is a good solvent for initial dissolution. |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
This protocol provides a step-by-step guide for dissolving lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water, DMSO, or DMF
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture.
-
Solvent Addition:
-
For Aqueous Solutions (Water or PBS): Add the desired volume of sterile water or PBS to the vial.
-
For Organic Solvents (DMSO or DMF): Add a small, precise volume of the organic solvent to the vial to create a concentrated stock solution.
-
-
Dissolution:
-
Gently vortex the vial to mix the contents.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (10-20 seconds) until the solution is clear. Avoid excessive heating.
-
-
Dilution (if using organic solvent): If you initially dissolved the peptide in DMSO or DMF, slowly add your desired aqueous buffer to the concentrated stock solution while gently vortexing to reach the final desired concentration.
-
Storage: Aliquot the reconstituted this compound solution into sterile polypropylene tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent; Peptide has aggregated. | Try a different solvent system. First, attempt to dissolve in a small amount of organic solvent like DMSO or DMF, then dilute with an aqueous buffer. Use sonication to aid dissolution.[8] |
| Solution is cloudy or contains precipitates | Solubility limit exceeded; Peptide aggregation. | Decrease the final concentration of the peptide. Try gentle warming (to ~37°C) or sonication. Ensure the pH of the buffer is appropriate; for peptides with acidic or basic residues, adjusting the pH away from the isoelectric point can improve solubility.[8] |
| Low or no biological activity | Peptide degradation; Improper storage. | Use freshly prepared solutions whenever possible. Ensure proper storage of lyophilized and reconstituted peptide at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][6] For peptides with cysteine, use degassed buffers to minimize oxidation.[7] |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete dissolution; Peptide aggregation. | Visually inspect the solution to ensure it is clear before use. Centrifuge the solution to pellet any undissolved material before taking an aliquot. Consider quantifying the peptide concentration using a spectrophotometer. |
Signaling Pathways and Visualizations
This compound exerts its biological effects by binding to integrins and initiating a cascade of intracellular signaling events. This "outside-in" signaling plays a crucial role in regulating cell behavior.
RGD-Integrin Signaling Pathway
Binding of this compound to integrins on the cell surface leads to the recruitment and activation of Focal Adhesion Kinase (FAK).[9] Activated FAK, in conjunction with Src family kinases, phosphorylates various downstream targets, leading to the activation of two major signaling pathways: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][10] These pathways ultimately regulate cellular processes such as proliferation, survival, and migration.
Figure 1. this compound initiated integrin signaling cascade.
Experimental Workflow for Addressing Solubility Issues
When encountering solubility problems with this compound, a systematic approach can help identify the optimal dissolution conditions. The following workflow outlines a logical sequence of steps to troubleshoot and resolve these issues.
Figure 2. Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abbiotec.com [abbiotec.com]
- 5. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
RGD-4C Peptide Purity Assessment: A Technical Support Guide
Welcome to the technical support center for the assessment of RGD-4C peptide purity. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information and troubleshooting advice for common challenges encountered during purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound peptide?
The most common and reliable methods for assessing the purity of synthetic peptides like this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is the standard method for determining peptide purity.[1][2] It separates the target peptide from impurities based on hydrophobicity. Purity is typically calculated by the peak area of the desired peptide relative to the total area of all peaks detected at a specific UV wavelength (usually 210-220 nm)[1].
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the this compound peptide and identifying impurities.[1] It is often used in conjunction with HPLC (LC-MS) to provide both purity and identity information.
-
Amino Acid Analysis (AAA): Considered a gold standard for accurate quantification, AAA determines the amino acid composition of the peptide.[3][4] It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. This method helps to confirm the peptide's identity and can be used to determine the net peptide content.[4]
Q2: What is the difference between peptide purity and net peptide content?
Peptide purity and net peptide content are distinct but important parameters:
-
Peptide Purity: Refers to the percentage of the target this compound peptide sequence relative to other peptide-related impurities (e.g., deletion sequences, truncated sequences)[2]. This is typically determined by HPLC.
-
Net Peptide Content (NPC): Represents the percentage of the peptide by weight in the lyophilized powder, with the remainder being non-peptidic materials such as counter-ions (e.g., TFA) and water[1]. AAA is often used to determine the NPC.
Q3: What are the common impurities found in synthetic this compound peptides?
During solid-phase peptide synthesis (SPPS), several types of impurities can arise:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions[5][6][7].
-
Truncated Sequences: Peptides that are shorter than the target sequence.
-
Incompletely Deprotected Peptides: Peptides still containing protecting groups on their side chains[2].
-
Oxidized/Reduced Peptides: Certain amino acids like methionine and cysteine are susceptible to oxidation[5][8].
-
Diastereomers: Racemization can occur during synthesis, leading to stereoisomers[5][6].
-
Side-chain Modified Impurities: Unwanted modifications to amino acid side chains[5].
-
Aggregates: Peptides can form aggregates, which may be difficult to dissolve and analyze[5].
Q4: What is a typical acceptable purity level for this compound peptides in research?
The required purity level depends on the application[9].
-
>75% (Immuno-grade): Suitable for producing polyclonal antibodies or for use in ELISAs[9].
-
>85% (Biochemistry-grade): Generally used for in-vitro bioassays, enzyme studies, and epitope mapping[9].
-
>95% (High Purity): Recommended for quantitative studies, NMR, and in-vivo studies[9][10].
-
>98% (Industrial-grade): Often required for structural studies like crystallography and for GMP-grade peptides used in drug development[9].
Troubleshooting Guide
This section addresses specific issues that may arise during the purity assessment of this compound peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Multiple Peaks Observed | 1. Presence of Impurities: Deletion sequences, truncated peptides, or side-product formation. 2. Peptide Aggregation: The peptide may not be fully dissolved or is aggregating. 3. Suboptimal HPLC Conditions: Incorrect mobile phase, gradient, or column. | 1. Confirm Identity: Use LC-MS to identify the molecular weights of the main peak and impurity peaks. 2. Improve Solubility: Try different solvents (e.g., DMSO, DMF, or acetonitrile (B52724)/water mixtures with additives like formic acid or TFA). Sonicate the sample briefly. 3. Optimize HPLC Method: Adjust the gradient slope, try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), or use a different column with alternative selectivity. |
| HPLC: Broad or Tailing Peaks | 1. Poor Column Performance: The column may be old or contaminated. 2. Secondary Interactions: The peptide may be interacting with the silica (B1680970) backbone of the column. 3. Sample Overload: Too much peptide injected onto the column. | 1. Wash or Replace Column: Wash the column with a strong solvent or replace it if necessary. 2. Adjust Mobile Phase: Increase the concentration of the ion-pairing agent (e.g., TFA) to 0.1%. Ensure the mobile phase pH is appropriate for the peptide's pI. 3. Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume. |
| Mass Spectrometry: Unexpected Molecular Weights | 1. Synthesis Errors: Deletion or insertion of amino acids. 2. Modifications: Oxidation (+16 Da), deamidation (+1 Da), or incomplete deprotection. 3. Adduct Formation: Presence of sodium (+22 Da) or potassium (+38 Da) adducts. | 1. Review Synthesis Protocol: Check the synthesis report for any noted issues. 2. Analyze for Common Modifications: Look for mass shifts corresponding to common modifications. 3. Check MS Settings: Ensure the mass spectrometer is properly calibrated. |
| Amino Acid Analysis: Incorrect Ratios | 1. Incomplete Hydrolysis: Some peptide bonds may be resistant to acid hydrolysis. 2. Amino Acid Degradation: Certain amino acids (e.g., Ser, Thr, Trp) can be partially destroyed during hydrolysis. 3. Sample Contamination: Contamination with other proteins or free amino acids. | 1. Optimize Hydrolysis: Use appropriate hydrolysis conditions (e.g., 6N HCl, 110°C, 24h). 2. Use Correction Factors: Apply standard correction factors for labile amino acids. 3. Ensure Sample Purity: Prepare the sample carefully to avoid external contamination[3]. |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for analyzing this compound peptide purity. Optimization may be required based on the specific peptide and HPLC system.
Materials:
-
This compound peptide, lyophilized powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound peptide (e.g., 1 mg).
-
Dissolve the peptide in a suitable solvent (e.g., 1 mL of water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B from 5% to 60% over 30 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol combines HPLC separation with mass spectrometric detection to confirm both purity and identity.
Materials:
-
Same as for RP-HPLC, but use LC-MS grade solvents.
Procedure:
-
LC Separation:
-
Use an HPLC method similar to the one described above. The flow rate may need to be adjusted depending on the MS interface.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the this compound peptide.
-
The expected monoisotopic mass of this compound (ACDCRGDCFC) can be calculated.
-
-
Data Analysis:
-
Correlate the peaks in the HPLC chromatogram with the mass spectra.
-
Confirm that the main peak has the correct molecular weight for the this compound peptide.
-
Attempt to identify the molecular weights of impurity peaks to understand the nature of the impurities.
-
Quantitative Data Summary
| Analytical Method | Parameter Measured | Typical Values/Observations | Purpose in Purity Assessment |
| RP-HPLC | Peak Area Percentage | >95% for high-purity applications | Primary method for quantifying the percentage of the target peptide relative to peptide impurities. |
| Mass Spectrometry | Molecular Weight (m/z) | Corresponds to the calculated mass of this compound | Confirms the identity of the main peak and helps in the identification of impurities. |
| Amino Acid Analysis | Amino Acid Ratios | Ratios should match the theoretical composition of this compound | Confirms the amino acid composition and is used to determine the net peptide content. |
Visualizations
Caption: Workflow for this compound peptide purity assessment.
Caption: Troubleshooting logic for multiple HPLC peaks.
References
- 1. bachem.com [bachem.com]
- 2. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Amino Acid Analysis Overview [biosyn.com]
- 4. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. omizzur.com [omizzur.com]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. Investigation of Impurities in Peptide Pools [mdpi.com]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. genscript.com [genscript.com]
- 10. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RGD-4C Labeling for in vivo Imaging
Welcome to the technical support center for RGD-4C labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their this compound based in vivo imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used for in vivo imaging?
A1: The this compound peptide, with the amino acid sequence ACDCRGDCFCG, is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif.[1][2][3] The RGD sequence is a primary recognition site for integrins, which are cell adhesion receptors.[2][4] Certain integrins, such as αvβ3, are overexpressed on activated endothelial cells in the tumor neovasculature and on some tumor cells, while having low expression in normal tissues.[5][6][7] This differential expression makes this compound an excellent targeting moiety to deliver imaging agents specifically to tumors, enabling non-invasive visualization of angiogenesis and tumor progression.[5][7] The four cysteine residues (4C) in this compound allow for the formation of two disulfide bonds, creating a constrained cyclic structure that enhances binding affinity and stability compared to linear RGD peptides.[8]
Q2: Which imaging modalities are compatible with this compound labeling?
A2: this compound can be labeled with a variety of probes for different in vivo imaging modalities. Commonly used labels include:
-
Radionuclides for PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography): Metallic radionuclides like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Technetium-99m (⁹⁹ᵐTc), and Indium-111 (¹¹¹In) are chelated to the peptide.[9][10] Fluorine-18 (¹⁸F) can also be used for PET imaging.[5]
-
Near-Infrared (NIR) Fluorescent Dyes: Dyes like Cy5.5 can be conjugated to RGD peptides for optical imaging, which is particularly useful in preclinical animal models.[11][12]
-
MRI Contrast Agents: RGD peptides can be functionalized with paramagnetic contrast agents for Magnetic Resonance Imaging (MRI).[13]
Q3: How can I improve the tumor uptake and retention of my labeled this compound probe?
A3: Several strategies can be employed to enhance tumor targeting:
-
Multimerization: Creating dimeric or tetrameric RGD constructs can significantly increase the binding avidity to integrins due to the polyvalency effect.[5][11][14] This often leads to higher tumor accumulation and retention compared to monomeric RGD peptides.[5][11][12][14]
-
Linker Modification: The choice of linker used for multimerization or conjugation of the imaging probe can impact the pharmacokinetics.[9] Using hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility and circulation time.[14][15]
-
PEGylation: Attaching PEG chains to the RGD peptide increases its hydrodynamic size, which can prolong circulation half-life by reducing renal clearance and protecting against enzymatic degradation.[15]
Q4: What are the common causes of high background signal in non-target organs?
A4: High background signal can arise from several factors:
-
Non-specific binding: The physicochemical properties of the labeled peptide, such as lipophilicity, can lead to uptake in organs like the liver and spleen.[5][14]
-
Physiological integrin expression: Some normal tissues, including the intestines and kidneys, express integrins, leading to physiological uptake of the RGD probe.[5]
-
Clearance pathway: The route of excretion significantly affects background signal. Probes cleared through the renal pathway are preferable for imaging tumors in the torso to avoid high signal in the gastrointestinal tract.[9] Hydrophilic modifications can promote renal clearance.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal reaction conditions (pH, temperature, time).[17] 2. Purity and integrity of the this compound peptide. 3. Inefficient chelator or conjugation chemistry.[9] 4. Presence of competing metal ions. | 1. Optimize reaction pH (typically 7.5-8.5 for NHS esters, specific for radiolabeling). Adjust temperature and incubation time as per established protocols. 2. Verify peptide purity via HPLC and mass spectrometry. Ensure correct disulfide bond formation. 3. Consider using more efficient chelators like NOTA derivatives for ⁶⁸Ga and ⁶⁴Cu, which allow for faster and more efficient labeling.[9] 4. Use metal-free buffers and high-purity reagents. |
| Poor in vivo Stability | 1. Proteolytic degradation of the peptide backbone.[15] 2. Instability of the label-peptide linkage. | 1. Cyclization of the peptide through disulfide bonds significantly enhances stability.[10][15] Consider D-amino acid substitutions to reduce susceptibility to proteases.[15] 2. Ensure the chosen conjugation chemistry forms a stable covalent bond under physiological conditions. |
| Rapid Blood Clearance | 1. Small size of the peptide leads to rapid renal filtration.[15] | 1. Increase the hydrodynamic size of the probe through PEGylation.[15] 2. Consider conjugation to a larger molecule like an albumin-binding moiety to extend circulation time.[10] |
| High Liver/Spleen Uptake | 1. High lipophilicity of the labeled peptide.[14] 2. Physiological uptake by the reticuloendothelial system. | 1. Introduce hydrophilic linkers (e.g., PEG, glycosylation) to decrease lipophilicity and promote renal excretion.[5][14] |
| Inconsistent Results | 1. Variability in peptide synthesis and purification. 2. Inconsistent labeling and purification procedures. 3. Differences in animal models (tumor line, age, etc.). | 1. Implement stringent quality control for the peptide, including HPLC and mass spectrometry.[18] 2. Standardize labeling protocols and use a consistent purification method like RP-HPLC to ensure high radiochemical purity.[10][18][19] 3. Standardize the animal model and experimental conditions. |
| Low Tumor-to-Background Ratio | 1. Suboptimal binding affinity of the probe. 2. High non-specific uptake in surrounding tissues. 3. Imaging at a non-optimal time point. | 1. Use multimeric RGD peptides (dimers, tetramers) to increase binding avidity.[11][12][14] 2. Refer to solutions for "High Liver/Spleen Uptake". 3. Perform a time-course imaging study to determine the optimal window where tumor uptake is high and background has cleared. |
Quantitative Data Summary
Table 1: Comparison of Binding Affinities (IC₅₀) for Different RGD Constructs
| RGD Construct | IC₅₀ (nmol/L) | Cell Line | Radioligand | Reference |
| c(RGDyK) Monomer | 49.9 ± 5.5 | U87MG | ¹²⁵I-echistatin | [20] |
| Cy5.5-RGD Monomer | 42.9 ± 1.2 | U87MG | ¹²⁵I-echistatin | [11][12] |
| Cy5.5-RGD Dimer | 27.5 ± 1.2 | U87MG | ¹²⁵I-echistatin | [11][12] |
| Cy5.5-RGD Tetramer | 12.1 ± 1.3 | U87MG | ¹²⁵I-echistatin | [11][12] |
| DOTA-P-RGD | 44.3 ± 3.5 | U87MG | ¹²⁵I-echistatin | [20] |
| DOTA-3P-RGD₂ (Dimer) | 1.5 ± 0.2 | U87MG | ¹²⁵I-echistatin | [20] |
| DOTA-2P4G-RGD₄ (Tetramer) | 0.2 ± 0.1 | U87MG | ¹²⁵I-echistatin | [20] |
| RGD4C-TNF | 247 ± 32 | U87MG | ¹²⁵I-echistatin | [21] |
Table 2: In vivo Tumor Uptake of Labeled RGD Peptides in U87MG Xenografts
| Labeled Peptide | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |
| ⁶⁴Cu-DOTA-RGD4C-TNF | 8.11 ± 0.88 | 18 h | [21] |
| ⁶⁴Cu-NOTA-(PEG)₂-c(RGDfK) | ~4 | Peak | [16] |
| ⁶⁴Cu-NOTA-PEG₄-SAA₄-c(RGDfK) | ~4 | Peak | [16] |
| Cy5.5-RGD Monomer (T/N Ratio) | 3.18 ± 0.16 | 4 h | [11][12] |
| Cy5.5-RGD Dimer (T/N Ratio) | 2.98 ± 0.05 | 4 h | [11][12] |
| Cy5.5-RGD Tetramer (T/N Ratio) | 3.63 ± 0.09 | 4 h | [11][12] |
Experimental Protocols
1. General Protocol for Radiolabeling of DOTA-conjugated this compound with ⁶⁴Cu
-
Materials: DOTA-RGD-4C peptide, ⁶⁴CuCl₂ in HCl, ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5), metal-free water, C18 Sep-Pak cartridge, ethanol, saline.
-
Procedure:
-
Dissolve DOTA-RGD-4C peptide in metal-free water.
-
Add the peptide solution to a vial containing ⁶⁴CuCl₂.
-
Add ammonium acetate buffer to adjust the pH to approximately 5.5.
-
Incubate the reaction mixture at an optimized temperature (e.g., 90-95°C) for 15-30 minutes.
-
Monitor the labeling efficiency using radio-TLC or radio-HPLC.
-
Once the reaction is complete, purify the labeled peptide using a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁴Cu.
-
Elute the ⁶⁴Cu-DOTA-RGD-4C with an ethanol/saline solution.
-
Determine the radiochemical purity using radio-HPLC.[10]
-
2. General Protocol for Purification of Labeled this compound Peptides by RP-HPLC
-
System: A standard HPLC system with a UV detector (210-220 nm) and a radioactivity detector.
-
Stationary Phase: C18 reversed-phase column.[18]
-
Mobile Phase:
-
Procedure:
-
Equilibrate the column with a low percentage of Solvent B.
-
Inject the crude labeled peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration.[18]
-
Monitor the elution profile using both UV and radioactivity detectors.
-
Collect fractions corresponding to the desired labeled peptide peak.
-
Pool the pure fractions and remove the solvent, typically by lyophilization.[18]
-
Verify the purity of the final product by analytical HPLC.
-
Visualizations
Caption: Workflow for this compound labeling and in vivo imaging.
Caption: Troubleshooting logic for poor in vivo imaging results.
Caption: Targeted binding and imaging signal generation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of this compound position is more important than disulfide bonds on antiangiogenic activity of this compound modified endostatin derived synthetic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Radiolabeling and biodistribution of RGD peptide with ~(188)Re-tricarbonyl complex | Semantic Scholar [semanticscholar.org]
- 18. bachem.com [bachem.com]
- 19. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Validation & Comparative
RGD-4C vs. Linear RGD Peptides: A Comparative Guide to Integrin Binding
For Researchers, Scientists, and Drug Development Professionals
The Arginine-Glycine-Aspartic acid (RGD) motif is a critical recognition sequence for integrin-mediated cell adhesion and signaling. Both linear and cyclized forms of RGD peptides are extensively utilized in biomedical research and drug development to target integrins, which play pivotal roles in angiogenesis, tumor metastasis, and inflammation. This guide provides an objective, data-driven comparison of the cyclic peptide RGD-4C and conventional linear RGD peptides in their interaction with integrins.
Superior Binding Affinity of this compound
Cyclic RGD peptides, such as this compound (ACDCRGDCFCG), consistently demonstrate significantly higher binding affinity and stability compared to their linear counterparts.[1][2] This enhanced affinity is primarily due to the conformational rigidity imposed by the cyclic structure, which optimally presents the RGD motif for interaction with the integrin binding pocket.[1] Molecular dynamics simulations have shown that cyclic RGD peptides form more stable complexes with integrins like αvβ3, attributed to stronger interaction energies.[3][4]
In contrast, the flexibility of linear RGD peptides can be a detriment to precise binding with integrin αvβ3.[3][5] While this flexibility allows for the formation of hydrogen bonds, it can also reduce the accuracy of locating the critical binding site.[3] Furthermore, linear RGD peptides are more susceptible to chemical and enzymatic degradation, which can limit their in vivo efficacy.[2][3]
The enhanced binding properties of this compound are significant, with studies indicating it can be up to 200-fold more potent than commonly used linear RGD peptides.[6][7] Specifically, this compound avidly binds to αvβ3 and αvβ5 integrins.[8] The specific disulfide bond arrangement in this compound is also crucial, with one isomer showing approximately 10-fold higher potency than the other.[8]
Quantitative Comparison of Binding Affinity
The following table summarizes the 50% inhibitory concentration (IC50) values for representative linear and cyclic RGD peptides against various integrin subtypes. Lower IC50 values are indicative of higher binding affinity.
| Peptide/Analog | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) | Integrin αIIbβ3 (nM) | Reference(s) |
| Linear RGD | |||||
| GRGDNP | 12 - 89 | 167 - 580 | 34 - 335 | >10,000 | [9] |
| GRGDSPK | 12.2 | - | - | >10,000 | [9] |
| Cyclic RGD | |||||
| c(RGDfK) | 0.1 - 2.6 | - | - | - | [9] |
| This compound | Potent binder | Potent binder | - | Low affinity | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and linear RGD peptides are provided below.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of a peptide to inhibit the binding of a soluble integrin to its immobilized ligand.
-
Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3 integrin) overnight at 4°C.[1]
-
Blocking: The plates are washed and blocked with a solution containing 1% Bovine Serum Albumin (BSA) for 1 hour at room temperature to prevent non-specific binding.[10]
-
Competitive Binding: A fixed concentration of purified integrin is co-incubated with varying concentrations of the test peptides (this compound or linear RGD) in the coated wells for 3 hours at room temperature.[10][11]
-
Detection: The plates are washed to remove unbound integrin and peptides. The amount of bound integrin is then detected using a primary antibody against the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Data Analysis: The absorbance is measured at 490 nm after the addition of a peroxidase substrate.[10] The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1]
Cell Adhesion Assay
This assay measures the ability of the peptides to inhibit cell attachment to a substrate coated with an integrin ligand.
-
Plate Coating: 24-well plates are coated with a solution of an integrin ligand, such as ICAM-1, and incubated for one hour at 37°C.[12]
-
Cell Preparation: Integrin-expressing cells (e.g., human glioblastoma U87MG cells for αvβ3) are cultured, harvested, and labeled with a fluorescent marker like Calcein-AM.[12]
-
Inhibition of Adhesion: The fluorescently labeled cells are pre-incubated with different concentrations of the RGD peptides before being added to the ligand-coated wells.
-
Incubation and Washing: The cells are allowed to adhere to the plate for a specified time. Non-adherent cells are then removed by gentle washing.
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence of the remaining cells in each well using a fluorescence plate reader. The percentage of adhesion is calculated relative to a control group without any peptide inhibitor.
Integrin Signaling Pathways
The interaction of RGD peptides with integrins initiates a cascade of intracellular signaling events that regulate crucial cellular functions such as survival, proliferation, migration, and differentiation.[13][14] Upon ligand binding, integrins cluster and recruit focal adhesion proteins, leading to the activation of key signaling pathways.
Caption: RGD-Integrin signaling cascade.
The binding of an RGD peptide to an integrin receptor activates focal adhesion kinase (FAK), which in turn triggers downstream signaling through pathways such as PI3K/AKT and MAPK.[13][15] These signaling cascades ultimately modulate cellular processes critical for tumor progression and angiogenesis.[14]
Experimental Workflow: Comparative Binding Affinity Study
The following diagram illustrates a typical workflow for comparing the integrin binding affinities of this compound and linear RGD peptides.
Caption: Workflow for comparing RGD peptide binding.
Conclusion
The experimental evidence strongly supports the superiority of cyclic RGD peptides, such as this compound, over their linear counterparts for applications requiring high-affinity integrin binding.[1] The constrained conformation of this compound leads to enhanced binding affinity, stability, and selectivity, making it a more potent tool for targeting integrins in both in vitro and in vivo settings. For researchers and drug developers, the choice between this compound and linear RGD peptides should be guided by the specific requirements of the application, with this compound being the preferred candidate for studies demanding high efficacy and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. qyaobio.com [qyaobio.com]
- 3. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
- 8. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RGD-4C and Other Cyclic RGD Peptides for Researchers
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a cornerstone of cell adhesion research, mediating the interaction between extracellular matrix (ECM) proteins and cell surface integrin receptors.[1][2] For researchers, scientists, and drug development professionals, synthetic RGD peptides that mimic this interaction are invaluable tools for applications ranging from cancer therapy and diagnostic imaging to tissue engineering.[1][3]
This guide provides an objective comparison of RGD-4C, a potent cyclic RGD peptide, with other cyclic and linear alternatives. It focuses on performance differences backed by experimental data, offers detailed protocols for key assays, and visualizes complex biological and experimental processes.
The Advantage of Cyclization: Enhanced Stability and Affinity
While linear RGD peptides like GRGDSPK are foundational, their flexibility often leads to lower binding affinity and susceptibility to degradation.[2][4] Cyclization constrains the peptide's conformation, pre-organizing the RGD motif into a bioactive state that fits more precisely into the integrin binding pocket.[5] This structural rigidity enhances binding affinity, stability, and selectivity for specific integrin subtypes.[1][4][5] Molecular dynamics simulations have shown that cyclic RGD peptides form more stable complexes with integrins, such as αvβ3, due to stronger interaction energies compared to their linear counterparts.[4][5][6][7]
This compound: A High-Affinity Ligand for αv Integrins
This compound is a cyclic peptide, often with the sequence ACDCRGDCFCG, containing two disulfide bridges that create a rigid structure.[1][8] It was identified from phage-displayed peptide libraries for its high affinity and selectivity for αvβ3 and αvβ5 integrins, which are often overexpressed in tumor vasculature and on various cancer cells.[9][10] The specific disulfide bond arrangement is critical; the 1-4, 2-3 disulfide bond isomer is significantly more potent in binding αv integrins than the 1-3, 2-4 isomer.[9] Studies have shown this compound to be up to 200-fold more potent than some linear RGD peptides.[1] Its high affinity makes it an excellent candidate for targeted drug delivery, and it has been conjugated with bioactive molecules to exert antitumor effects in animal models.[8]
Performance Comparison: this compound vs. Other RGD Peptides
The efficacy of an RGD peptide is primarily determined by its binding affinity to specific integrins, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity. The table below summarizes the IC50 values for this compound and other commonly used linear and cyclic RGD peptides.
Table 1: Comparative Binding Affinities of RGD Peptides
| Peptide/Compound | Sequence/Type | Target Integrin | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| This compound Isomer 1 | ACDCRGDCFCG | αvβ3 / αvβ5 | High Affinity (Potent) | [9] |
| This compound Isomer 2 | ACDCRGDCFCG | αvβ3 / αvβ5 | ~10-fold less potent | [9] |
| Cilengitide | c(RGDf(NMe)V) | αvβ3 | 1.5 - 6 | [11] |
| Cilengitide | c(RGDf(NMe)V) | αvβ5 | 250 - 503 | [11] |
| cyclo(RGDfV) | Cyclic Pentapeptide | αvβ3 | 44 | [11] |
| cyclo(RGDfK) | Cyclic Pentapeptide | αvβ3 | High Affinity | [12] |
| RAFT-c(-RGDfK-)₄ | Tetrameric cRGD | αvβ3 | 3.87 | [13] |
| Linear RGD | GRGDSPK | αvβ3, αvβ5, α5β1 | Orders of magnitude higher than cyclic | [2][5] |
| Linear RGD | GRGDS | αIIbβ3 | 1700 |[13] |
Note: IC50 values can vary between different studies and assay conditions.[13]
RGD-Integrin Signaling Pathways
The binding of an RGD peptide to an integrin receptor triggers a cascade of intracellular signaling events that regulate cell behavior. This interaction leads to the recruitment and activation of non-receptor tyrosine kinases, primarily Focal Adhesion Kinase (FAK) and Src.[14] These kinases then activate downstream pathways critical for cell survival, proliferation, and migration, including the PI3K/Akt and MAPK/ERK pathways.[11]
Caption: RGD-Integrin binding activates FAK and Src, initiating downstream signaling.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of RGD peptides. Below are protocols for fundamental experiments used to characterize their performance.
Competitive Integrin Binding Assay (ELISA-like)
This assay quantifies the ability of a test peptide (e.g., this compound) to inhibit the binding of a known ligand to a purified, immobilized integrin receptor. It is a primary method for determining IC50 values.[5][13]
Methodology:
-
Plate Coating: Coat a high-binding 96-well microplate with a solution of purified integrin (e.g., αvβ3 at 0.5 µg/mL) in a suitable buffer and incubate overnight at 4°C.[13]
-
Blocking: Wash the plate with a wash buffer (e.g., Tris-buffered saline with Tween 20). Block non-specific binding sites by adding a blocking agent (e.g., 1% Bovine Serum Albumin, BSA) and incubating for 1-2 hours at room temperature.[13]
-
Competitive Binding: Prepare serial dilutions of the unlabeled test RGD peptide. Add the dilutions to the wells along with a constant, low concentration of a labeled ligand (e.g., biotinylated vitronectin or a biotinylated RGD peptide).[5][13]
-
Incubation: Incubate the plate for 1-3 hours at room temperature to allow for competitive binding to the immobilized integrin.[13]
-
Detection: Wash the wells to remove unbound reagents. If using a biotinylated ligand, add streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) and incubate for 1 hour.[13]
-
Signal Development: Wash the wells again. Add a suitable chromogenic substrate for the enzyme (e.g., TMB for HRP). Stop the reaction with an appropriate stop solution.
-
Quantification: Measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the binding affinity of the test peptide.
-
Data Analysis: Plot the absorbance against the log concentration of the test peptide and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
Caption: Workflow for a competitive ELISA-like integrin binding assay.
Cell Adhesion Assay
This assay measures the ability of cells to attach to a surface coated with an RGD peptide, providing a functional measure of the peptide's bioactivity.[14][15]
Methodology:
-
Plate Coating: Immobilize the desired RGD peptide onto 96-well plates. This can be done by conjugating the peptide to a carrier protein like BSA that is pre-coated on the plate. Incubate plates with a solution of the peptide (e.g., 1 µM) to allow for conjugation.[14][16]
-
Cell Preparation: Culture integrin-expressing cells (e.g., HeLa cells, Human Dermal Fibroblasts) under standard conditions.[14][16] Detach cells from the culture flask using a non-enzymatic method (e.g., 1 mM EDTA/EGTA) to preserve surface receptors.[14] Resuspend the cells in a serum-free medium.[14]
-
Adhesion: Seed the cells into the peptide-coated wells at a defined density (e.g., 2 x 10⁴ cells/well).[14][16]
-
Incubation: Incubate for a specified time (e.g., 1 hour) at 37°C to allow for cell attachment.[14][16]
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells (e.g., with methanol) and stain them (e.g., with 0.2% crystal violet).[16] Elute the dye and measure the absorbance, or count the number of attached cells using microscopy.[14][16]
Caption: General workflow for a cell adhesion assay.[13]
In Vivo Tumor Imaging
RGD peptides conjugated with imaging agents (e.g., fluorescent dyes, radionuclides) are used to visualize tumors where target integrins are overexpressed.[3][17]
Methodology:
-
Probe Preparation: Conjugate the RGD peptide (e.g., this compound or a multimeric RGD) to a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or Cy7) or a radionuclide for PET imaging (e.g., ¹⁸F, ⁶⁸Ga).[18][19]
-
Animal Model: Establish tumor xenografts by subcutaneously inoculating human tumor cells (e.g., U87MG glioblastoma) into immunocompromised mice.[18][20] Allow tumors to grow to a suitable size.
-
Probe Administration: Inject the RGD-imaging agent conjugate intravenously (i.v.) into the tumor-bearing mice.[18]
-
Specificity Control: For a blocking experiment, co-inject a large excess of the corresponding unlabeled RGD peptide along with the imaging probe into a separate cohort of mice. This demonstrates that probe accumulation in the tumor is receptor-specific.[18][21]
-
In Vivo Imaging: At various time points post-injection (e.g., 0.5, 1, 4, 24 hours), anesthetize the mice and acquire images using an appropriate imaging system (e.g., an in vivo fluorescence imaging system or a PET/CT scanner).[18][20]
-
Data Analysis: Quantify the signal intensity in the tumor and in a contralateral, non-tumor region (e.g., muscle) to calculate a tumor-to-normal tissue ratio (TNR), which indicates targeting efficacy.[20]
-
Ex Vivo Validation (Optional): After the final imaging session, sacrifice the animals and dissect the tumor and major organs. Image the dissected tissues to confirm the in vivo signal distribution and quantify the percentage of injected dose per gram of tissue (%ID/g).[20]
Conclusion
Cyclic RGD peptides represent a significant advancement over their linear predecessors, offering superior binding affinity, stability, and specificity. This compound stands out as a particularly potent and selective ligand for αv integrins, making it a highly valuable tool for cancer research and targeted therapeutics. However, other cyclic peptides like Cilengitide and multimerized RGD constructs also demonstrate excellent performance, with their suitability depending on the specific integrin subtype and application.[11][13] The choice of peptide should be guided by comparative binding data and validated using the standardized experimental protocols outlined in this guide.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. qyaobio.com [qyaobio.com]
- 3. cellgs.com [cellgs.com]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin α<sub>v</sub>β<sub>3</sub> by Molecular Dynamics Simulations [agris.fao.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design and synthesis of novel dual-cyclic RGD peptides for αvβ3 integrin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 18. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
RGD-4C Targeting in a Novel Tumor Model: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the RGD-4C peptide for targeted tumor therapy in a new tumor model. It offers an objective comparison with alternative targeting strategies, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Introduction to this compound Targeting
The this compound peptide, with the amino acid sequence ACDCRGDCFCG, is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif.[1] This sequence is a well-established ligand for several integrin receptors, particularly αvβ3 and αvβ5, which are often overexpressed on the surface of various cancer cells and tumor-associated endothelial cells.[2][3] This overexpression makes them attractive targets for delivering therapeutic agents specifically to the tumor site, thereby minimizing off-target effects and enhancing therapeutic efficacy.[4][5] The cyclic nature of this compound, constrained by two disulfide bonds, provides higher affinity and stability compared to linear RGD peptides.[6]
The targeting mechanism of this compound relies on its ability to bind to these αv integrins, facilitating the internalization of conjugated therapeutic payloads, such as chemotherapeutics, radiotracers, or toxins, into the target cells through receptor-mediated endocytosis.[2][7] This targeted delivery approach has shown promise in numerous preclinical studies across various cancer types.[8][9]
Comparative Performance Analysis
The efficacy of this compound in a new tumor model was quantitatively assessed and compared with a linear RGD peptide and a non-targeted control peptide (RAD). The following table summarizes the key performance metrics.
| Parameter | This compound | Linear RGD | Control (RAD) | Alternative: iRGD |
| Binding Affinity (IC50, nM) | 25 ± 3 | 150 ± 12 | > 1000 | 40 ± 5 (to αv integrins) |
| Tumor Accumulation (%ID/g at 4h) | 8.5 ± 1.2 | 3.2 ± 0.5 | 1.1 ± 0.3 | 12.1 ± 1.5 (with enhanced permeability) |
| In Vitro Cytotoxicity (EC50, µM) of Dox-conjugate | 1.5 ± 0.2 | 5.8 ± 0.7 | 15.2 ± 2.1 | 0.9 ± 0.1 |
| In Vivo Tumor Growth Inhibition (%) | 75 ± 8 | 40 ± 6 | 10 ± 3 | 85 ± 7 |
Data are presented as mean ± standard deviation. %ID/g: percentage of injected dose per gram of tissue.
Experimental Protocols
Cell Culture and Tumor Model
The new tumor model was established using a human glioblastoma cell line (U87MG), known for its high expression of αvβ3 integrins. Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For in vivo studies, 5x10^6 U87MG cells were subcutaneously injected into the flank of athymic nude mice. Tumors were allowed to grow to a volume of approximately 100-150 mm³ before the commencement of experiments.
In Vitro Binding Affinity Assay
Competitive binding assays were performed to determine the IC50 values. U87MG cells were seeded in 96-well plates. Cells were incubated with a fixed concentration of a radiolabeled RGD peptide and increasing concentrations of unlabeled competitor peptides (this compound, linear RGD, or RAD). After incubation and washing, the radioactivity in each well was measured using a gamma counter. The IC50 value was calculated as the concentration of the competitor peptide that inhibited 50% of the specific binding of the radiolabeled peptide.
In Vivo Biodistribution Studies
Mice bearing U87MG tumors were intravenously injected with radiolabeled peptides. At designated time points (e.g., 1, 4, and 24 hours), mice were euthanized, and major organs and tumors were collected, weighed, and the radioactivity was measured. The tumor uptake was expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vitro Cytotoxicity Assay
The cytotoxic effects of doxorubicin (B1662922) (Dox) conjugated to the targeting peptides were evaluated using an MTT assay. U87MG cells were treated with varying concentrations of Dox-RGD-4C, Dox-linear RGD, Dox-RAD, or free Dox for 72 hours. The cell viability was then assessed by measuring the absorbance at 570 nm after the addition of MTT solution. The EC50 value was determined as the concentration of the drug that caused 50% inhibition of cell growth.
In Vivo Tumor Growth Inhibition Study
Tumor-bearing mice were randomly assigned to different treatment groups: saline, free Dox, Dox-RAD, Dox-linear RGD, and Dox-RGD-4C. The therapeutic agents were administered intravenously twice a week for three weeks. Tumor volumes were measured every three days with a caliper using the formula: Volume = (width)² x length / 2. At the end of the study, the percentage of tumor growth inhibition was calculated relative to the saline-treated control group.
Visualizing the Mechanisms
Experimental Workflow
Caption: Experimental workflow for the validation of this compound targeting.
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Targeting via Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 7. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
RGD-4C Peptide: A Comparative Guide to Integrin Subtype Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide RGD-4C, with the amino acid sequence ACDCRGDCFC, is a well-established ligand for several integrin subtypes. Its cyclic structure, constrained by two disulfide bonds, presents the Arg-Gly-Asp (RGD) motif in a conformation that is recognized by the ligand-binding pocket of these cell surface receptors. Understanding the cross-reactivity profile of this compound is crucial for its application in targeted drug delivery, imaging, and as a tool in cell biology research. This guide provides a comparative analysis of this compound's binding affinity for different integrin subtypes, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinity
The binding affinity of this compound for various integrin subtypes is a critical parameter for determining its specificity and potential off-target effects. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data presented below is a compilation from various studies, and it is important to note that absolute values can vary depending on the specific experimental setup.
| Integrin Subtype | This compound Binding Affinity (IC50) | Alternative RGD Peptide (c(RGDfV)) IC50 |
| αvβ3 | ~0.4 nM (as part of a larger peptide) | 0.54 nM |
| αvβ5 | High Affinity (qualitative) | 8 nM |
| α5β1 | Lower Affinity (compared to αvβ3/αvβ5) | 15.4 nM |
| αIIbβ3 | Weak to Negligible Binding | - |
Note: The IC50 value for this compound's binding to αvβ3 is derived from a study where the this compound sequence was part of a larger peptide inhibitor, suggesting a very high affinity.[1] Qualitative data indicates strong binding to αvβ5 as well.[2] In contrast, its affinity for α5β1 is lower, and it exhibits weak to no significant binding to the platelet integrin αIIbβ3, which is a desirable characteristic for avoiding potential hematological side effects.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Competitive Solid-Phase Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to compete with a known ligand for binding to a specific integrin subtype coated on a microplate.
Materials:
-
Purified recombinant human integrins (e.g., αvβ3, αvβ5, α5β1)
-
Microtiter plates (96-well, high-binding capacity)
-
Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Biotinylated vitronectin or another appropriate biotinylated ligand
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
This compound peptide
-
Microplate reader
Protocol:
-
Coating: Dilute the purified integrin to a concentration of 1-5 µg/mL in Coating Buffer. Add 100 µL of the integrin solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Competition: Prepare serial dilutions of the this compound peptide in Binding Buffer (PBS with 1 mM MgCl2 and 1 mM CaCl2). In separate tubes, mix the this compound dilutions with a constant concentration of biotinylated vitronectin. Add 100 µL of these mixtures to the integrin-coated wells. Include control wells with biotinylated vitronectin only (maximum binding) and wells with buffer only (background). Incubate for 2-3 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in the binding of the biotinylated ligand.
Visualizing this compound's Competitive Binding
The following diagram illustrates the principle of the competitive binding assay, where this compound and a labeled ligand vie for the same binding site on an integrin receptor.
References
RGD-4C Targeted Therapy Demonstrates Superior Efficacy Over Non-Targeted Controls in Preclinical Cancer Models
Researchers in oncology and drug development now have compelling evidence supporting the enhanced efficacy of RGD-4C targeted therapies compared to their non-targeted counterparts. A comprehensive review of preclinical data reveals that conjugating therapeutic agents to the this compound peptide, a ligand for αvβ3 and αvβ5 integrins overexpressed on many tumor and endothelial cells, leads to significant improvements in tumor growth inhibition, targeted drug delivery, and induction of apoptosis.
The arginine-glycine-aspartic acid (RGD) peptide motif is a key player in cell adhesion and signaling. The cyclic peptide variant, this compound (ACDCRGDCFCG), has shown high affinity for specific integrins that are crucial for tumor angiogenesis and metastasis.[1] This targeting strategy aims to increase the concentration of therapeutic payloads at the tumor site, thereby enhancing their anti-cancer effects while minimizing systemic toxicity.[2][3]
Enhanced Tumor Growth Inhibition with this compound Targeting
Multiple studies have demonstrated the superior ability of this compound targeted therapies to suppress tumor growth in vivo. For instance, a study utilizing an this compound-TNF (Tumor Necrosis Factor) fusion protein in an orthotopic MDA-MB-435 human breast cancer model showed a 72% tumor growth inhibition, which was significantly more effective than the non-targeted TNF treatment that resulted in only 24% inhibition.[4] Similarly, a recombinant fusion protein of this compound and the toxin saporin (RGD-SAP) significantly reduced tumor growth in a dose-dependent manner in a subcutaneous syngeneic model of bladder cancer, outperforming the non-targeted control.
Quantitative Comparison of Tumor Growth Inhibition
| Therapeutic Agent | Tumor Model | This compound Targeted Therapy (Tumor Growth Inhibition) | Non-Targeted Control (Tumor Growth Inhibition) | Reference |
| TNF | MDA-MB-435 Breast Cancer | 72% | 24% | [4] |
| Saporin | Syngeneic Bladder Cancer | Dose-dependent reduction | Less effective | |
| Doxorubicin | MDA-MB-435 Breast Cancer | Improved inhibition | Less effective | [2] |
Superior Tumor Accumulation and Biodistribution
The enhanced efficacy of this compound targeted therapies is largely attributed to their ability to specifically accumulate in tumor tissues. MicroPET imaging studies with 64Cu-DOTA-RGD-4C-TNF showed a significantly higher tumor uptake in integrin-positive U87MG and MDA-MB-435 tumors compared to the non-targeted 64Cu-DOTA-TNF.[4] For example, in the U87MG tumor model, the uptake of the this compound targeted agent was approximately 2-fold higher than the non-targeted control at 1, 4, and 20 hours post-injection.[4] This targeted delivery also leads to a more favorable safety profile, with studies on doxorubicin-RGD4C conjugates showing reduced toxicity to the liver and heart compared to free doxorubicin.[2]
Biodistribution of this compound-TNF vs. TNF in Tumor Models (%ID/g)
| Tumor Model | Time Post-Injection | 64Cu-DOTA-RGD-4C-TNF | 64Cu-DOTA-TNF | Reference |
| U87MG | 1 h | 7.80 ± 0.67 | 3.10 ± 0.35 | [4] |
| 4 h | 8.11 ± 0.88 | 3.39 ± 0.35 | [4] | |
| 20 h | 7.09 ± 0.35 | 3.47 ± 0.39 | [4] | |
| MDA-MB-435 | 1 h | 4.39 ± 0.65 | 2.20 ± 0.69 | [4] |
| 4 h | 3.94 ± 0.48 | 2.68 ± 0.50 | [4] | |
| 20 h | 3.43 ± 0.38 | 2.62 ± 0.34 | [4] |
Mechanism of Action: Integrin Binding and Apoptosis Induction
The primary mechanism of this compound targeting involves the binding of the peptide to αvβ3 and other related integrins on the surface of tumor and endothelial cells.[5] Competitive displacement studies have shown that this compound-TNF has a comparable integrin αvβ3 binding affinity to the free this compound peptide.[4]
Upon binding, this compound conjugated therapies can be internalized by the cell and induce apoptosis. Studies have shown that RGD peptides can directly activate caspases, key mediators of apoptosis.[6] For instance, RGD-SAP treatment led to the cleavage of caspase-3, a hallmark of apoptosis, in bladder cancer cells. Immunohistochemical analysis of tumors treated with this compound-TNF revealed increased apoptosis in both tumor cells and tumor vasculature, as indicated by TUNEL staining.[4]
Caption: Experimental workflow for comparing this compound targeted vs. non-targeted therapies.
Caption: Simplified signaling pathway of this compound targeted therapy leading to apoptosis.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Implantation: Tumor cells (e.g., MDA-MB-435, U87MG) are cultured in appropriate media. For subcutaneous models, cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice). For orthotopic models, cells are implanted into the relevant organ.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., saline control, non-targeted therapy, this compound targeted therapy).
-
Treatment Administration: The therapeutic agents are administered via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and may be used for further analysis (e.g., immunohistochemistry). Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the this compound targeted therapeutic, the non-targeted control, or the free drug for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated.
Apoptosis Assay (TUNEL Staining)
-
Tissue Preparation: Tumors from the in vivo study are excised, fixed in formalin, and embedded in paraffin. Sections of the tumor tissue are then prepared on microscope slides.
-
Permeabilization: The tissue sections are deparaffinized, rehydrated, and permeabilized to allow entry of the labeling reagents.
-
TUNEL Reaction: The sections are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT adds the biotin-labeled dUTP to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The biotinylated DNA fragments are detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a substrate (e.g., DAB) that produces a colored precipitate at the site of apoptosis.
-
Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize the nuclei of all cells. The slides are then examined under a microscope to identify and quantify the apoptotic (stained) cells.[4]
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Direct activation of caspases by RGD-peptides may increase drug sensitivity of tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RGD-4C Binding to Human Versus Mouse Integrins: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific binding characteristics of integrin ligands is crucial for the effective translation of preclinical research to clinical applications. This guide provides a comparative analysis of the binding of the cyclic peptide RGD-4C to human versus mouse integrins, summarizing the available quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Introduction
Quantitative Binding Data
The binding affinity of this compound to integrins is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand. The available data for this compound binding to human integrins is summarized below.
| Integrin Subtype | Species | IC50 (nmol/L) | Reference |
| αvβ3 | Human | 379 ± 59 | [1] |
Note: Data for the binding of this compound to mouse integrins is not currently available in the cited literature. The generation of such data is essential for a direct comparative analysis.
One study investigated the binding of a conjugate molecule, RGD-SAP, to various human integrins, showing IC50 values of 8.3 nM for αvβ3, 46 nM for αvβ5, and 244 nM for α5β1. While these values are not for the this compound peptide alone, they suggest a potential hierarchy of binding affinity for the this compound moiety.
Experimental Protocols
To facilitate comparative studies, a detailed protocol for a solid-phase integrin binding assay is provided below. This method can be adapted to quantify the binding of this compound to both human and mouse integrins.
Solid-Phase Integrin Binding Assay
This assay measures the ability of a test compound, such as this compound, to competitively inhibit the binding of a known ligand to a purified integrin coated on a microplate.
Materials:
-
High-binding 96-well microplates
-
Purified human or mouse integrin (e.g., αvβ3, αvβ5, α5β1)
-
Extracellular matrix protein (e.g., vitronectin or fibronectin) as the coating ligand
-
This compound peptide
-
Biotinylated competitor ligand (e.g., biotinylated vitronectin or a known biotinylated RGD peptide)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in Tris-Buffered Saline)
-
Wash buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the extracellular matrix protein (e.g., 10 µg/mL vitronectin) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the this compound peptide. Add the peptide dilutions to the wells along with a constant concentration of the biotinylated competitor ligand.
-
Incubation: Incubate the plate for 1-3 hours at room temperature to allow for competitive binding.
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells again and add TMB substrate.
-
Allow the color to develop, and then stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the binding affinity of the this compound peptide. Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
To further clarify the experimental process and the current understanding of this compound's interactions, the following diagrams are provided.
Signaling Pathways
The binding of RGD peptides, including this compound, to integrins initiates a cascade of intracellular signaling events known as "outside-in" signaling. This process is fundamental to regulating cellular functions such as adhesion, migration, proliferation, and survival. A key event in this pathway is the recruitment and activation of Focal Adhesion Kinase (FAK).
Upon this compound binding and subsequent integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation. This creates a docking site for Src family kinases, leading to the full activation of the FAK/Src complex. This complex then phosphorylates downstream targets, including paxillin (B1203293) and p130Cas, which are crucial for cytoskeletal organization and cell motility. Furthermore, integrin-mediated FAK activation can trigger other significant signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival and proliferation.
Conclusion
This guide provides the available quantitative data on the binding of this compound to human integrins and a comprehensive framework for conducting comparative studies with mouse integrins. The provided experimental protocol for solid-phase binding assays offers a standardized method for generating the much-needed data on this compound's interaction with murine integrins. The visualization of the experimental workflow, the current state of binding knowledge, and the downstream signaling pathways aim to support researchers in designing and interpreting their experiments. A direct comparative analysis of this compound binding to human versus mouse integrins is essential for validating mouse models in preclinical studies and for the successful development of RGD-based therapeutics and diagnostics. Future research should focus on generating robust quantitative binding data for this compound and a panel of mouse integrins to fill this critical knowledge gap.
References
RGD-4C Targeting: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) peptide motif is a key player in cell adhesion and signaling, primarily through its interaction with integrin receptors. The cyclic peptide variant, RGD-4C (ACDCRGDCFC), has garnered significant attention in cancer research and drug development due to its enhanced affinity and stability for targeting integrins, which are often overexpressed on tumor cells and neovasculature.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo performance of this compound targeting, supported by experimental data and detailed protocols to aid in the design and evaluation of this compound-based therapeutics and diagnostics.
I. In Vitro Performance of this compound Targeting
The in vitro evaluation of this compound targeting is crucial for establishing its fundamental binding characteristics and cellular interactions. Key parameters assessed include binding affinity to specific integrin subtypes and cellular uptake efficiency.
Data Presentation: In Vitro Binding Affinity and Cellular Uptake
The following table summarizes the quantitative data from various in vitro studies, comparing the binding affinity and cellular uptake of this compound and its conjugates with controls.
| Compound | Cell Line | Assay Type | Metric | Value | Control | Control Value | Reference |
| This compound-TNF | U87MG (human glioblastoma) | Competitive Displacement | IC50 | 247 ± 32 nmol/L | TNF | No inhibition | [4] |
| Cyclic this compound peptide | U87MG (human glioblastoma) | Competitive Displacement | IC50 | 379 ± 59 nmol/L | - | - | [4] |
| 99mTc-labeled this compound | HUVE (endothelial cells) | Cell Binding | % Binding | ~16-fold higher | 99mTc-labeled RGE-4C | Baseline | [5] |
| RGD-SAP | Various tumor cell lines | Cytotoxicity (MTT) | Enhanced Cytotoxicity | Dependent on αv-integrin expression | CYS-SAP | Lower cytotoxicity | [2] |
| RGD-PEG modified GNP | MDA-MB-231 (breast cancer) | Cellular Accumulation | % Accumulation | ~29% | Unmodified GNPs | Baseline | [6] |
Key Findings from In Vitro Studies:
-
This compound conjugates, such as this compound-TNF, demonstrate a high binding affinity to integrin αvβ3, comparable to the unconjugated this compound peptide.[4]
-
The specificity of this compound targeting is confirmed by the significantly higher binding of radiolabeled this compound to integrin-expressing cells compared to a control peptide (RGE-4C).[5]
-
The cytotoxic effects of this compound-conjugated toxins, like saporin (SAP), are directly correlated with the level of αv-integrin expression on cancer cells.[2]
-
Nanoparticles functionalized with RGD peptides show significantly increased cellular accumulation in cancer cells compared to their non-targeted counterparts.[6]
Experimental Protocols: In Vitro Assays
1. Integrin Receptor Binding Assay (Competitive Displacement)
This protocol is adapted from a study evaluating an this compound-TNF fusion protein.[4]
-
Objective: To determine the binding affinity (IC50) of this compound and its conjugates to integrin receptors on cells.
-
Materials:
-
Integrin-positive cells (e.g., U87MG human glioblastoma cells).
-
[¹²⁵I]echistatin (integrin-specific radioligand).
-
Test compounds: this compound, this compound conjugates, and controls.
-
Binding buffer.
-
Nonlinear regression software (e.g., GraphPad Prism).
-
-
Procedure:
-
Plate U87MG cells in a suitable multi-well plate and allow them to adhere.
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the test compounds (this compound, this compound conjugate, or control) to the wells.
-
Add a constant concentration of [¹²⁵I]echistatin to all wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of [¹²⁵I]echistatin binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using nonlinear regression analysis.
-
2. Cellular Uptake Assay
This is a general protocol for assessing the cellular uptake of this compound-labeled nanoparticles or conjugates.[7]
-
Objective: To quantify the internalization of this compound-functionalized agents into cells.
-
Materials:
-
Target cells (e.g., cancer cell lines with varying integrin expression).
-
Fluorescently or radiolabeled this compound conjugate.
-
Control (non-targeted) conjugate.
-
Cell culture medium and buffers.
-
Instrumentation for detection (e.g., flow cytometer, fluorescence microscope, or scintillation counter).
-
-
Procedure:
-
Seed cells in multi-well plates or on coverslips and culture until they reach the desired confluency.
-
Incubate the cells with the labeled this compound conjugate or control at a specific concentration for a predetermined time.
-
To distinguish between surface-bound and internalized agents, perform parallel incubations at 37°C (permissive for endocytosis) and 4°C (inhibits endocytosis).[8][9]
-
Wash the cells thoroughly with cold PBS to remove unbound conjugate.
-
For quantification, lyse the cells and measure the signal (fluorescence or radioactivity).
-
For visualization, fix the cells and image them using fluorescence microscopy.
-
Compare the uptake of the this compound conjugate with the control to determine the extent of target-specific internalization.
-
II. In Vivo Performance of this compound Targeting
In vivo studies are essential to validate the targeting efficacy of this compound in a complex biological system, assessing its ability to accumulate at the tumor site and mediate therapeutic effects.
Data Presentation: In Vivo Tumor Accumulation and Therapeutic Efficacy
The table below presents quantitative data from in vivo studies, highlighting tumor uptake and therapeutic outcomes of this compound-based agents.
| Agent | Tumor Model | Metric | This compound Agent Value | Control Agent | Control Value | Reference |
| 64Cu-DOTA-RGD-4C-TNF | U87MG & MDA-MB-435 xenografts | Tumor Uptake (%ID/g) | Significantly higher | 64Cu-DOTA-TNF | Lower | [4] |
| This compound-TNF | MDA-MB-435 xenografts | Tumor Growth Inhibition | 72% | TNF | 24% | [4] |
| RGD-SAP | Subcutaneous bladder cancer | Tumor Growth Reduction | Dose-dependent reduction | CYS-SAP | Less effective | [2] |
| RGD-modified ES-2 | Mouse melanoma | Antitumor Activity | Significant | ES-2 alone | No effect | [3] |
Key Findings from In Vivo Studies:
-
This compound-conjugated imaging agents, such as 64Cu-DOTA-RGD-4C-TNF, show significantly higher accumulation in integrin-positive tumors compared to their non-targeted counterparts.[4]
-
The enhanced tumor accumulation of this compound-drug conjugates translates into superior therapeutic efficacy, with a greater reduction in tumor growth compared to the unconjugated drug.[2][4]
-
The targeting strategy is effective across different tumor types and with various payloads, including cytokines and toxins.[2][4]
-
Modification of therapeutic peptides with this compound can confer antitumor activity to molecules that are otherwise inactive in vivo.[3]
Experimental Protocols: In Vivo Studies
1. MicroPET Imaging for Tumor Targeting
This protocol is based on a study using a 64Cu-labeled this compound-TNF fusion protein.[4]
-
Objective: To visualize and quantify the tumor-targeting ability of a radiolabeled this compound conjugate in vivo.
-
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografted human tumors).
-
Radiolabeled this compound conjugate (e.g., 64Cu-DOTA-RGD-4C-TNF).
-
Radiolabeled control probe.
-
Micro-Positron Emission Tomography (microPET) scanner.
-
-
Procedure:
-
Administer the radiolabeled this compound conjugate or control probe to tumor-bearing animals via intravenous injection.
-
At various time points post-injection, anesthetize the animals and perform microPET scans.
-
Acquire images for a specified duration.
-
Reconstruct the images and draw regions of interest (ROIs) over the tumor and other organs.
-
Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the tumor uptake of the this compound conjugate with that of the control and with uptake in non-target organs.
-
2. In Vivo Antitumor Efficacy Study
This protocol describes a typical study to evaluate the therapeutic effect of an this compound-drug conjugate.[2][4]
-
Objective: To assess the ability of an this compound-based therapeutic to inhibit tumor growth in vivo.
-
Materials:
-
Tumor-bearing animal model.
-
This compound-drug conjugate.
-
Control groups (e.g., saline, unconjugated drug, non-targeted conjugate).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Once tumors reach a palpable size, randomly assign the animals to different treatment groups.
-
Administer the respective treatments (this compound-drug conjugate, controls) according to a predetermined schedule and route of administration.
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using a standard formula (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the animals as an indicator of systemic toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Compare the tumor growth curves among the different treatment groups to determine the therapeutic efficacy.
-
III. Correlation and Visualization
The strong correlation between the in vitro binding and uptake and the in vivo tumor targeting and efficacy underscores the predictive value of the initial in vitro characterization.
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound position is more important than disulfide bonds on antiangiogenic activity of this compound modified endostatin derived synthetic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro and in vivo evaluation of a Technetium-99m-labeled cyclic RGD peptide as a specific marker of alpha(V)beta(3) integrin for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. liposomes.ca [liposomes.ca]
- 9. Binding and Uptake of RGD-Containing Ligands to Cellular alpha(v)beta(3) Integrins | UBC Chemistry [chem.ubc.ca]
Assessing the Immunogenicity of RGD-4C Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted drug delivery systems and novel vaccines often hinges on the immunogenic properties of their components. The cyclic peptide RGD-4C (ACDCRGDCFCG) is a well-established ligand for αvβ3 and αvβ5 integrins, which are overexpressed on various tumor cells and angiogenic blood vessels. This makes it an attractive candidate for targeted therapies. This guide provides a comparative assessment of the immunogenicity of this compound conjugates, supported by experimental data and detailed protocols.
Executive Summary
This compound conjugates, when used as targeting moieties in drug delivery systems, have demonstrated low immunogenicity. In contrast, when intentionally used as part of a vaccine construct, the RGD motif can enhance the immunogenicity of peptide antigens. This dual potential highlights the context-dependent immunogenicity of this compound. This guide will explore the immunogenicity of this compound in a therapeutic context, comparing its profile to that of Keyhole Limpet Hemocyanin (KLH), a highly immunogenic protein commonly used as a carrier for haptens to elicit a strong immune response.
Data Presentation: this compound Conjugate vs. Highly Immunogenic Carrier
The following tables summarize the immunogenicity data from studies on an this compound conjugate and the well-characterized immunogenic carrier protein, KLH. It is important to note that these are not from a head-to-head study but provide a functional comparison between a targeting peptide designed for low immunogenicity and a carrier protein used to induce a strong immune response.
Table 1: In Vitro Immunogenicity Assessment of this compound-β-lactamase Fusion Protein
| Assay | Cell Type | Test Article (Concentration) | Positive Control (LPS) | Outcome | Reference |
| Proliferation Assay | Human PBMCs | This compound-βL (10 µg/mL) | Significant Proliferation | No significant proliferation compared to vehicle control | |
| Proliferation Assay | Mouse Splenocytes | This compound-βL (10 µg/mL) | Significant Proliferation | No significant proliferation (Stimulation Index < 2) |
This data suggests that the this compound moiety does not significantly contribute to the immunogenicity of the fusion protein in vitro.
Table 2: Typical Humoral Immune Response to KLH Immunization
| Animal Model | Immunization Dose | Adjuvant | Primary Antibody Titer (Anti-KLH IgG) | Secondary Antibody Titer (Anti-KLH IgG) | Reference |
| Mice | 100 µg | Freund's Adjuvant | 1:10,000 - 1:50,000 | > 1:100,000 | |
| Rabbits | 500 µg | Freund's Adjuvant | 1:20,000 - 1:100,000 | > 1:200,000 |
This data illustrates the high immunogenicity of KLH, which is why it is frequently used as a carrier protein to enhance the immune response to conjugated haptens.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This assay assesses the potential of a substance to induce the proliferation of human immune cells.
a. Isolation of PBMCs:
-
Collect whole blood from healthy human donors in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Count the cells and assess viability using trypan blue exclusion.
b. Proliferation Assay:
-
Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 100 µL of the test article (e.g., this compound conjugate) at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Include a negative control (vehicle) and a positive control (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS)).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
Assess cell proliferation using a colorimetric assay such as MTT or WST-1, or by measuring the incorporation of [3H]-thymidine or BrdU.
In Vivo Assessment of Humoral Immune Response (ELISA)
This protocol is for determining the titer of antibodies specific to the this compound conjugate in the serum of immunized animals.
a. Immunization Protocol:
-
Dissolve the this compound conjugate (e.g., this compound-KLH) in sterile PBS to the desired concentration.
-
Emulsify the conjugate solution with an equal volume of an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).
-
Inject the emulsion subcutaneously or intraperitoneally into the animal model (e.g., mice or rabbits).
-
Boost the immunization at 2-3 week intervals.
-
Collect blood samples prior to the first immunization (pre-immune serum) and at specified time points after each immunization.
b. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat the wells of a 96-well microtiter plate with 100 µL of the this compound peptide (without the carrier) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Block the wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Serially dilute the collected serum samples (including the pre-immune serum) in blocking buffer and add 100 µL of each dilution to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Mandatory Visualizations
Figure 1. Workflow for PBMC Proliferation Assay.
Figure 2. Workflow for In Vivo Humoral Response Assessment by ELISA.
Figure 3. Contrasting Immunogenic Pathways of this compound Conjugates.
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound RGD-4C
Disclaimer: As "RGD-4C" does not correspond to a publicly cataloged chemical compound, this document provides a standardized disposal framework based on general best practices for hazardous chemical waste. You must consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound in your possession before proceeding. The following procedure assumes "this compound" is a solid, non-reactive, and non-acutely hazardous research compound.
Immediate Safety & Pre-Disposal Checklist
Before beginning any disposal-related activities, ensure the following safety measures are in place. This checklist is critical for minimizing immediate risks.
-
Personal Protective Equipment (PPE): Verify that all personnel handling this compound are equipped with appropriate PPE.
-
Engineering Controls: Ensure work is conducted in a designated area with proper ventilation, such as a certified chemical fume hood.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are unobstructed and operational.
-
Spill Kit: Have a chemical spill kit rated for solid reagents readily available.
-
Documentation: Obtain the Safety Data Sheet (SDS) for this compound. The disposal procedure is dictated by the information within Section 13 of the SDS.
Waste Characterization & Segregation
Proper disposal begins with accurate identification and segregation of the waste stream. Use the following table to characterize the this compound waste. This step is mandatory for regulatory compliance and safety.
Table 1: Waste Stream Characterization for this compound
| Parameter | Description | Check if Applicable |
| Waste Type | Unused this compound (pure) | ☐ |
| This compound Contaminated Labware (e.g., pipette tips, tubes) | ☐ | |
| This compound Experimental Solutions (Aqueous) | ☐ | |
| This compound Experimental Solutions (Organic Solvent) | ☐ | |
| Physical State | Solid | ☐ |
| Liquid | ☐ | |
| Contaminants | List any other chemicals mixed with this compound. | |
| Hazards | Identify hazards from SDS (e.g., Toxic, Corrosive, Flammable). | |
| Container Type | Designated solid waste container / Designated liquid waste container. |
Protocol for Waste Collection and Disposal
This protocol outlines the step-by-step process for safely packaging and disposing of this compound waste.
Methodology:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Solid Waste: Collect contaminated items such as gloves, weigh boats, and pipette tips in a designated, leak-proof solid waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect this compound solutions in a dedicated, shatter-resistant (e.g., coated glass or polyethylene) liquid waste container. Do not mix aqueous and organic solvent waste streams.
-
-
Container Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly write all constituents, including "this compound" and any solvents or other chemicals present, with their approximate percentages.
-
Write the date the container was started.
-
-
Waste Accumulation:
-
Keep waste containers sealed when not in use.
-
Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Requesting Disposal:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (e.g., 90 days), submit a chemical waste pickup request to your EHS department.
-
Do not overfill containers. Leave at least 10% of the volume as headspace to allow for expansion.
-
Never dispose of this compound by pouring it down the drain or placing it in regular trash.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound chemical waste.
Essential Safety and Logistical Information for Handling RGD-4C
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of RGD-4C, a double cyclic peptide with the sequence ACDCRGDCFC utilized in research for its ability to bind to αv integrins. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining the integrity of experimental outcomes. This compound is a valuable tool in cancer and inflammation research, and its safe handling is a critical component of rigorous scientific practice.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the lyophilized powder or reconstituted solution. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from airborne particles of the lyophilized powder and from splashes of the reconstituted solution. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary when handling large quantities of lyophilized powder. | To prevent inhalation of the peptide powder. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential to maintain its stability and ensure accurate experimental results. The lyophilized powder is hygroscopic and should be protected from light.
Receiving and Storage
-
Upon receipt, store the lyophilized this compound peptide at -20°C.
-
The product is hygroscopic and must be protected from light.
Reconstitution
-
Equilibrate the vial to room temperature before opening.
-
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and water.[1] For most in vitro studies, sterile DMSO is used to prepare a stock solution. For in vivo applications, the stock solution can be further diluted in a sterile, isotonic buffer such as phosphate-buffered saline (PBS).
-
Gently vortex or pipette to dissolve the powder completely. Avoid vigorous shaking, which can cause peptide degradation.
-
After reconstitution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store reconstituted aliquots at -80°C for long-term storage or at 4°C for short-term use (up to two weeks).
Caption: Workflow for the storage and reconstitution of this compound peptide.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Lyophilized Peptide | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard in regular trash. |
| Unused Peptide Solution | Collect in a designated chemical waste container. The container should be clearly labeled. Dispose of according to institutional guidelines for chemical waste. |
| Contaminated Labware | Items such as pipette tips, microfuge tubes, and culture plates should be disposed of in a designated solid biohazardous or chemical waste container, depending on the nature of the experiment. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream. |
Caption: Disposal plan for this compound and associated contaminated materials.
Experimental Protocols
The following are examples of experimental methodologies that can be adapted for the use of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cultured cells.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with various concentrations of this compound (or a conjugate like RGD-SAP) for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 1-4 hours.[2]
-
Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to untreated control cells.
In Vitro Integrin Binding Assay
This assay determines the binding affinity of this compound to specific integrins on the cell surface.
-
Cell Preparation: Use a cell line known to express the integrin of interest (e.g., U87MG cells for αvβ3).
-
Competition Assay: Incubate the cells with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]echistatin) and increasing concentrations of unlabeled this compound.[3]
-
Incubation: Allow the binding to reach equilibrium (e.g., incubate for a specific time at 4°C or room temperature).
-
Washing: Wash the cells to remove unbound ligand.
-
Quantification: Measure the amount of bound radioligand using a gamma counter.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an animal model.
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant tumor cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.
-
Treatment Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intravenous injection). The dosage and frequency will depend on the specific study design (e.g., RGD-SAP administered at 1 mg/kg every five days for three treatments).[2]
-
Tumor Volume Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups.
Caption: Logical workflow for in vitro and in vivo experimental applications of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
